molecular formula C16H27NO6 B129442 Heliotrine N-oxide CAS No. 6209-65-0

Heliotrine N-oxide

カタログ番号: B129442
CAS番号: 6209-65-0
分子量: 329.39 g/mol
InChIキー: QSTHEUSPIBEICI-MCAMCBDESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heliotrine N-oxide is a pyrrolizidine alkaloid (PA) and the N-oxide form of heliotrine. It is a secondary metabolite produced by plants of the Heliotropium species and other families like Boraginaceae, Asteraceae, and Fabaceae as a defense mechanism against insects . This compound is of significant interest in analytical chemistry and toxicology research, particularly in the context of food and herbal product safety. Pyrrolizidine alkaloids are prevalent environmental toxins and common contaminants in the human food chain, found in items such as honey, teas, herbs, spices, and salads . Chronic exposure to 1,2-unsaturated PAs like this compound is a public health concern, as these compounds have been classified as genotoxic and carcinogenic, with the liver being a primary target organ . The mechanism of toxicity for this class of compounds involves metabolic activation in the liver by cytochrome P450 enzymes, which convert the parent alkaloids into reactive dehydropyrrolizidine alkaloids (DHPAs) . These reactive pyrrolic metabolites can form DNA adducts and protein adducts, leading to cytotoxicity, genotoxicity, and potentially initiating carcinogenesis . Research on heliotrine, the parent tertiary base of this N-oxide, has demonstrated that it inhibits DNA synthesis in human embryo hepatocytes, suggesting its primary action is on DNA polymerase . Consequently, this compound serves as a critical reference standard for the development and validation of sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), aimed at determining and monitoring PA levels in complex matrices to ensure consumer safety and comply with evolving regulations . This product is for research use only and is strictly not intended for diagnostic or therapeutic applications.

特性

CAS番号

6209-65-0

分子式

C16H27NO6

分子量

329.39 g/mol

IUPAC名

[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate

InChI

InChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+,17?/m1/s1

InChIキー

QSTHEUSPIBEICI-MCAMCBDESA-N

異性体SMILES

C[C@H](C(C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)OC

正規SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O

同義語

(2S)-2-Hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic Acid [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester;  _x000B_[1S-[1α,7[R*(S*)],7aα]]-2-Hydroxy-2-(1-methoxyethyl)-3-methylbutanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1

製品の起源

United States

Foundational & Exploratory

The Natural Occurrence of Heliotrine N-oxide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine (B1673042) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring secondary metabolite found in a variety of plant species. PAs are synthesized by plants as a chemical defense mechanism against herbivores.[1] The presence of heliotrine N-oxide and other PAs in the food chain, often through contamination of grains, honey, and herbal products, is a significant concern for human and animal health due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2] This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, including quantitative data, experimental protocols for its analysis, and an examination of the biosynthetic pathways involved.

Natural Occurrence of this compound

This compound is predominantly found in plants belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[3] The genus Heliotropium (family Boraginaceae) is particularly known for producing high concentrations of heliotrine and its corresponding N-oxide.[4]

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly between plant species, different parts of the same plant, and under various environmental conditions. The N-oxide form is often the predominant form of PAs in plants.[5] The following table summarizes quantitative data on the occurrence of this compound in several Heliotropium species.

Plant SpeciesPlant PartThis compound Concentration (% of total PAs)Total PA Concentration (% of dry weight)Reference
Heliotropium europaeumFlowers~40-50%~2.5-5.0%[5][6]
Leaves~50-60%~1.5-3.5%[5][6]
Stems~40-50%~1.0-2.5%[5][6]
Roots~60-70%~0.5-1.5%[5][6]
Heliotropium rotundifoliumFlowers~5-15%~1.0-2.0%[5][6]
Leaves~3-10%~0.5-1.5%[5][6]
Stems~5-15%~0.5-1.0%[5][6]
Roots~5-15%~0.5-1.0%[5][6]
Heliotropium suaveolensFlowers~20-30%~2.0-4.0%[5][6]
Leaves~15-25%~1.5-3.0%[5][6]
Stems~15-25%~1.0-2.0%[5][6]
Roots~20-30%~1.0-2.0%[5][6]

Experimental Protocols

The accurate quantification of this compound in plant matrices requires robust and sensitive analytical methods. The following section outlines a typical workflow for the extraction and analysis of pyrrolizidine alkaloids, including this compound.

Extraction of Pyrrolizidine Alkaloids from Plant Material

A common method for the extraction of PAs from dried and ground plant material involves the use of an acidic aqueous solution followed by solid-phase extraction (SPE) for cleanup.

Materials:

  • Dried, homogenized plant material

  • Extraction solution: 0.05 M Sulfuric acid in water

  • Neutralization solution: 2.5% Ammonia (B1221849) solution in water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Methanol (B129727)

  • Centrifuge

  • Ultrasonic bath

  • Evaporator

Procedure:

  • Extraction:

    • Weigh approximately 2 grams of the homogenized plant material into a centrifuge tube.

    • Add 20 mL of the extraction solution (0.05 M H₂SO₄).

    • Extract the sample for 15-30 minutes in an ultrasonic bath.

    • Centrifuge the sample at 3800 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solution.

    • Combine the supernatants.

  • Neutralization and Filtration:

    • Neutralize the combined extracts to approximately pH 7 using the ammonia solution.

    • Filter the neutralized extract to remove any particulate matter.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the filtered extract onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the PAs with methanol. For N-oxides, an ammoniated methanol solution (e.g., 2.5% ammonia in methanol) can improve recovery.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water mixture) for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the sensitive and selective quantification of PAs.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • A suitable reversed-phase column (e.g., C18).

  • Tandem mass spectrometer (e.g., triple quadrupole).

Typical LC-MS/MS Parameters:

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of a modifier like formic acid or ammonium (B1175870) formate, is typically used.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and other target PAs.

The following diagram illustrates the general experimental workflow for the analysis of this compound in plant material.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis plant_material Dried Plant Material homogenization Homogenization plant_material->homogenization acidic_extraction Acidic Extraction (0.05 M H2SO4) homogenization->acidic_extraction centrifugation Centrifugation acidic_extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection neutralization Neutralization supernatant_collection->neutralization spe_cleanup Solid-Phase Extraction (SPE) neutralization->spe_cleanup elution Elution spe_cleanup->elution concentration Concentration elution->concentration lcmsms_analysis LC-MS/MS Analysis concentration->lcmsms_analysis

Experimental workflow for this compound analysis.

Biosynthesis of this compound

The biosynthesis of pyrrolizidine alkaloids is a complex process that is not yet fully elucidated. The initial steps of the pathway are relatively well-understood and begin with the formation of the necine base from polyamines.

The regulation of PA biosynthesis is intricate and often induced by external stimuli such as herbivory. Jasmonic acid (JA) and its derivatives are key signaling molecules in the plant's defense response, leading to the upregulation of genes involved in the biosynthesis of various secondary metabolites, including alkaloids. While the specific signaling cascade for this compound is not fully characterized, a general model for jasmonate-induced alkaloid biosynthesis can be proposed.

The following diagram illustrates a simplified, generalized signaling pathway for the induction of alkaloid biosynthesis in response to herbivory.

Signaling_Pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis herbivory Herbivory/ Wounding ja_biosynthesis Jasmonic Acid (JA) Biosynthesis herbivory->ja_biosynthesis ja_conjugation JA Conjugation (e.g., JA-Ile) ja_biosynthesis->ja_conjugation coi1 COI1 Receptor Complex ja_conjugation->coi1 jaz_degradation JAZ Repressor Degradation coi1->jaz_degradation transcription_factors Activation of Transcription Factors (e.g., MYC2) jaz_degradation->transcription_factors gene_expression Upregulation of PA Biosynthesis Genes transcription_factors->gene_expression pa_biosynthesis Pyrrolizidine Alkaloid Biosynthesis gene_expression->pa_biosynthesis hno_formation This compound Formation pa_biosynthesis->hno_formation

References

An In-Depth Technical Guide to Heliotrine N-oxide: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine (B1673042) N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in numerous plant species, particularly within the Boraginaceae family, such as those of the Heliotropium genus. As the N-oxide derivative of heliotrine, it is often the more abundant form in plants. While historically considered less toxic than its tertiary amine counterpart, heliotrine, emerging research has demonstrated that heliotrine N-oxide can be reduced in vivo to the parent alkaloid, thereby posing a significant toxicological risk. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols relevant to the study of this compound.

Chemical Structure and Identification

This compound is characterized by a pyrrolizidine core structure with an N-oxide functional group. This structural feature significantly influences its polarity and biological activity.

Table 1: Chemical Identification of this compound

IdentifierValue
Molecular Formula C₁₆H₂₇NO₆
Molecular Weight 329.39 g/mol
CAS Number 6209-65-0
SMILES C--INVALID-LINK--C)(C(=O)OCC1=CC[N+]2([C@H]1--INVALID-LINK--O)[O-])O">C@HOC
InChI Key QSTHEUSPIBEICI-MCAMCBDESA-N

Physicochemical and Pharmacological Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 167 °C[1]
Boiling Point Data not available
Water Solubility Data not available (Qualitatively described as more water-soluble than the parent alkaloid)
pKa Data not available
LogP -0.5 (Predicted)
Appearance Colorless to pale yellow solid or liquid[2]
Solubility Generally soluble in organic solvents[2]

Pharmacological and Toxicological Profile:

This compound is primarily recognized for its toxicological effects, which are intrinsically linked to its metabolic activation.

  • Hepatotoxicity: The primary toxicity associated with this compound is hepatotoxicity. This is mediated by its in vivo reduction to heliotrine, which is then metabolized by cytochrome P450 enzymes in the liver to reactive pyrrolic esters. These electrophilic metabolites can form covalent adducts with cellular macromolecules, including DNA, leading to cellular damage and liver injury.

  • Genotoxicity and Carcinogenicity: this compound is considered genotoxic. The formation of DNA adducts is a key initiating event in its carcinogenic potential, particularly in the development of liver tumors.[3] Studies have shown that this compound, along with other pyrrolizidine alkaloid N-oxides, can produce a common set of dehydropyrrolizidine (DHP)-derived DNA adducts.[4][5][6]

  • Mechanism of Action: The toxicity of this compound is not direct but requires metabolic activation. The N-oxide itself is less reactive; however, its conversion to the parent pyrrolizidine alkaloid, heliotrine, is a critical step. Subsequent metabolism of heliotrine generates reactive pyrrolic esters that are responsible for the observed toxicity.

Signaling Pathways and Experimental Workflows

Metabolic Activation and DNA Adduct Formation

The metabolic pathway leading to the toxicity of this compound involves several key steps, starting with its reduction to heliotrine.

metabolic_pathway Metabolic Activation of this compound Heliotrine_N_oxide This compound Heliotrine Heliotrine Heliotrine_N_oxide->Heliotrine Reduction (e.g., gut microbiota, liver enzymes) Reactive_Metabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine Esters) Heliotrine->Reactive_Metabolites Metabolic Activation (Cytochrome P450) DNA DNA Reactive_Metabolites->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Cellular_Damage Cellular Damage & Hepatotoxicity DNA_Adducts->Cellular_Damage

Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.

Experimental Workflow for In Vivo Hepatotoxicity Study

A typical workflow for investigating the hepatotoxicity of this compound in a rodent model is outlined below.

experimental_workflow In Vivo Hepatotoxicity Study Workflow start Start animal_acclimation Animal Acclimation (e.g., Wistar rats) start->animal_acclimation group_allocation Group Allocation (Control, Low, Mid, High Dose) animal_acclimation->group_allocation dosing Daily Oral Gavage (28 days) group_allocation->dosing monitoring In-life Observations (Body weight, clinical signs) dosing->monitoring necropsy Necropsy and Sample Collection (Blood, Liver Tissue) monitoring->necropsy analysis Analysis necropsy->analysis serum_biochemistry Serum Biochemistry (ALT, AST, ALP) analysis->serum_biochemistry histopathology Liver Histopathology analysis->histopathology dna_adduct_analysis DNA Adduct Analysis (LC-MS/MS) analysis->dna_adduct_analysis end End serum_biochemistry->end histopathology->end dna_adduct_analysis->end

Caption: A generalized workflow for a 28-day repeated dose in vivo hepatotoxicity study.

Experimental Protocols

Synthesis of this compound

Principle: The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic oxygen of the oxidizing agent, leading to the formation of the N-oxide.

General Procedure (adaptation required):

  • Dissolve heliotrine in a suitable solvent (e.g., methanol (B129727), dichloromethane).

  • Cool the solution in an ice bath.

  • Add the oxidizing agent (e.g., 30% hydrogen peroxide) dropwise with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to remove excess oxidizing agent and byproducts.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Note: This is a generalized procedure and requires optimization for the specific synthesis of this compound.

Extraction of this compound from Heliotropium Species

Materials:

  • Dried and powdered aerial parts of Heliotropium species (e.g., Heliotropium transoxanum)

  • Methanol

  • 1% Hydrochloric acid (HCl)

  • Chloroform (B151607)

  • Ethyl acetate (B1210297)

  • 2 N Sulfuric acid (H₂SO₄)

  • Zinc dust (for reduction of N-oxides, if total alkaloid content is desired)

  • 25% Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol mixtures)

Procedure:

  • Maceration: Macerate the powdered plant material with methanol at room temperature for 24-48 hours. Repeat the extraction multiple times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • Suspend the concentrated extract in 1% HCl.

    • Partition the acidic aqueous solution with chloroform to remove non-alkaloidal, lipophilic impurities. Discard the chloroform layer.

    • Wash the aqueous phase with ethyl acetate to remove semi-polar impurities.

    • Basify the aqueous phase to pH ~10 with 25% NH₄OH.

    • Extract the alkaloids into chloroform.

  • Purification:

    • Concentrate the chloroform extract to obtain the crude alkaloid fraction.

    • Subject the crude fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform and methanol to separate the individual alkaloids. This compound, being more polar, will elute with a higher concentration of methanol.

    • Monitor the fractions by TLC and combine the fractions containing pure this compound.

Quantification of this compound and its DNA Adducts by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices.

Sample Preparation (from liver tissue):

  • Homogenize the liver tissue in a suitable buffer.

  • Perform protein precipitation with a solvent like acetonitrile (B52724).

  • Centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • For DNA adduct analysis, DNA must first be isolated from the tissue, followed by enzymatic hydrolysis to individual nucleosides.

LC-MS/MS Parameters (General):

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its DNA adducts need to be determined using authentic standards.

Workflow for DNA Adduct Analysis:

  • Isolate DNA from liver tissue or cells.

  • Enzymatically hydrolyze the DNA to deoxynucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

  • Analyze the resulting deoxynucleoside mixture by LC-MS/MS, monitoring for the specific mass transitions of the DHP-derived DNA adducts.

  • Quantify the adducts using a stable isotope-labeled internal standard.

In Vitro Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Seed cells (e.g., HepG2 human hepatoma cells) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or an acidic solution of SDS).

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion

This compound, as a prevalent pyrrolizidine alkaloid, presents a significant area of study for toxicologists, pharmacologists, and drug development professionals. Its complex metabolic activation pathway, leading to genotoxicity and hepatotoxicity, underscores the importance of robust analytical and experimental methodologies. The protocols and data presented in this guide provide a foundational framework for researchers to investigate the chemical and biological properties of this compound, contributing to a better understanding of its risks and potential biological effects. Further research is warranted to fully elucidate its physicochemical properties and to develop more specific and standardized experimental protocols.

References

Mechanism of Action of Heliotrine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Heliotrine (B1673042) N-oxide, a prominent pyrrolizidine (B1209537) alkaloid (PA) found in numerous plant species, represents a significant toxicological concern due to its potential for causing severe liver damage and cancer. Although often considered a detoxification product of its parent alkaloid, heliotrine, the N-oxide form acts as a "Trojan horse." Its toxicity is not direct but is contingent upon a two-stage metabolic activation process. Following ingestion, Heliotrine N-oxide is first reduced back to its tertiary amine parent, heliotrine, primarily by intestinal microbiota and, to a lesser extent, by hepatic enzymes. Subsequently, the regenerated heliotrine undergoes metabolic activation in the liver, where Cytochrome P450 enzymes oxidize it into highly reactive electrophilic pyrrole (B145914) metabolites. These metabolites, specifically dehydroheliotrine (B13742881), readily form covalent adducts with cellular macromolecules, including DNA and proteins. The formation of DHP-DNA adducts is the key initiating event in its genotoxicity and carcinogenicity, leading to mutations, chromosomal damage, and ultimately, tumor formation. This guide provides an in-depth examination of this bioactivation pathway, presents quantitative toxicological data, details key experimental methodologies for its study, and illustrates the core mechanisms through pathway and workflow diagrams.

Introduction to Pyrrolizidine Alkaloids and this compound

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by thousands of plant species worldwide, notably within the Boraginaceae, Asteraceae, and Fabaceae families.[1] Human and livestock exposure occurs through the consumption of contaminated herbal remedies, teas, honey, and other food products.[1] The toxicity of PAs is primarily associated with 1,2-unsaturated congeners, which are well-established as potent hepatotoxins, genotoxins, and carcinogens.[2][3]

This compound (CAS No: 6209-65-0; Formula: C₁₆H₂₇NO₆) is the N-oxide derivative of the heliotridine-type PA, heliotrine.[1][4][5] PAs and their corresponding N-oxides often coexist in plants, with the N-oxide form frequently being more abundant.[6] Historically, N-oxidation was considered a detoxification pathway, as the resulting N-oxides are more water-soluble and less acutely toxic than their tertiary PA counterparts.[3] However, extensive research has demonstrated that this conversion is reversible in vivo, establishing PA N-oxides as pro-toxins whose hazard potential is equivalent to the parent PAs.[3][6]

Core Mechanism of Action: A Dual-Stage Bioactivation

The toxicity of this compound is indirect and entirely dependent on its metabolic conversion to reactive pyrrolic species. This occurs via a critical two-stage bioactivation process.

Stage 1: Reductive Deoxygenation to Heliotrine

The first and essential step in the toxification of this compound is its reduction to the parent tertiary alkaloid, heliotrine. This bio-reduction is primarily carried out by anaerobic bacteria residing in the gastrointestinal tract. Studies have shown that intestinal microbiota are highly efficient at this conversion. Additionally, hepatic cytochrome P450 (CYP) enzymes can facilitate this reduction in the liver, a process that is favored under hypoxic (low oxygen) conditions.

Stage 2: Oxidative Dehydrogenation to Dehydroheliotrine (DHP)

Once heliotrine is reformed, it is transported to the liver, the principal site of toxic activation. Here, hepatic CYP enzymes, particularly the CYP3A4 isoform in humans, catalyze the dehydrogenation of the pyrrolizidine core.[7][8] This oxidation reaction transforms heliotrine into a highly unstable and electrophilic pyrrolic ester known as a dehydropyrrolizidine alkaloid (DHPA), specifically (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), also referred to as dehydroheliotrine.[3] These reactive metabolites are the ultimate toxic agents responsible for the adverse effects of the parent compound.

Heliotrine_N_Oxide_Mechanism cluster_ingestion Gastrointestinal Tract & Systemic Circulation cluster_activation1 Stage 1: Reductive Bioactivation cluster_liver Stage 2: Oxidative Bioactivation (Liver) cluster_toxicity Cellular Damage HNO This compound (Ingested, Low Toxicity) Microbiota Intestinal Microbiota HNO->Microbiota Reduction Liver_Hypoxia Hepatic CYPs (Hypoxic Conditions) HNO->Liver_Hypoxia Reduction Heliotrine Heliotrine (Parent PA) Microbiota->Heliotrine Liver_Hypoxia->Heliotrine CYP3A4 Hepatic CYP3A4 Heliotrine->CYP3A4 Oxidation DHP Dehydroheliotrine (DHP) (Reactive Pyrrolic Ester) CYP3A4->DHP DNA DNA DHP->DNA Covalent Binding Protein Cellular Proteins DHP->Protein Covalent Binding DNA_Adducts DHP-DNA Adducts DHP->DNA_Adducts Protein_Adducts Protein Adducts DHP->Protein_Adducts Genotoxicity Genotoxicity & Carcinogenesis DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity & Hepatotoxicity Protein_Adducts->Cytotoxicity

Metabolic activation pathway of this compound.

Molecular and Cellular Consequences

The high reactivity of dehydroheliotrine drives its covalent binding to cellular nucleophiles, leading to widespread molecular damage, cellular dysfunction, and tissue injury.

Genotoxicity: Formation of DHP-DNA Adducts

The primary mechanism for the carcinogenicity of heliotrine (and its N-oxide precursor) is the formation of DHP-derived DNA adducts.[3] The electrophilic pyrrolic ring system of DHP reacts with the nucleophilic sites on DNA bases, particularly deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). This results in a characteristic set of four major DNA adducts: a pair of epimers of 7-hydroxy-9-(deoxyguanosin-N²-yl)dehydrosupinidine and a pair of epimers of 7-hydroxy-9-(deoxyadenosin-N⁶-yl)dehydrosupinidine.[9] The formation of these adducts disrupts DNA replication and transcription, is mutagenic, and can initiate cancer, with the liver being the primary target organ.[3][10][11]

Cytotoxicity: Protein Adduct Formation and Cellular Dysfunction

In addition to reacting with DNA, dehydroheliotrine readily binds to cellular proteins, forming protein adducts. This covalent modification can alter protein structure and function, leading to enzyme inhibition, disruption of the cytoskeleton, and induction of cellular stress pathways. The damage to critical proteins contributes significantly to the cytotoxic and hepatotoxic effects, such as the inhibition of nucleic acid and protein synthesis, leading to cellular hypertrophy and, at higher concentrations, necrosis.[10][11]

Quantitative Toxicological Data

Quantitative analysis is essential for comparing the toxic potential of different PAs and for risk assessment. The data below are derived from in vitro studies designed to measure cytotoxicity, genotoxicity, and metabolic activation.

Table 1: In Vitro Cytotoxicity & Genotoxicity Data for Heliotrine and Related PAs

Compound Cell Line Assay Type Endpoint Value (µM) Reference
Heliotrine HepG2-CYP3A4 Cytotoxicity EC₅₀ (72h) 2 - 60 [12]
This compound RAW 264.7 Anti-inflammatory IC₅₀ (NO inhibition) 85.1 [13]
Heliotrine RAW 264.7 Anti-inflammatory IC₅₀ (NO inhibition) 52.4 [13]
Indicine N-oxide Various Cancer Cytotoxicity IC₅₀ 46 - 100 [14]
Heliotrine HepaRG Genotoxicity (γH2AX) Lowest Active Conc. ~10 [15][16]
This compound HepaRG Genotoxicity (γH2AX) Activity Inactive [15][16]

EC₅₀: Half maximal effective concentration. IC₅₀: Half maximal inhibitory concentration. The γH2AX assay measures DNA double-strand breaks, a marker of genotoxicity. Note that the direct inactivity of the N-oxide in this assay highlights the requirement for reductive metabolism, which is absent in this specific cell model.

Table 2: In Vitro Metabolic Activation Data (DHP-DNA Adduct Formation)

Test Compound (50 µM) Total DHP-dG Adducts Total DHP-dA Adducts Total Adducts
(adducts / 10⁸ nucleotides) (adducts / 10⁸ nucleotides) (adducts / 10⁸ nucleotides)
This compound 1.8 ± 0.5 0.4 ± 0.1 2.2 ± 0.6
Heliotrine 10.3 ± 1.1 2.3 ± 0.2 12.6 ± 1.3

Data derived from the metabolism of test compounds by rat liver microsomes in the presence of calf thymus DNA.[9][17] Values are presented as mean ± SD (n=3). This data clearly demonstrates that this compound is metabolized to intermediates that form the same DNA adducts as the parent PA, albeit at a lower level in this specific in vitro system.

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on several key in vitro methodologies.

Protocol: In Vitro Metabolism and DNA Adduct Formation Using Liver Microsomes

This protocol is adapted from methodologies used to assess the metabolic activation of PAs and PA N-oxides to DNA-binding species.[17]

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final volume of 1.0 mL containing 100 mM sodium phosphate (B84403) buffer (pH 7.4), 5 mM magnesium chloride, 1 mM EDTA, an NADPH-generating system (e.g., 1.0 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase), and 500 µg of calf thymus DNA.

  • Enzyme Addition: Add 1.0 mg of pooled liver microsomes (e.g., from rat or human) to the mixture.

  • Initiation of Reaction: Add the test compound (e.g., 50 µM this compound dissolved in a suitable solvent like DMSO, final concentration ≤ 0.5%) to initiate the reaction. A vehicle control (solvent only) must be run in parallel.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for 60 minutes.

  • Reaction Termination & DNA Isolation: Stop the reaction by adding 1.0 mL of phenol. Isolate the DNA using standard phenol/chloroform/isoamyl alcohol extraction followed by ethanol (B145695) precipitation.

  • DNA Purification: Wash the DNA pellet three times with cold 70% ethanol to remove any unbound metabolites. Dry the pellet and resuspend in a suitable buffer.

  • Analysis: Determine the DNA concentration via UV spectrophotometry. The resulting DNA is then enzymatically hydrolyzed to nucleosides for subsequent quantification of DHP-DNA adducts by LC-MS/MS (see Protocol 5.3).

Experimental_Workflow cluster_prep 1. Incubation Setup cluster_reaction 2. Metabolic Reaction cluster_extraction 3. DNA Isolation cluster_analysis 4. Analysis A Prepare Buffer Mix: - Phosphate Buffer (pH 7.4) - MgCl₂, EDTA - NADPH System - Calf Thymus DNA B Add Liver Microsomes (1 mg/mL) C Initiate with This compound (50 µM) D Incubate (37°C, 60 min) C->D E Terminate with Phenol D->E F Phenol/Chloroform Extraction E->F G Ethanol Precipitation & Washing F->G H Hydrolyze DNA to Nucleosides G->H I LC-MS/MS Analysis H->I J Quantify DHP-DNA Adducts I->J

Workflow for in vitro metabolic activation assay.
Protocol: Genotoxicity Assessment via the γH2AX Assay in HepaRG Cells

This protocol assesses genotoxicity by detecting DNA double-strand breaks through the phosphorylation of histone H2AX. It is adapted from Louisse et al. (2019).[15][16][18]

  • Cell Culture: Culture metabolically competent HepaRG human liver cells in appropriate media until they reach the desired confluence for experimentation.

  • Cell Exposure: Seed cells in a 96-well plate. Expose the cells for 24-72 hours to a range of concentrations of the test compound (e.g., this compound). Include a solvent control (e.g., 0.5% DMSO) and a known genotoxin as a positive control (e.g., Aflatoxin B1).

  • Immunostaining: After exposure, fix the cells, permeabilize them, and perform immunofluorescent staining. This involves blocking non-specific sites, incubating with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI or RedDot2) is also used to quantify cell number.

  • Imaging and Quantification: Scan the plate using a high-content imaging system (e.g., Odyssey Infrared Imaging System).

  • Data Analysis: Quantify the fluorescence intensity of the γH2AX signal and normalize it to the nuclear counterstain signal to correct for cell number. An increase in the γH2AX/DNA fluorescence ratio indicates a positive genotoxic response.

Protocol: Quantification of DHP-DNA Adducts by LC-MS/MS

This protocol outlines the analytical procedure for measuring specific DHP-DNA adducts from samples generated in Protocol 5.1.[19][20]

  • Enzymatic Hydrolysis: To 20-50 µg of DNA isolated from the in vitro reaction, add a buffer (e.g., sodium succinate/CaCl₂) and internal standards (e.g., stable isotope-labeled versions of the adducts).

  • Digestion: Perform a sequential enzymatic digestion. First, incubate with micrococcal nuclease and phosphodiesterase II overnight at 37°C. Then, add alkaline phosphatase and incubate for an additional 2-4 hours at 37°C to completely hydrolyze the DNA into individual deoxynucleosides.

  • Sample Cleanup: Purify the resulting hydrolysate using solid-phase extraction (SPE) with a suitable cartridge (e.g., Strata-X) to remove enzymes and other interfering components. Elute the analytes into a clean collection tube.

  • LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in the mobile phase. Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Detection and Quantification: Use a reverse-phase C18 column for chromatographic separation. Perform mass spectrometric detection in the multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each DHP-dG and DHP-dA adduct and their corresponding internal standards. Quantify the adduct levels by comparing the peak area ratios of the native adducts to their stable isotope-labeled internal standards.

Conclusion

The mechanism of action of this compound is a paradigm of pro-toxin bioactivation. Its toxicity is entirely dependent on a sequential, two-stage metabolic process: an initial reduction to its parent PA, heliotrine, followed by hepatic oxidation to a reactive pyrrolic electrophile, dehydroheliotrine. This ultimate carcinogen exerts its genotoxic effects through the formation of characteristic DHP-DNA adducts, initiating the process of carcinogenesis. For toxicological risk assessment, this compound must be considered as hazardous as heliotrine itself. Understanding this complex activation pathway is critical for researchers, scientists, and drug development professionals in evaluating the safety of herbal products and in the broader study of xenobiotic metabolism and toxicity.

References

Toxicological Profile of Heliotrine N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine (B1673042) N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[1] As with other PAs, the toxicity of heliotrine N-oxide is a significant concern due to its potential for hepatotoxicity, genotoxicity, and carcinogenicity following metabolic activation.[2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.

Executive Summary

This compound itself is considered a pro-toxin with relatively low direct toxicity.[3] Its toxic effects are primarily manifested after in vivo reduction to its parent PA, heliotrine. This conversion is carried out by intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2D6.[4][5] Subsequently, heliotrine is metabolically activated by other hepatic CYP isoforms (mainly CYP3A and CYP2B subfamilies) to form highly reactive pyrrolic derivatives, known as dehydro-PAs (DHP).[6][7] These electrophilic metabolites can form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and the initiation of tumorigenic processes.[7][8]

Data Presentation

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited, with much of the research dating back several decades. An early study by Bull et al. (1958) investigated the acute toxic effects of heliotrine and its N-oxide in rats, suggesting a lower acute toxicity for the N-oxide compared to the parent alkaloid.[9] More recent studies have focused on the parent compound, heliotrine, with a reported oral LD50 of 510 mg/kg in male Wistar rats.[10]

Table 1: Acute Toxicity Data

CompoundSpeciesRoute of AdministrationLD50Reference
HeliotrineRat (Wistar, male)Oral510 mg/kg[10]
This compoundRatNot specifiedData not readily available in recent literature; older studies suggest lower toxicity than heliotrine.[9]
In Vitro Cytotoxicity

The cytotoxic potential of this compound and its parent compound, heliotrine, has been evaluated in various cell lines. Generally, the N-oxide exhibits lower cytotoxicity than the free base in vitro.

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointValueReference
This compoundRAW 264.7NO production inhibitionIC5085.1 µM[11]
HeliotrineHepG2-CYP3A4Resazurin reductionCell Viability>75% at 500 µM[6]
HeliotrinePrimary Human HepatocytesResazurin reductionCell Viability>75% at 500 µM[6]
In Vitro Genotoxicity

The genotoxicity of pyrrolizidine alkaloids is a major toxicological concern. While direct genotoxicity data for this compound is sparse, the genotoxic potential of its metabolically active form, heliotrine, has been quantified using benchmark dose (BMD) modeling in metabolically competent human liver cell lines. A lower BMDL (Lower Confidence Limit of the Benchmark Dose) value indicates higher genotoxic potency.

Table 3: In Vitro Genotoxicity Data for Heliotrine

AssayCell LineEndpointBMDL (µM)Reference
Alkaline Comet AssayHepG2-CYP3A4DNA Strand Breaks6.2[6]
γH2AX AssayHepG2-CYP3A4DNA Double-Strand Breaks10[6]
γH2AX AssayPrimary Human HepatocytesDNA Double-Strand Breaks~4[6]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle and positive controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Genotoxicity Assessment: Alkaline Comet Assay

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Treatment: Expose cells to the test compound at various concentrations for a defined period.

  • Cell Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides, causing the negatively charged, fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring parameters such as tail length and tail intensity using specialized software.

Genotoxicity Assessment: γH2AX Immunofluorescence Assay

This assay quantifies the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.

  • Cell Culture and Treatment: Plate cells and treat them with the test compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.

  • Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

  • Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI.

  • Imaging and Quantification: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the intensity of the γH2AX signal within the nuclei to determine the level of DNA double-strand breaks.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is a multi-step process involving metabolic activation and subsequent interaction with cellular components, leading to various downstream effects.

Metabolic Activation Pathway

The following diagram illustrates the key steps in the metabolic activation of this compound.

This compound Metabolic Activation cluster_gut_liver Gastrointestinal Tract & Liver cluster_cellular_targets Cellular Targets This compound This compound Heliotrine Heliotrine This compound->Heliotrine Reduction (Gut Microbiota, CYP1A2, CYP2D6) Dehydropyrrolizidine (DHP) Dehydropyrrolizidine (DHP) Heliotrine->Dehydropyrrolizidine (DHP) Oxidation (CYP3A, CYP2B) DNA DNA Dehydropyrrolizidine (DHP)->DNA Covalent Binding Proteins Proteins Dehydropyrrolizidine (DHP)->Proteins Covalent Binding DNA Adducts DNA Adducts DNA->DNA Adducts Protein Adducts Protein Adducts Proteins->Protein Adducts Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein Adducts->Cytotoxicity

Caption: Metabolic activation of this compound.

Cellular Response to DNA Damage

The formation of DHP-DNA adducts triggers a cellular response aimed at repairing the damage. If the damage is too extensive, it can lead to cell cycle arrest and apoptosis.

Cellular Response to DNA Damage DHP-DNA Adducts DHP-DNA Adducts DNA Damage Response DNA Damage Response DHP-DNA Adducts->DNA Damage Response p53 Activation p53 Activation DNA Damage Response->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest DNA Repair DNA Repair p53 Activation->DNA Repair Apoptosis Apoptosis p53 Activation->Apoptosis Severe Damage Cell Cycle Arrest->DNA Repair DNA Repair->Apoptosis Failed Repair Cell Survival Cell Survival DNA Repair->Cell Survival Successful Repair

References

An In-depth Technical Guide on the Genotoxicity and Carcinogenicity of Heliotrine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliotrine (B1673042) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) N-oxide found in various plant species, presents a significant toxicological concern. While often considered a detoxification product of its parent alkaloid, heliotrine, compelling evidence demonstrates its role as a pro-genotoxin and carcinogen. This technical guide provides a comprehensive overview of the genotoxicity and carcinogenicity of Heliotrine N-oxide, detailing its metabolic activation, mechanisms of DNA damage, and available quantitative data. The information is intended to support researchers, scientists, and drug development professionals in understanding and assessing the risks associated with this compound.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by numerous plant species worldwide. Contamination of food, herbal remedies, and animal feed with PAs is a global health issue.[1] this compound is the N-oxide derivative of heliotrine, a retronecine-type PA. While N-oxidation is generally a detoxification pathway for many xenobiotics, for PAs, the N-oxides can be readily reduced back to the parent tertiary amine in vivo, particularly by the gut microbiota and liver enzymes.[2][3] This conversion is a critical step in the toxification process, as the parent PA is a substrate for metabolic activation to highly reactive pyrrolic esters that can form covalent bonds with cellular macromolecules, including DNA.

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of this compound is not direct but is contingent upon its metabolic transformation. The primary mechanism involves a two-step process:

  • Reduction to Heliotrine: Following ingestion, this compound is reduced to its parent alkaloid, heliotrine. This reduction is primarily carried out by the intestinal microflora and to a lesser extent by hepatic enzymes.[2]

  • Metabolic Activation of Heliotrine: Heliotrine is then metabolized by cytochrome P450 (CYP) enzymes in the liver to form dehydropyrrolizidine alkaloids (DHPAs), which are highly reactive electrophiles. These intermediates can spontaneously decompose to form a common reactive metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[1][4]

This metabolic pathway is depicted in the following diagram:

Metabolic Activation of this compound Heliotrine_N_oxide This compound Heliotrine Heliotrine Heliotrine_N_oxide->Heliotrine Reduction (Gut Microbiota, Liver Enzymes) DHPA Dehydropyrrolizidine Alkaloids (DHPAs) Heliotrine->DHPA Metabolic Activation (CYP450) DHP DHP (6,7-dihydro-7-hydroxy- 1-hydroxymethyl-5H-pyrrolizine) DHPA->DHP Hydrolysis DNA_Adducts DHP-derived DNA Adducts DHP->DNA_Adducts Covalent Binding to DNA

Metabolic activation pathway of this compound.

The resulting DHP is a highly reactive electrophile that readily binds to cellular nucleophiles, most notably DNA, to form a characteristic set of DHP-derived DNA adducts.[4] These adducts are considered the primary initiating event in the genotoxicity and carcinogenicity of heliotrine and, by extension, this compound.

Genotoxicity Data

While specific quantitative data for this compound in standard genotoxicity assays are limited in publicly available literature, the formation of DNA adducts provides strong evidence of its genotoxic potential.

DNA Adduct Formation

Studies have demonstrated that the metabolism of heliotrine, the parent compound of this compound, in the presence of calf thymus DNA leads to the formation of DHP-derived DNA adducts.[4] A key study quantified the levels of these adducts formed from the metabolism of several PAs and PA N-oxides by rat liver microsomes.[4] While this study provides specific data for heliotrine, it also establishes that this compound is capable of producing the same set of DNA adducts.[5]

CompoundTotal DHP-dG Adducts (adducts/10⁸ nucleotides)Total DHP-dA Adducts (adducts/10⁸ nucleotides)
Heliotrine 2.8 ± 0.40.5 ± 0.1
Riddelliine11.2 ± 1.52.1 ± 0.3
Retrorsine10.9 ± 1.22.0 ± 0.2
Monocrotaline5.6 ± 0.81.1 ± 0.2
Riddelliine N-oxide3.5 ± 0.50.7 ± 0.1
Retrorsine N-oxide4.1 ± 0.60.8 ± 0.1

Data adapted from a study on the metabolism of various PAs by rat liver microsomes in the presence of calf thymus DNA.[4]

The data indicate that heliotrine is a potent inducer of DNA adducts, and it is established that this compound also leads to the formation of these same genotoxic lesions.[5]

Other Genotoxicity Assays

Carcinogenicity Data

Direct long-term carcinogenicity bioassays specifically on this compound are not extensively reported in the public domain. However, the carcinogenicity of its parent compound, heliotrine, is established. Heliotrine is known to induce tumors in experimental animals, primarily in the liver.[1] Given that this compound is converted to heliotrine in vivo, it is considered to possess a carcinogenic risk comparable to its parent alkaloid. The International Agency for Research on Cancer (IARC) has classified plants containing PAs as Group 2B, "possibly carcinogenic to humans."

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for the assessment of DNA adduct formation and standard genotoxicity assays.

In Vitro DNA Adduct Formation Assay

This protocol outlines the general procedure for assessing the formation of DHP-derived DNA adducts from the metabolic activation of a PA or PA N-oxide.

DNA Adduct Formation Protocol cluster_0 Incubation cluster_1 DNA Isolation cluster_2 DNA Hydrolysis cluster_3 Analysis Incubation Incubate Test Compound (e.g., this compound) with liver microsomes, NADPH-generating system, and calf thymus DNA. Isolation Isolate DNA from the incubation mixture using phenol-chloroform extraction and ethanol (B145695) precipitation. Incubation->Isolation Hydrolysis Hydrolyze the isolated DNA to individual nucleosides using nuclease P1 and alkaline phosphatase. Isolation->Hydrolysis Analysis Analyze the hydrolysate by LC-MS/MS to detect and quantify DHP-derived DNA adducts. Hydrolysis->Analysis

Workflow for in vitro DNA adduct formation assay.

Procedure:

  • Incubation: The test compound (this compound or heliotrine) is incubated at 37°C with liver microsomes (e.g., from rats), an NADPH-generating system (to support CYP450 activity), and calf thymus DNA in a suitable buffer.

  • DNA Isolation: Following incubation, the DNA is isolated from the mixture. This typically involves enzymatic digestion of proteins, followed by phenol-chloroform extraction and ethanol precipitation to purify the DNA.

  • DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent nucleosides using enzymes such as nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis: The resulting mixture of nucleosides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific detection and quantification of the DHP-derived DNA adducts.

Ames Test (Bacterial Reverse Mutation Assay)

This assay assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Ames Test Protocol cluster_0 Preparation cluster_1 Incubation cluster_2 Plating and Incubation cluster_3 Analysis Preparation Prepare different concentrations of the test compound. Prepare S9 mix for metabolic activation. Incubation Mix the test compound, Salmonella typhimurium tester strain, and S9 mix (or buffer) in molten top agar (B569324). Preparation->Incubation Plating Pour the mixture onto minimal glucose agar plates. Incubate plates at 37°C for 48-72 hours. Incubation->Plating Analysis Count the number of revertant colonies on each plate. Compare to negative and positive controls. Plating->Analysis

Workflow for the Ames Test.

Procedure:

  • Preparation: A series of concentrations of the test substance are prepared. A metabolic activation system (S9 fraction from rat liver) is also prepared.

  • Exposure: The tester strain of Salmonella typhimurium (e.g., TA98, TA100) is exposed to the test substance in the presence and absence of the S9 mix. This is typically done by mixing the bacteria, test substance, and S9 mix (or buffer) in molten top agar.

  • Plating and Incubation: The mixture is poured onto minimal glucose agar plates. These plates lack histidine, so only bacteria that have undergone a reverse mutation can grow and form colonies. The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Micronucleus Assay Protocol cluster_0 Cell Culture and Treatment cluster_1 Cytokinesis Block cluster_2 Harvesting and Staining cluster_3 Analysis Treatment Culture mammalian cells (e.g., CHO, human lymphocytes). Treat cells with various concentrations of the test compound with and without S9 metabolic activation. CytochalasinB Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. Treatment->CytochalasinB Harvesting Harvest cells and fix them on microscope slides. Stain with a DNA-specific dye (e.g., Giemsa or DAPI). CytochalasinB->Harvesting Analysis Score the frequency of micronuclei in binucleated cells under a microscope. Compare to negative and positive controls. Harvesting->Analysis Chromosomal Aberration Assay Protocol cluster_0 Cell Culture and Treatment cluster_1 Metaphase Arrest cluster_2 Harvesting and Slide Preparation cluster_3 Analysis Treatment Culture mammalian cells (e.g., CHO, human lymphocytes). Treat cells with various concentrations of the test compound with and without S9 metabolic activation. Arrest Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase. Treatment->Arrest Harvesting Harvest cells, treat with a hypotonic solution, and fix. Drop cell suspension onto microscope slides and air dry. Arrest->Harvesting Analysis Stain slides and analyze metaphase spreads for chromosomal aberrations under a microscope. Compare to controls. Harvesting->Analysis

References

Metabolism of Heliotrine N-oxide in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heliotrine (B1673042) N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, a secondary metabolite produced by various plant species, notably those in the Boraginaceae family.[1][2] Pyrrolizidine alkaloids and their N-oxides are significant as food and feed contaminants, with well-documented hepatotoxic, genotoxic, and carcinogenic properties.[3][4] Historically, N-oxidation was considered a detoxification pathway, yielding more water-soluble compounds for excretion.[4][5] However, substantial evidence demonstrates that PA N-oxides, including heliotrine N-oxide, can be metabolically reduced back to their toxic parent alkaloids within the body.[5][6][7]

This reduction, occurring in both the gut microbiota and the liver, replenishes the pool of the toxic tertiary amine (e.g., heliotrine).[6][8] The parent PA is then susceptible to metabolic activation by hepatic enzymes, primarily cytochrome P450s (CYPs), to form highly reactive pyrrolic esters known as dehydropyrrolizidine alkaloids (DHPAs).[3][9] These electrophilic metabolites can form covalent adducts with cellular macromolecules like DNA and proteins, initiating cellular damage and toxicity.[4][10]

This technical guide provides an in-depth overview of the metabolic pathways of this compound in liver microsomes, detailed experimental protocols for its in vitro assessment, and a summary of the available quantitative data. It is intended as a resource for researchers, toxicologists, and drug development professionals investigating the bioactivation and risks associated with pyrrolizidine alkaloids.

Core Metabolic Pathways

The metabolism of this compound in the liver is a two-stage process involving an initial reduction followed by oxidative bioactivation.

  • Reductive Deoxygenation: The primary and critical step is the reduction of this compound back to its parent alkaloid, heliotrine. This reaction is catalyzed by hepatic cytochrome P450 enzymes and is favored under hypoxic (low oxygen) conditions.[4][6] Studies on other PA N-oxides have specifically implicated CYP1A2 and CYP2D6 as the major enzymes mediating this reduction.[6][8][11]

  • Oxidative Bioactivation: The newly formed heliotrine undergoes CYP-mediated oxidation to generate reactive DHPAs.[3] This bioactivation step is inhibited under hypoxic conditions and requires an oxidative environment.[4] The resulting DHPAs are responsible for forming adducts that lead to hepatotoxicity.[4]

This compound Metabolism Metabolic Pathway of this compound in Liver Microsomes cluster_0 Hepatic Microsomal Environment cluster_1 Enzymatic Mediators & Conditions HNO This compound H Heliotrine (Parent PA) HNO->H Reduction (Deoxygenation) DHPA Dehydropyrrolizidine Alkaloids (DHPAs) (Reactive Metabolites) H->DHPA Oxidation (Bioactivation) Adducts Protein & DNA Adducts DHPA->Adducts Covalent Binding Enzyme1 CYP Reductases (e.g., CYP1A2, CYP2D6) Favored by Hypoxia Enzyme2 CYP Oxidases (e.g., CYP3A) Requires O₂

Caption: Metabolic activation of this compound in liver microsomes.

Experimental Protocols

Preparation of Liver Microsomes

A standard method for isolating the microsomal fraction from liver tissue involves differential centrifugation.[5][12]

  • Homogenization: Mince fresh or frozen liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl).

  • Initial Centrifugation: Centrifuge the homogenate at 9,000-10,000 x g for 20 minutes at 4°C. This pellets cellular debris, nuclei, and mitochondria.

  • Supernatant Collection: Carefully collect the supernatant, which is the S9 fraction.

  • Ultracentrifugation: Centrifuge the S9 fraction at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Washing: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in a wash buffer (e.g., 1.15% KCl) and repeat the ultracentrifugation step to remove residual cytosolic components.

  • Final Preparation: Discard the final supernatant and resuspend the washed microsomal pellet in a storage buffer (e.g., 100 mM phosphate buffer, pH 7.4). Determine the protein concentration using a standard method (e.g., Bradford assay) and store at -80°C until use.[13]

In Vitro Microsomal Incubation Assay

This protocol is designed to measure the metabolic conversion of this compound. To specifically assess the reductive pathway, incubations should be performed under anaerobic or hypoxic conditions.[4][11]

Experimental Workflow General Workflow for Microsomal Metabolism Assay A Prepare Incubation Mix (Buffer, Microsomes, Substrate) B Pre-incubate at 37°C (5 minutes) A->B C Initiate Reaction (Add NADPH Cofactor) B->C D Incubate at 37°C (Collect samples at 0, 5, 15, 30, 60 min) C->D E Terminate Reaction (Add cold Acetonitrile (B52724) with Internal Standard) D->E F Process Sample (Vortex, Centrifuge at >3000 rpm) E->F G Analyze Supernatant (LC-MS/MS) F->G

Caption: Standard workflow for an in vitro microsomal stability assay.

Table 1: General Protocol for this compound Microsomal Incubation

Parameter Recommended Condition Notes
Test System Pooled Human or Animal Liver Microsomes Ensure quality control of microsomal activity.[14]
Buffer 100 mM Potassium Phosphate, pH 7.4 Standard physiological pH for hepatic enzymes.[15]
Microsome Conc. 0.2 - 0.5 mg/mL Lower concentrations minimize protein binding.[16]
Substrate Conc. 1 - 10 µM this compound Concentration should be optimized for initial rate conditions.[15][16]
Cofactor NADPH Regenerating System or 1 mM NADPH A regenerating system (e.g., G6P, G6PDH) provides a sustained supply of NADPH.[15]
Incubation Temp. 37°C with gentle agitation [13]
Atmosphere Anaerobic/Hypoxic (for reduction) Purge tubes with nitrogen or argon gas before sealing.[4]
Time Points 0, 5, 15, 30, 45, 60 minutes To determine the rate of metabolism.[14]
Reaction Stop 2-5 volumes of ice-cold acetonitrile or ethyl acetate (B1210297) The solvent should contain an internal standard for analytical quantification.[13][15]

| Controls | 1. No NADPH 2. Heat-inactivated microsomes 3. Zero-time point | Essential for confirming enzyme- and cofactor-dependent metabolism.[13] |

Identification of Involved CYP Isoforms

To identify the specific CYP enzymes responsible for this compound reduction, two primary methods are used:

  • Recombinant CYPs: Incubate the substrate with individual, commercially available recombinant human CYP isoforms (e.g., Supersomes) to directly measure the metabolic activity of each enzyme.[16]

  • Chemical Inhibition: Perform the incubation assay with pooled liver microsomes in the presence and absence of known selective CYP inhibitors. A significant decrease in metabolite formation points to the involvement of the inhibited isoform.[16]

Table 2: Selective Inhibitors for Key CYP450 Isoforms

CYP Isoform Selective Inhibitor Typical Concentration (µM) Reference
CYP1A2 Furafylline 1 - 10 [16]
CYP2D6 Quinidine 0.5 - 10 [16]
CYP3A4/5 Troleandomycin (B1681591) (TAO) 0.5 - 10 [16]
CYP2C8 Quercetin 1 - 10 [16]
CYP2C19 Sulphaphenazole 5 - 100 [16]

| CYP2E1 | Clomethiazole | 1 - 10 |[16] |

Analytical Methodology

The quantification of this compound and its metabolite, heliotrine, is typically achieved using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[17] This method offers high sensitivity and specificity.[18]

  • Sample Preparation: Following incubation and termination, samples are vortexed and centrifuged to pellet the precipitated microsomal proteins. The supernatant is then transferred for analysis.[15]

  • Chromatographic Separation: A C18 reversed-phase column is commonly used for separation.[19] The mobile phase often consists of a gradient of water and acetonitrile containing a modifier like ammonium (B1175870) acetate or formic acid to improve ionization.[19][20]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, heliotrine, and the internal standard are monitored for accurate quantification.

Quantitative Data and Interpretation

While specific kinetic constants (Km, Vmax) for the microsomal reduction of this compound are not widely published, studies on related PAs provide valuable context for interpretation.

  • Substrate Dependence: The rates of both N-oxide reduction and subsequent parent PA oxidation are substrate-dependent.[4] Studies comparing different PAs show that monoesters like heliotrine and intermedine (B191556) are metabolized more slowly by human liver microsomes compared to diester PAs like lasiocarpine (B1674526) and senecionine.[21]

  • Enzyme Contribution: The reduction of PA N-oxides is primarily mediated by specific CYP isoforms. For riddelliine N-oxide, a structurally related compound, CYP1A2 and CYP2D6 were shown to have the highest reductive activities in human recombinant systems.[11] In contrast, the subsequent oxidation to DHPAs is often mediated by the CYP3A family.[4] This is supported by findings that the CYP3A inhibitor troleandomycin inhibits DHP formation from PA N-oxides by over 70% but does not affect the N-oxide reduction step.[4]

Table 3: Summary of Key Enzymes in PA and PA N-oxide Metabolism

Metabolic Step Enzyme Family Key Isoforms Implicated Role Reference
PA N-oxide Reduction Cytochrome P450 CYP1A2, CYP2D6 Reduction of N-oxide to parent PA. [6][8][11]
PA Bioactivation Cytochrome P450 CYP3A Family Oxidation of parent PA to reactive DHPAs. [4]

| PA N-oxidation | Flavin-containing Monooxygenases (FMOs), CYPs | - | Detoxification of parent PA to N-oxide. |[5][22] |

Conclusion

The metabolism of this compound in liver microsomes is a complex process of critical toxicological importance. The traditional view of N-oxidation as a purely detoxification step is insufficient, as hepatic CYPs can efficiently reduce the N-oxide back to the carcinogenic parent alkaloid, heliotrine.[4] This reductive bioactivation is a key initiating event in the toxicity cascade. A thorough understanding of this pathway, the enzymes involved (notably CYP1A2 and CYP2D6), and the conditions that favor it (hypoxia) is essential for accurately assessing the human health risks posed by exposure to these common natural toxins.[6][23] The experimental and analytical protocols outlined in this guide provide a framework for researchers to further investigate these metabolic pathways and their implications for drug development and food safety.

References

The Pharmacokinetics and Bioavailability of Heliotrine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comparative Pharmacokinetics: Heliotrine (B1673042) N-oxide vs. Heliotrine

Direct pharmacokinetic data for heliotrine N-oxide is limited. However, a comparative analysis with its parent compound, heliotrine, can provide valuable insights. PA N-oxides are generally more water-soluble and less readily absorbed from the gastrointestinal tract than their corresponding parent PAs.[1][2] Consequently, upon oral administration, this compound is expected to exhibit a lower maximum plasma concentration (Cmax), a longer time to reach Cmax (Tmax), and a lower overall bioavailability compared to heliotrine.

The toxicity of PA N-oxides is largely attributed to their in vivo reduction to the parent PA, a process mediated by gut microbiota and hepatic enzymes.[3][4] Therefore, the pharmacokinetic profile of heliotrine observed after administration of this compound would be a result of the rate and extent of this conversion. For monoester PAs like heliotrine, their N-oxides are predicted to be approximately two-fold less potent.[3][5]

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for heliotrine in male Sprague-Dawley rats, which serves as a crucial baseline for estimating the profile of its N-oxide.

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)Reference
Cmax (ng/mL) -320 ± 26[1][6][7]
Tmax (h) -0.75 ± 0.00[1][6][7]
AUC0-t (ng/mL·h) 170 ± 5396 ± 18[1][6][7]
Clearance (CL) (L/h/kg) 5.86 ± 0.17-[6]
Volume of Distribution (Vd) (L/kg) 2.90 ± 0.14-[6]
Absolute Oral Bioavailability (%) -23.3[1][6][7]

Metabolic Pathways

The metabolism of this compound is a critical determinant of its toxicity. The primary metabolic pathway involves its reduction to heliotrine. This conversion can occur in the gastrointestinal tract by microbial reductases and in the liver. Once formed, heliotrine undergoes metabolic activation by cytochrome P450 enzymes to produce reactive pyrrolic esters, which are responsible for its hepatotoxicity.[3][5]

metabolic_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver Heliotrine_N_oxide_oral This compound (Oral) Heliotrine_from_N_oxide Heliotrine Heliotrine_N_oxide_oral->Heliotrine_from_N_oxide Gut Microbiota Reduction Heliotrine_N_oxide_circ This compound Heliotrine_N_oxide_oral->Heliotrine_N_oxide_circ Absorption Heliotrine_circ Heliotrine Heliotrine_from_N_oxide->Heliotrine_circ Heliotrine_N_oxide_liver This compound Heliotrine_N_oxide_circ->Heliotrine_N_oxide_liver Heliotrine_liver Heliotrine Heliotrine_circ->Heliotrine_liver Heliotrine_N_oxide_liver->Heliotrine_liver Hepatic Reduction Reactive_Metabolites Dehydropyrrolizidine Alkaloids (DHPAs) Heliotrine_liver->Reactive_Metabolites CYP450 Oxidation Toxicity Hepatotoxicity Reactive_Metabolites->Toxicity

Metabolic pathway of this compound.

Experimental Protocols

The following provides a detailed methodology for a typical in vivo pharmacokinetic study of a pyrrolizidine (B1209537) alkaloid N-oxide in a rodent model, based on protocols described in the literature for similar compounds.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. Acclimatization for at least one week prior to the experiment is recommended.

  • Dosing:

    • Oral (PO) Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose sodium) and administered by oral gavage. A typical dose for a pilot study might range from 10-50 mg/kg.

    • Intravenous (IV) Administration: For determination of absolute bioavailability, a separate cohort of animals is administered this compound dissolved in sterile saline via the tail vein. A lower dose, for example, 1-5 mg/kg, is typically used for IV administration.

Sample Collection
  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound and its metabolite, heliotrine, in plasma samples.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, heliotrine, and the internal standard.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Key parameters include Cmax, Tmax, area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd). The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Acclimatization Acclimatization of Rats Fasting Overnight Fasting Acclimatization->Fasting PO_Dose Oral Gavage (this compound) IV_Dose Intravenous Injection (this compound) Blood_Collection Serial Blood Sampling PO_Dose->Blood_Collection IV_Dose->Blood_Collection Plasma_Separation Centrifugation for Plasma Blood_Collection->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage Sample_Prep Plasma Protein Precipitation Storage->Sample_Prep LC_MS_MS LC-MS/MS Quantification Sample_Prep->LC_MS_MS PK_Parameters Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC) LC_MS_MS->PK_Parameters Bioavailability Determination of Absolute Bioavailability PK_Parameters->Bioavailability logical_relationship cluster_properties Physicochemical Properties cluster_absorption Gastrointestinal Absorption cluster_bioavailability Bioavailability cluster_metabolism In Vivo Metabolism cluster_toxicity Toxicity Heliotrine_N_oxide This compound Polarity Higher Polarity Heliotrine_N_oxide->Polarity Lipophilicity Lower Lipophilicity Heliotrine_N_oxide->Lipophilicity Lower_Absorption Lower Absorption Heliotrine_N_oxide->Lower_Absorption Reduction Reduction to Heliotrine (Gut & Liver) Heliotrine_N_oxide->Reduction Lower_Potency Lower Toxic Potency Heliotrine_N_oxide->Lower_Potency Heliotrine Heliotrine Higher_Toxicity Higher Toxicity Heliotrine->Higher_Toxicity Metabolic Activation Lower_Bioavailability Lower Bioavailability Lower_Absorption->Lower_Bioavailability Lower_Bioavailability->Lower_Potency Influences Reduction->Heliotrine Reduction->Higher_Toxicity Contributes to

References

The Biological Activities of Heliotrine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine (B1673042) N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) and a major metabolite of its parent compound, heliotrine.[1] PAs are a large group of natural toxins produced by numerous plant species, and their presence in the food chain and herbal remedies poses a significant health risk due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] While the N-oxide form is generally considered a detoxification product of the parent alkaloid, it can be metabolically reactivated in vivo to the toxic tertiary pyrrolizidine alkaloid, thereby retaining its toxic potential.[4][5] This guide provides an in-depth technical overview of the biological activities of Heliotrine N-oxide, focusing on its cytotoxicity, genotoxicity, and the underlying molecular mechanisms and signaling pathways.

Cytotoxicity

The cytotoxic effects of this compound and its parent compound, heliotrine, have been evaluated in various cell lines. While specific IC50 values for this compound are not extensively reported in the literature, data for the parent compound and structurally similar PAs provide valuable insights into its potential cytotoxicity. The cytotoxicity of PAs is largely dependent on their metabolic activation to reactive pyrroles.

Table 1: Quantitative Cytotoxicity Data for Heliotrine and Related Pyrrolizidine Alkaloids

CompoundCell LineAssayIncubation Time (hours)IC50 / EC50 (µM)Reference
HeliotrineHepG2-CYP3A4Resazurin Reduction72Between 2 and 60[6]
Indicine N-oxideVarious Cancer Cell LinesNot SpecifiedNot Specified46 - 100[7]

Genotoxicity

This compound, following metabolic reactivation to heliotrine, exhibits significant genotoxic effects. The primary mechanism of its genotoxicity involves the formation of DNA adducts by its reactive pyrrolic metabolites, leading to DNA damage, mutations, and chromosomal aberrations.

Table 2: Quantitative Genotoxicity Data for Heliotrine and Related Pyrrolizidine Alkaloids

CompoundCell ModelAssayEndpointResultReference
HeliotrineHepG2-CYP3A4γH2AXDNA Double-Strand Breaks>2-fold increase at 10 µM[6]
HeliotrineMetabolically Competent CellsBMD ModelingGenotoxic Potency (BMDL)0.01 - 8.5 µM[6]

Molecular Mechanisms and Signaling Pathways

The biological activities of this compound are orchestrated through a complex interplay of metabolic activation and subsequent perturbation of cellular signaling pathways. The primary events are metabolic activation, induction of DNA damage and oxidative stress, leading to the activation of DNA damage response, cell cycle arrest, and apoptosis.

Metabolic Activation and Formation of Reactive Metabolites

This compound itself is relatively inert. However, it can be reduced back to its parent tertiary amine, heliotrine, by gut microbiota and hepatic enzymes.[3] Heliotrine is then metabolized by cytochrome P450 (CYP) enzymes in the liver to form highly reactive pyrrolic esters (dehydroheliotrine).[5] These electrophilic metabolites can readily react with cellular macromolecules, including DNA and proteins, initiating cellular damage.

This compound This compound Heliotrine Heliotrine This compound->Heliotrine Reduction (Gut Microbiota, Liver Enzymes) Dehydroheliotrine\n(Reactive Pyrrolic Ester) Dehydroheliotrine (Reactive Pyrrolic Ester) Heliotrine->Dehydroheliotrine\n(Reactive Pyrrolic Ester) Metabolic Activation (CYP Enzymes) DNA & Protein Adducts DNA & Protein Adducts Dehydroheliotrine\n(Reactive Pyrrolic Ester)->DNA & Protein Adducts

Caption: Metabolic activation of this compound.

DNA Damage Response (DDR) Pathway

The formation of DNA adducts by the reactive metabolites of heliotrine triggers the DNA Damage Response (DDR) pathway. This is a sophisticated signaling network that senses DNA lesions, signals their presence, and promotes their repair. Key proteins in this pathway include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon activation, phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and the histone variant H2AX (leading to γH2AX formation).[8][9]

Activation of p53 can lead to cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, induce apoptosis.[10][11]

cluster_0 DNA Adducts DNA Adducts ATM/ATR ATM/ATR DNA Adducts->ATM/ATR p53 p53 ATM/ATR->p53 phosphorylates γH2AX γH2AX ATM/ATR->γH2AX phosphorylates H2AX Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair

Caption: DNA Damage Response pathway activated by this compound metabolites.

Oxidative Stress and Apoptosis Signaling

Pyrrolizidine alkaloids are known to induce oxidative stress by generating reactive oxygen species (ROS).[12] Elevated ROS levels can damage cellular components and activate stress-responsive signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[13] The interplay between DNA damage, oxidative stress, and the DDR ultimately determines the cell's fate.

If the cellular damage is irreparable, the apoptotic cascade is initiated. This involves the activation of a series of cysteine proteases called caspases.[14][15] The release of cytochrome c from the mitochondria is a key event in the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the executioner caspase-3.[16]

cluster_1 Heliotrine Metabolites Heliotrine Metabolites ROS Production ROS Production Heliotrine Metabolites->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress MAPK Pathway MAPK Pathway Oxidative Stress->MAPK Pathway Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Apoptosis Apoptosis MAPK Pathway->Apoptosis Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Caspase Activation->Apoptosis

Caption: Oxidative Stress and Apoptosis signaling induced by this compound.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat with this compound incubate_overnight->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comet Assay for DNA Damage

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Workflow:

start Start cell_prep Prepare single-cell suspension start->cell_prep mix_agarose Mix cells with low-melting-point agarose cell_prep->mix_agarose embed_slide Embed on a microscope slide mix_agarose->embed_slide lysis Lyse cells in high salt/detergent buffer embed_slide->lysis unwinding DNA unwinding in alkaline buffer lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralize and stain with DNA dye electrophoresis->neutralization visualization Visualize under a fluorescence microscope neutralization->visualization end End visualization->end start Start cell_culture Culture and treat cells start->cell_culture fixation Fix cells cell_culture->fixation permeabilization Permeabilize cells fixation->permeabilization blocking Block non-specific antibody binding permeabilization->blocking primary_ab Incubate with anti-γH2AX primary antibody blocking->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibody primary_ab->secondary_ab stain_nuclei Counterstain nuclei (e.g., with DAPI) secondary_ab->stain_nuclei analysis Analyze by fluorescence microscopy or flow cytometry stain_nuclei->analysis end End analysis->end

References

Heliotrine N-oxide and its Impact on Human Liver Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heliotrine (B1673042) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) derivative, is a naturally occurring compound found in numerous plant species. While often considered a detoxification product of its parent compound, heliotrine, emerging evidence underscores its potential for bioactivation and subsequent hepatotoxicity. This technical guide provides a comprehensive analysis of the effects of Heliotrine N-oxide on human liver cells in culture, drawing upon the available scientific literature. The primary mechanism of this compound-induced toxicity involves its metabolic reduction to the more reactive heliotrine, which then undergoes further metabolic activation to exert cytotoxic and genotoxic effects. This document details the metabolic pathways, summarizes key quantitative data from in vitro studies on heliotrine, outlines relevant experimental protocols, and visualizes the critical signaling cascades involved. A significant scarcity of direct research on this compound necessitates a focus on the well-documented effects of its parent compound, heliotrine, as a proxy for understanding its potential impact following metabolic conversion.

Introduction: The Duality of this compound

Pyrrolizidine alkaloids are a large class of phytotoxins known for their hepatotoxic, genotoxic, and carcinogenic properties.[1] Heliotrine is a representative PA that can be oxidized to form this compound. This N-oxidation is generally considered a detoxification step, as the resulting compound is more water-soluble and more readily excreted.[2] However, this process is not irreversible. In vivo, this compound can be reduced back to heliotrine by intestinal microbiota and hepatic enzymes, particularly cytochrome P450 (CYP) isoforms.[3][4] This metabolic reactivation is the cornerstone of this compound's hepatotoxic potential. Once reformed, heliotrine can be metabolized by hepatic CYPs to highly reactive pyrrolic esters.[2] These electrophilic metabolites can form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage.[1]

Metabolic Activation: The Path to Toxicity

The toxicity of this compound in human liver cells is intrinsically linked to its metabolic conversion. The following diagram illustrates the key metabolic pathways.

Heliotrine_Metabolism cluster_metabolism Metabolic Pathways cluster_enzymes Enzymatic Systems Heliotrine_N_oxide This compound Heliotrine Heliotrine Heliotrine_N_oxide->Heliotrine Reduction Excretion Excretion Heliotrine_N_oxide->Excretion Heliotrine->Heliotrine_N_oxide N-oxidation (Detoxification) Reactive_Metabolites Reactive Pyrrolic Metabolites (Dehydroheliotrine) Heliotrine->Reactive_Metabolites Metabolic Activation Macromolecular_Adducts Macromolecular Adducts (DNA, Proteins) Reactive_Metabolites->Macromolecular_Adducts Covalent Binding Detoxification Detoxification (e.g., Glutathione Conjugation) Reactive_Metabolites->Detoxification Cellular_Damage Cellular Damage (Cytotoxicity, Genotoxicity) Macromolecular_Adducts->Cellular_Damage Gut_Microbiota Gut Microbiota (Reduction) Hepatic_Enzymes Hepatic Enzymes (CYPs) (Reduction) Hepatic_CYPs Hepatic CYPs (Oxidation)

Metabolic pathways of this compound in the context of hepatotoxicity.

Effects on Human Liver Cells: A Data-Driven Perspective

Due to the limited direct data on this compound, this section summarizes the quantitative effects of its parent compound, heliotrine, on human liver cells. These findings are critical for understanding the potential consequences of this compound exposure following its metabolic reduction.

Cytotoxicity

Studies on primary human hepatocytes and human liver cell lines have demonstrated the cytotoxic potential of heliotrine.

Cell LineExposure TimeEndpointResultReference
Primary Human Hepatocytes (PHH)72 hCell ViabilityWeakly cytotoxic, >75% viability at 500 µM[5]
HepG2-CYP3A424 hCell ViabilityModerate cytotoxicity[5]
HepG2-CYP3A472 hCell ViabilityStronger cytotoxicity compared to 24h[5]
Human Embryo HepatocytesNot specifiedCellular MorphologyCytoplasmic vacuolation and cellular hypertrophy[6]
Genotoxicity

Heliotrine induces a significant genotoxic response in metabolically competent human liver cells. The phosphorylation of histone H2AX (γH2AX) and the accumulation of the tumor suppressor protein p53 are key markers of DNA damage.

Cell LineExposure TimeEndpointConcentration for Significant EffectReference
HepG2-CYP3A424 hγH2AX Induction> twofold increase at 10 µM[5]
HepG2-CYP3A424 hp53 AccumulationSignificant increase[5]
HepG2-CYP3A424 hAlkaline Comet Assay (OTM)Significant increase at 10 µM[5]
Primary Human Hepatocytes (PHH)24 hγH2AX Foci FormationConcentration-dependent increase[5]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to assess the effects of pyrrolizidine alkaloids on human liver cells.

Cell Culture
  • Primary Human Hepatocytes (PHH): Cryopreserved primary human hepatocytes are a gold-standard model. They are typically thawed and plated on collagen-coated plates and cultured in specialized hepatocyte medium. Due to their limited lifespan in culture, experiments are often conducted within 24-72 hours of plating.

  • HepG2-CYP3A4 Cells: This cell line is a human hepatoma cell line engineered to overexpress cytochrome P450 3A4, a key enzyme in the metabolic activation of many PAs. These cells are cultured in standard media such as DMEM or MEM supplemented with fetal bovine serum and antibiotics.

  • Human Embryo Hepatocytes: Primary cultures are established from human embryonic liver tissue. These cells are valuable for studying developmental toxicity but are less commonly used due to ethical and practical limitations.[6]

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are incubated with the tetrazolium dye MTT, which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Cell Viability/Morphology: Direct observation of cell morphology using phase-contrast microscopy can reveal signs of cytotoxicity such as cell rounding, detachment, and vacuolation.[6]

Genotoxicity Assays
  • γH2AX Immunofluorescence Staining: This assay detects the phosphorylation of histone H2AX at serine 139, which is an early cellular response to DNA double-strand breaks. Cells are fixed, permeabilized, and incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. The formation of distinct nuclear foci is quantified using fluorescence microscopy.[5]

  • p53 Western Blotting: This technique is used to measure the levels of the p53 protein. Following treatment, cells are lysed, and the proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with an antibody specific for p53.[5]

  • Alkaline Comet Assay: This single-cell gel electrophoresis assay detects DNA strand breaks. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA migrates out of the nucleus, forming a "comet tail," and the extent of DNA damage is quantified by measuring the tail length and intensity.[5]

Signaling Pathways and Mechanisms of Action

The genotoxic effects of metabolically activated heliotrine trigger a DNA damage response pathway. The following diagram illustrates the key events.

DNA_Damage_Response cluster_pathway DNA Damage Response Pathway Heliotrine_Metabolites Reactive Heliotrine Metabolites DNA_Adducts DNA Adducts and Double-Strand Breaks Heliotrine_Metabolites->DNA_Adducts ATM_ATR ATM/ATR Kinases (Activated) DNA_Adducts->ATM_ATR H2AX H2AX Phosphorylation (γH2AX) ATM_ATR->H2AX p53 p53 Activation and Accumulation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair

Simplified DNA damage response pathway initiated by heliotrine metabolites.

Early studies also suggest that heliotrine can directly inhibit DNA and RNA synthesis, potentially by interfering with DNA and RNA polymerases.[6] This mechanism may contribute to the observed cellular hypertrophy.[6]

Conclusion and Future Directions

The available evidence strongly indicates that this compound poses a hepatotoxic risk to humans primarily through its metabolic reduction to heliotrine. The subsequent metabolic activation of heliotrine in the liver leads to the formation of reactive metabolites that induce cytotoxicity and genotoxicity, characterized by DNA damage and the activation of the p53-mediated stress response.

A significant knowledge gap exists regarding the direct effects of this compound on human liver cells. Future research should focus on:

  • Direct In Vitro Studies: Conducting dose-response studies of this compound on primary human hepatocytes and metabolically competent cell lines to determine its intrinsic cytotoxicity and genotoxicity.

  • Metabolic Competence: Investigating the efficiency of this compound reduction in various human liver cell models to better understand the kinetics of its bioactivation.

  • Advanced In Vitro Models: Utilizing 3D liver organoids and microphysiological systems to more accurately model the complex cell-cell interactions and metabolic environment of the human liver in response to this compound exposure.

A deeper understanding of the direct effects and metabolic fate of this compound is crucial for accurate risk assessment and the development of strategies to mitigate its potential harm to human health.

References

Unveiling Heliotrine N-oxide: A Technical Guide to its Discovery, Isolation, and Characterization from Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, botanical origins, and detailed methodologies for the isolation and characterization of Heliotrine N-oxide. As a prominent member of the pyrrolizidine (B1209537) alkaloid (PA) class, this compound is a molecule of significant toxicological and pharmacological interest. This document synthesizes information from various studies to present a cohesive protocol for researchers.

Discovery and Botanical Sources

This compound is a naturally occurring tertiary amine N-oxide of the pyrrolizidine alkaloid heliotrine.[1] PAs and their corresponding N-oxides are secondary metabolites produced by numerous plant species as a defense mechanism against herbivores.[1][2] These compounds are found in approximately 3% of the world's flowering plants, predominantly within the families Boraginaceae, Asteraceae, and Fabaceae.[3]

The genus Heliotropium (family Boraginaceae) is a principal source of this compound.[4] Specific species from which this compound has been successfully isolated include Heliotropium transoxanum, Heliotropium dissitiflorum, and Heliotropium europaeum.[4][5] It has also been detected in species of other genera, such as in Echium vulgare.[6] Within the plant, PAs exist in two forms: the free tertiary bases and their more abundant N-oxide counterparts, which can constitute around 90% of the total PA content.[7][8]

Table 1: Botanical Sources of this compound

Plant FamilyGenusSpeciesPart of Plant
BoraginaceaeHeliotropiumH. transoxanumAerial parts
BoraginaceaeHeliotropiumH. dissitiflorumNot specified[4]
BoraginaceaeHeliotropiumH. europaeumNot specified[5]
BoraginaceaeEchiumE. vulgareNot specified[6]

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant material is a multi-step process that leverages the physicochemical properties of alkaloids. The general workflow involves extraction, acid-base partitioning, optional reduction, and chromatographic purification.

G cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_partition 3. Acid-Base Partitioning cluster_isolate 4. Isolation & Purification Plant Dried & Powdered Plant Material Maceration Maceration with Methanol Plant->Maceration Solvent Concentration1 Concentrate Extract (Rotary Evaporator) Maceration->Concentration1 Acidification Suspend in 1% HCl (aq) & Partition with CHCl3 Concentration1->Acidification Crude Extract AqueousPhase Aqueous Phase (Contains PA Salts & N-oxides) Acidification->AqueousPhase Separate Phases Wash Wash with Ethyl Acetate AqueousPhase->Wash Remove Impurities Chromatography Column Chromatography (Silica Gel) Wash->Chromatography Crude Alkaloid Fraction PTLC Preparative TLC Chromatography->PTLC Semi-pure Fractions PureCompound Pure this compound PTLC->PureCompound G cluster_char Characterization Workflow cluster_methods cluster_results Isolated Purified this compound NMR NMR Spectroscopy (¹H-NMR, ¹³C-NMR) Isolated->NMR MS Mass Spectrometry (EIMS, HRMS) Isolated->MS HPLC HPLC Analysis Isolated->HPLC Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment (>98%) HPLC->Purity

References

Heliotrine N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliotrine (B1673042) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), is a significant compound of study in toxicology and pharmacology due to its potential hepatotoxicity and genotoxicity. This technical guide provides an in-depth overview of Heliotrine N-oxide, including its chemical properties, toxicological profile, metabolic pathways, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals involved in the study of natural toxins and their implications for drug development and safety assessment.

Chemical and Physical Properties

This compound is the N-oxide derivative of heliotrine, a pyrrolizidine alkaloid found in various plant species.[1] Its chemical identity and key properties are summarized below.

PropertyValueReference
CAS Number 6209-65-0[1][2][3][4][5][6][7]
Chemical Formula C₁₆H₂₇NO₆[1][2][3][4][5][6]
Molecular Weight 329.39 g/mol [1][4][5][6]
Synonyms Heliotrine, 4-oxide; Heliotrine oxide; 9-Heliotrylheliotridin-N-Oxid[1][2][3]
Appearance Colorless to pale yellow solid or liquid[2]
Solubility Generally soluble in organic solvents[2]
Melting Point 167 °C[7]
Storage Temperature +4 °C[7]

Toxicology and Mechanism of Action

The toxicity of this compound is intrinsically linked to its metabolic activation. While generally considered less toxic than its parent alkaloid, heliotrine, it can be reduced back to the tertiary amine form in vivo, leading to the generation of reactive pyrrolic metabolites.[8]

Genotoxicity and DNA Adduct Formation

A primary mechanism of this compound's toxicity is its ability to form DNA adducts, which are implicated in its carcinogenic potential.[2][5] Metabolic activation, primarily in the liver, leads to the formation of dehydroheliotridine (B1201450) (DHH), a reactive pyrrole (B145914) that can bind to DNA.[3] This process results in a set of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts.[2][3][4] These adducts are considered potential biomarkers for PA-induced liver tumor initiation.[2][9]

Hepatotoxicity

Heliotrine and its N-oxide are known hepatotoxins.[6][10] In vitro studies using human liver cells have shown that heliotrine can induce cytological changes, including cytoplasmic vacuolation and progressive hypertrophy of hepatocytes.[11] The mechanism is believed to involve the inhibition of DNA and, to a lesser extent, RNA synthesis.[6][11] It is proposed that the reactive metabolites of heliotrine act in the major groove of the DNA helix, inhibiting DNA polymerase.[6]

Metabolism

The metabolic pathway of this compound is a critical determinant of its toxicity. The following diagram illustrates the key metabolic steps.

Heliotrine_N_oxide_Metabolism Metabolic Pathway of this compound Heliotrine_N_oxide This compound Heliotrine Heliotrine Heliotrine_N_oxide->Heliotrine Reduction (Intestinal Microbiota, Liver Enzymes) Dehydroheliotridine Dehydroheliotridine (DHH) (Reactive Pyrrolic Ester) Heliotrine->Dehydroheliotridine CYP450-mediated Dehydrogenation (Liver) DNA_Adducts DHP-derived DNA Adducts Dehydroheliotridine->DNA_Adducts Nucleophilic attack by DNA bases Detoxification Detoxification (e.g., Glutathione Conjugation) Dehydroheliotridine->Detoxification Conjugation Excretion Excretion Detoxification->Excretion SPE_Workflow SPE Workflow for this compound Analysis Sample Homogenized Sample Extraction Extraction with Acidic Solution Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Sample_Loading Load Supernatant onto SPE Cartridge Supernatant->Sample_Loading SPE_Conditioning Condition SPE Cartridge (Methanol, Acidic Solution) SPE_Conditioning->Sample_Loading Washing Wash Cartridge (Acidic Solution, Methanol) Sample_Loading->Washing Elution Elute with Ammoniated Methanol Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis UHPLC-MS/MS Analysis Reconstitution->Analysis

References

Physical and chemical properties of Heliotrine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Heliotrine (B1673042) N-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of Heliotrine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide.

Core Physical and Chemical Properties

This compound is the N-oxide derivative of heliotrine, a pyrrolizidine alkaloid (PA) found in various plant species, particularly those belonging to the Heliotropium genus.[1][2] As with other PA N-oxides, it is generally considered less toxic than its tertiary amine counterpart, heliotrine.[3][4] However, it can be converted back to the toxic parent alkaloid in the body, posing a significant health risk.[5]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 6209-65-0[2][6][7][8]
Molecular Formula C₁₆H₂₇NO₆[1][6][7][8][9][10][11]
Molecular Weight 329.39 g/mol [6][7][8][10][11]
Appearance Colorless to pale yellow solid or liquid[1]
Melting Point 167 °C[2]
Solubility Generally soluble in organic solvents[1]
Storage Temperature -20°C[6][8][11]
Stability ≥ 2 years at -20°C[6]
Purity (as a reference standard) >98% (HPLC) or ≥95.0% (HPLC)[6][8]

Experimental Protocols

Detailed methodologies for the isolation, synthesis, and characterization of this compound are crucial for research and development.

Isolation from Natural Sources

This compound is naturally present in plants of the Heliotropium genus.[2] The general procedure for its extraction and isolation from plant material involves the following steps:

  • Extraction : The dried and powdered plant material (e.g., aerial parts) is subjected to extraction with a suitable solvent, typically methanol (B129727).

  • Acid-Base Extraction : The crude extract is acidified to convert the alkaloids into their salt forms, which are water-soluble. The aqueous solution is then washed with a non-polar solvent to remove fats and other non-alkaloidal compounds. Subsequently, the aqueous layer is made basic to regenerate the free alkaloids, which are then extracted with a polar organic solvent like chloroform.

  • Separation and Purification : The resulting crude alkaloid mixture is separated using chromatographic techniques. Column chromatography with silica (B1680970) gel is a common method, followed by preparative thin-layer chromatography (PTLC) for further purification.

  • Reduction of N-oxides (for total PA analysis) : For a comprehensive analysis of all pyrrolizidine alkaloids, including both the tertiary amine and N-oxide forms, a reduction step is often employed. This is typically achieved by treating the extract with zinc dust in an acidic solution, which converts the N-oxides to their corresponding tertiary amines.[12]

Chemical Synthesis

The synthesis of this compound is generally achieved through the N-oxidation of its parent alkaloid, heliotrine. A common method for this transformation is as follows:

  • Dissolution : Dissolve the parent pyrrolizidine alkaloid, heliotrine, in a suitable solvent such as methanol or chloroform.

  • Oxidation : Add an oxidizing agent, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to the solution at a controlled temperature, often at 0°C to start, followed by stirring at room temperature.

  • Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification : Upon completion, the reaction mixture is worked up to remove the excess oxidizing agent and byproducts. The resulting this compound is then purified using column chromatography.

Characterization and Analysis

The structure and purity of this compound are confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound.[6][8]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation patterns. For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 330.1911.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are essential for elucidating the detailed chemical structure of the molecule.[13] Specific chemical shifts in the NMR spectra can confirm the presence of the N-oxide functional group.[13]

Biological Activity and Signaling Pathways

Pyrrolizidine alkaloids (PAs) and their N-oxides are of significant interest due to their toxicity.[4] The 1,2-unsaturated necine base is a key structural feature responsible for the toxic effects of these compounds.[14][15]

Mechanism of Toxicity

While PA N-oxides like this compound are less toxic than their parent PAs, they can be reduced back to the parent PA, heliotrine, by gut microflora.[5] The toxicity of heliotrine is mediated by its metabolic activation in the liver, primarily by cytochrome P450 enzymes.[3][16] This process converts the PA into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[5][16] These DHPAs are strong electrophiles that can form covalent adducts with cellular macromolecules such as DNA and proteins.[6][16] The formation of these adducts is believed to be the primary cause of the observed hepatotoxicity, genotoxicity, and carcinogenicity.[3][16]

Heliotrine has been shown to inhibit the synthesis of DNA and, to a lesser extent, RNA in human liver cells.[17][18] It is proposed that it acts within the major groove of the DNA helix, thereby inhibiting DNA polymerase.[17][18]

Some studies have also investigated the potential antitumor activities of semisynthetic pyrrolizidine alkaloid N-oxides.[19] Additionally, related compounds like indicine (B129459) N-oxide have been shown to exhibit cytotoxic activity by inhibiting the assembly of microtubules and binding to the minor groove of DNA.[20]

Mandatory Visualizations

Signaling Pathway

This compound Metabolic Activation Metabolic Activation of this compound cluster_ingestion Ingestion and Absorption cluster_gut Gut Microbiota cluster_liver Liver Metabolism cluster_toxicity Cellular Toxicity Heliotrine_N_oxide This compound (Ingested) Reduction Reduction Heliotrine_N_oxide->Reduction Gut Flora Heliotrine Heliotrine (Parent Alkaloid) Reduction->Heliotrine Conversion to parent PA CYP450 Cytochrome P450 (e.g., CYP3A4) Heliotrine->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloids (DHPA) (Reactive Metabolites) CYP450->DHPA Adducts DNA and Protein Adducts DHPA->Adducts Alkylation Toxicity Hepatotoxicity Genotoxicity Carcinogenicity Adducts->Toxicity

Caption: Metabolic activation pathway of this compound leading to cellular toxicity.

Experimental Workflow

Experimental Workflow for this compound Isolation and Characterization Workflow Plant_Material Plant Material (e.g., Heliotropium sp.) Extraction Methanolic Extraction Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Crude_Extract Crude Alkaloid Extract Acid_Base->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography PTLC Preparative TLC Column_Chromatography->PTLC Fraction Purification Pure_Compound Pure this compound PTLC->Pure_Compound Characterization Structural Characterization Pure_Compound->Characterization HPLC Purity Check (HPLC) Characterization->HPLC MS Mass Spectrometry (MS) Characterization->MS NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR

Caption: General experimental workflow for the isolation and characterization of this compound.

References

In Vitro Analysis of Heliotrine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine (B1673042) N-oxide is a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), a class of compounds found in numerous plant species. While their parent pyrrolizidine alkaloids (PAs) are recognized for their hepatotoxicity, genotoxicity, and potential carcinogenicity, the N-oxide forms are generally considered to be less toxic in their native state. The in vivo toxicity of PANOs is largely attributed to their metabolic reduction back to the parent PA, primarily by the intestinal microbiota, followed by metabolic activation in the liver. This guide provides a comprehensive overview of the available in vitro studies on heliotrine N-oxide, focusing on cytotoxicity, genotoxicity, and potential mechanisms of action. Due to the limited availability of specific quantitative data for this compound in the public domain, data for its parent compound, heliotrine, is included for comparative purposes.

Data Presentation

Table 1: Cytotoxicity Data for Heliotrine

Cell LineAssayIncubation Time (hours)IC50 (µM)Reference
HepG2-CYP3A4Resazurin Reduction72~50-60[1]

Note: IC50 value is estimated from graphical data presented in the cited study. The study did not provide a precise numerical value.

Table 2: Genotoxicity Data for Heliotrine

Cell LineAssayConcentration Range Tested (µM)OutcomeReference
HepG2-CYP3A4γH2AX10 - 100Significant increase in γH2AX at 10 µM[1]
HepG2-CYP3A4Comet Assay10 - 100Significant increase in Olive Tail Moment at 10 µM[1]

Note on this compound Genotoxicity: Studies have indicated that pyrrolizidine alkaloid N-oxides, as a class, were negative in the HepaRG/γH2AX assay, suggesting low genotoxic potential in vitro.[2]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on established procedures and can be adapted for the study of this compound.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by viable cells.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of solvent) must be included.

  • Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment: Alkaline Comet Assay

This protocol describes the detection of DNA single-strand breaks and alkali-labile sites.

Materials:

  • Treated and control cells

  • Low-melting-point agarose (B213101) (LMPA)

  • Normal-melting-point agarose (NMPA)

  • Comet slides or pre-coated microscope slides

  • Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or Propidium Iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

  • Slide Preparation: Mix the cell suspension with LMPA and pipette onto a slide pre-coated with NMPA. Allow the agarose to solidify at 4°C.

  • Lysis: Immerse the slides in cold lysis buffer for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with neutralization buffer, and then stain with a DNA staining solution.

  • Analysis: Visualize the comets using a fluorescence microscope and analyze at least 50-100 cells per sample using comet scoring software. The percentage of DNA in the tail is a common metric for DNA damage.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value (if available) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Visualizations

The primary mechanism of toxicity for pyrrolizidine alkaloids involves metabolic activation to reactive pyrrolic species that can form adducts with DNA and proteins, leading to genotoxicity and cytotoxicity. While specific signaling pathways affected by this compound are not well-documented, the general pathway of PA-induced DNA damage is expected to activate the p53 signaling pathway.

G cluster_0 In Vivo Metabolism cluster_1 Cellular Activation and Damage cluster_2 Cellular Response Heliotrine_N_oxide Heliotrine_N_oxide Heliotrine Heliotrine Heliotrine_N_oxide->Heliotrine Reduction (Gut Microbiota/Liver) CYP450 CYP450 Heliotrine->CYP450 Metabolic Activation Reactive_Pyrrolic_Esters Reactive_Pyrrolic_Esters CYP450->Reactive_Pyrrolic_Esters DNA_Adducts DNA_Adducts Reactive_Pyrrolic_Esters->DNA_Adducts Protein_Adducts Protein_Adducts Reactive_Pyrrolic_Esters->Protein_Adducts p53_Activation p53_Activation DNA_Adducts->p53_Activation Apoptosis Apoptosis Protein_Adducts->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest p53_Activation->Cell_Cycle_Arrest p53_Activation->Apoptosis DNA_Repair DNA_Repair p53_Activation->DNA_Repair

Caption: Metabolic activation and DNA damage response pathway for heliotrine.

G Start Start Seed_Cells Seed HepG2 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Heliotrine_N_oxide Treat with this compound Incubate_24h->Treat_Heliotrine_N_oxide Incubate_Exposure Incubate for exposure period (24/48/72h) Treat_Heliotrine_N_oxide->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

G Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Harvest_Cells Harvest and suspend cells in PBS Cell_Treatment->Harvest_Cells Embed_in_Agarose Embed cells in low-melting point agarose on a slide Harvest_Cells->Embed_in_Agarose Lysis Lyse cells to remove membranes and cytoplasm Embed_in_Agarose->Lysis Alkaline_Unwinding Unwind DNA in alkaline buffer Lysis->Alkaline_Unwinding Electrophoresis Perform electrophoresis Alkaline_Unwinding->Electrophoresis Neutralize_and_Stain Neutralize and stain DNA Electrophoresis->Neutralize_and_Stain Visualize_and_Score Visualize comets and score DNA damage Neutralize_and_Stain->Visualize_and_Score End End Visualize_and_Score->End

Caption: Experimental workflow for the alkaline Comet assay.

Conclusion

The in vitro toxicological data specifically for this compound is currently limited. The available evidence suggests that, like other PANOs, it possesses lower intrinsic toxicity compared to its parent alkaloid, heliotrine. The genotoxicity of this compound in vitro appears to be low, likely due to inefficient metabolic activation in standard cell culture systems. Further research is warranted to fully characterize the in vitro cytotoxic and apoptotic potential of this compound and to elucidate the specific signaling pathways it may modulate, particularly in metabolically competent cell systems that can more accurately mimic in vivo metabolism. The protocols and comparative data provided in this guide offer a framework for conducting such investigations.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Heliotrine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides (PANOs) are natural toxins found in numerous plant species that can contaminate food, herbal supplements, and animal feed, posing a significant health risk due to their hepatotoxic, genotoxic, and carcinogenic properties.[1][2][3] Heliotrine N-oxide is a commonly occurring PANO that requires sensitive and robust analytical methods for its detection and quantification to ensure consumer safety and regulatory compliance. This application note details a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable determination of this compound in complex matrices such as herbal products. The protocol provides a complete workflow, including sample preparation using Solid-Phase Extraction (SPE), optimized chromatographic conditions, and specific mass spectrometric parameters for selective and sensitive quantification.

Introduction

This compound is the N-oxide form of the pyrrolizidine alkaloid heliotrine, produced by plants primarily as a defense mechanism.[4][5] These compounds can enter the human food chain through contaminated crops, herbal teas, honey, and supplements.[3] Due to their potential toxicity, regulatory bodies have established the need for careful monitoring of PAs and PANOs in various products.[3] LC-MS/MS has become the gold standard for this analysis due to its exceptional sensitivity and selectivity, allowing for trace-level detection in complex sample matrices.[2] This document presents a validated method for the quantitative analysis of this compound, suitable for quality control, food safety testing, and toxicological research.

Experimental Protocols

Reagents and Materials
  • Standards: Analytical standard of this compound (PhytoPlan or equivalent).

  • Solvents: Methanol (B129727) (MeOH), Acetonitrile (ACN), and Water (all LC-MS grade). Formic acid and Ammonium formate.

  • Reagents: Sulfuric acid, Ammonia solution (25%).

  • Sample Preparation: Oasis MCX SPE Cartridges (6 cc, 150 mg) or equivalent cation-exchange cartridges.[6] 50 mL polypropylene (B1209903) centrifuge tubes.

Standard Solution Preparation
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol and store at -18°C or below.[1]

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solution. A mixed standard solution can be prepared if other PAs are being analyzed simultaneously.[1][6]

  • Calibration Standards: Prepare matrix-matched calibration curves by spiking blank matrix extract with working standard solutions to cover the desired concentration range (e.g., 0.2–8 µg/L).[7]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for herbal matrices. Modifications may be required for other sample types like honey or milk.[6][8]

  • Homogenization: Weigh 1.0 ± 0.01 g of the homogenized plant-based material into a 50 mL centrifuge tube.[2][6]

  • Extraction: Add 20 mL of an extraction solvent (50 mM sulfuric acid in 1:1 v/v Water:Methanol).[2][6] Vortex or sonicate the sample for 10 minutes to ensure thorough extraction.[6]

  • Centrifugation: Centrifuge the tube at 5000 x g for 10 minutes to pellet solid material.[2][6]

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 3 mL of Methanol followed by 3 mL of Water.[6]

  • Sample Loading: Load 2 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with 4 mL of Water, followed by 4 mL of Methanol to remove interferences.[6]

  • Elution: Elute the target analytes (PAs and PANOs) with 6 mL of an elution solvent (e.g., a mixture of ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) containing 1% NH4OH or 5% ammoniated methanol).[6][8]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[6][8] Reconstitute the residue in 1 mL of a reconstitution solvent (e.g., 95:5 v/v Water:Methanol).[6] Transfer the final extract to an LC-MS vial for analysis.

G cluster_prep Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) sample 1. Homogenized Sample (1g) extraction 2. Add 20mL Acidic MeOH/H2O Vortex/Sonicate 10 min sample->extraction centrifuge 3. Centrifuge (5000g, 10 min) extraction->centrifuge condition 4a. Condition Cartridge (MeOH then H2O) centrifuge->condition load 4b. Load Supernatant condition->load wash 4c. Wash Cartridge (H2O then MeOH) load->wash elute 4d. Elute with Ammoniated Solvent wash->elute dry 5. Evaporate to Dryness (N2) elute->dry reconstitute 6. Reconstitute in 1mL Solvent dry->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Experimental workflow for this compound extraction.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrument in use.

Parameter Condition
LC System UPLC/UHPLC System
Column Reversed-phase C18 Column (e.g., 2.1 x 150 mm, 3 µm)[9]
Mobile Phase A Water with 5 mM Ammonium Formate and 0.1% Formic Acid[5]
Mobile Phase B Methanol with 5 mM Ammonium Formate and 0.1% Formic Acid[5]
Flow Rate 0.3 mL/min[10]
Column Temperature 50°C[5]
Injection Volume 3-5 µL[5][10]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
10.080
14.080
15.05
16.05
This is an example gradient and may require optimization.[10]

Table 2: Optimized MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compound 330.2172.23996
(Quantifier)
This compound 330.2111.05996
(Qualifier)
MRM parameters are instrument-dependent and should be optimized by infusing a standard solution.[8]

Results: Method Performance

The analytical method was validated to assess its performance for the quantification of this compound in herbal matrices. The validation included an evaluation of linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Table 3: Summary of Method Validation Data for this compound

Validation ParameterResult
Linearity Range 0.2 - 8 µg/kg[7]
Coefficient of Determination (r²) > 0.999[7]
Limit of Quantification (LOQ) 0.10 µg/kg[7]
Accuracy (Recovery %) 96.2% - 103.6%[7]
Precision (Repeatability, %RSD) 4.8% - 5.7%[7]

The results demonstrate that the method is linear over the tested concentration range, with an excellent coefficient of determination. The low limit of quantification confirms the method's high sensitivity, making it suitable for trace-level analysis. The accuracy, assessed through spike and recovery experiments, and precision were well within the acceptable criteria (typically 80-120% for recovery and <20% for RSD), indicating the method is both accurate and reliable.[11]

Conclusion

This application note describes a robust and sensitive LC-MS/MS method for the quantitative determination of this compound. The detailed protocol, including a streamlined sample preparation using SPE and optimized instrumental conditions, provides reliable and reproducible results. The method was successfully validated, demonstrating excellent linearity, sensitivity, accuracy, and precision. This protocol is well-suited for routine analysis in quality control laboratories and for researchers investigating the presence of pyrrolizidine alkaloid N-oxides in food, herbal products, and other complex matrices.

References

Application Notes and Protocols for the Extraction of Heliotrine N-oxide from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) and the N-oxide counterpart of heliotrine.[1] It is a secondary metabolite produced by various plant species, notably from the Boraginaceae, Asteraceae, and Fabaceae families, as a defense mechanism against herbivores.[2] These compounds are of significant interest to the scientific community due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[3][4] The N-oxide forms are often more abundant in plants than their tertiary amine counterparts.[2][4] Accurate and efficient extraction of this compound from plant matrices is crucial for toxicological assessments, phytochemical studies, and the development of potential therapeutic agents.

This document provides detailed methodologies for the extraction, purification, and quantification of this compound from plant material, supported by quantitative data from various studies.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for developing effective extraction and purification strategies.

PropertyValueReference
CAS Number6209-65-0[1][5][6]
Molecular FormulaC16H27NO6[1][2][5]
Molecular Weight329.39 g/mol [1][2][5]
PolarityHigh[7]
SolubilitySoluble in polar solvents like methanol (B129727) and dilute aqueous acids.[8] Limited solubility in nonpolar solvents such as hexane (B92381).[8][8]

Extraction Methodologies

The extraction of this compound, a polar molecule, is most effective using polar solvents.[8] The choice of extraction technique can significantly impact the yield and purity of the final extract.

Solvent Selection

Polar solvents are essential for the efficient extraction of pyrrolizidine alkaloid N-oxides.[8] Commonly used solvents include:

  • Methanol[8]

  • Aqueous dilute acids (e.g., 0.5 N Hydrochloric acid, 2% Formic acid)[8]

  • Methanol with acid modifiers (e.g., 1% tartaric acid in methanol, 25% methanol in 2% formic acid)[8]

Extraction Techniques

Several techniques can be employed for the extraction of PAs and their N-oxides from plant material.[8] These include:

  • Maceration: Soaking the plant material in a solvent for an extended period.[7][8]

  • Percolation: Passing a solvent through the plant material.[9]

  • Refluxing: Boiling the plant material in a solvent and condensing the vapors.[8]

  • Sonication: Using ultrasound to enhance extraction efficiency.[8]

  • Pressurized Liquid Extraction (PLE): A technique that uses elevated temperatures and pressures to increase extraction speed and efficiency.[3]

Experimental Protocols

Protocol 1: General Extraction of this compound using Maceration

This protocol outlines a standard maceration procedure for the extraction of this compound from dried plant material.

1. Sample Preparation:

  • Air-dry or oven-dry the plant material at a low temperature (40-50 °C) to prevent degradation of the target compounds.[7]
  • Grind the dried material into a fine powder to increase the surface area for extraction.[7]

2. Extraction:

  • Weigh the powdered plant material and place it in a suitable vessel.
  • Add an extraction solvent (e.g., methanol or a dilute aqueous acid solution) at a ratio of 1:10 (plant material to solvent, w/v).[7]
  • Allow the mixture to macerate for 24-48 hours at room temperature with occasional stirring.[7]

3. Filtration and Concentration:

  • Filter the mixture to separate the extract from the solid plant residue.
  • The remaining plant material can be re-extracted two more times with fresh solvent to ensure complete extraction.[7]
  • Combine all the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50 °C.[7]

Protocol 2: Acid-Base Liquid-Liquid Extraction for Purification

This protocol is designed to separate the alkaloids from other plant constituents in the crude extract.

1. Acidification:

  • Dissolve the crude extract obtained from Protocol 1 in a 2% sulfuric acid or hydrochloric acid solution.[7] This step protonates the alkaloids, making them soluble in the aqueous solution.

2. Defatting:

  • Transfer the acidic solution to a separatory funnel.
  • Wash the acidic solution with a nonpolar solvent (e.g., hexane or diethyl ether) to remove lipids and other non-alkaloidal impurities.
  • Discard the organic layer.

3. Basification and Extraction:

  • Adjust the pH of the aqueous solution to approximately 9-10 by adding a base, such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
  • Extract the alkaloids from the basified aqueous solution using a polar organic solvent like chloroform (B151607) or dichloromethane. Repeat this extraction multiple times.
  • Combine the organic extracts and dry them over anhydrous sodium sulfate.
  • Evaporate the solvent to obtain a purified alkaloid fraction.

Protocol 3: Solid-Phase Extraction (SPE) for Cleanup and Concentration

Strong cation-exchange (SCX) SPE is a highly effective method for the selective isolation of PAs and their N-oxides.[4]

1. Sample Preparation:

  • Homogenize and dry the plant material.
  • Weigh 1-2 grams of the material into a centrifuge tube.
  • Add 20 mL of 0.05 M sulfuric acid and sonicate for 15-30 minutes.[4]
  • Centrifuge the mixture and collect the supernatant.[4]

2. SPE Procedure:

  • Condition an SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[4]
  • Load the acidic supernatant onto the conditioned cartridge.
  • Wash the cartridge with 5 mL of deionized water to remove impurities.[4]
  • Elute the retained this compound and other PAs with 5-10 mL of a basic methanolic solution (e.g., 2.5% ammonia (B1221849) in methanol).[4]

3. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent for subsequent analysis, such as the initial mobile phase for LC-MS.[4]

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the geographic location.

Plant SpeciesPlant PartThis compound Concentration (% of total PAs)Reference
Heliotropium rotundifoliumAll major tissues3 - 14%[10][11]
Heliotropium suaveolensAll major tissues16 - 29%[10][11]
Heliotropium europaeumNot specifiedPredominant PA N-oxide[12]

Visualization of Protocols

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding maceration Maceration with Polar Solvent grinding->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration acidification Acidification (2% H₂SO₄ or HCl) concentration->acidification defatting Defatting (with Hexane) acidification->defatting basification Basification (NH₄OH) defatting->basification l_l_extraction Liquid-Liquid Extraction (with Chloroform) basification->l_l_extraction spe Solid-Phase Extraction (SCX) l_l_extraction->spe lc_ms LC-MS Analysis spe->lc_ms

Caption: Workflow for the extraction and analysis of this compound.

Logical Relationship of Purification Steps

Purification_Logic crude_extract Crude Extract acidic_solution Acidic Aqueous Solution (Protonated Alkaloids) crude_extract->acidic_solution Dissolve in Acid defatted_solution Defatted Acidic Solution acidic_solution->defatted_solution Wash with Nonpolar Solvent basified_solution Basified Aqueous Solution (Deprotonated Alkaloids) defatted_solution->basified_solution Add Base purified_alkaloids Purified Alkaloids in Organic Solvent basified_solution->purified_alkaloids Extract with Organic Solvent

Caption: Logic of the acid-base purification process for alkaloids.

Analytical Quantification

For the accurate quantification of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical technique.[9][13] This method allows for the direct analysis of the polar N-oxide without the need for derivatization, which is often required for Gas Chromatography-Mass Spectrometry (GC-MS).[8]

A typical LC-MS method for PA N-oxide analysis would involve:

  • Column: A reverse-phase column, such as a C18 column.[14]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 5 mM ammonium acetate) and an organic phase (e.g., acetonitrile/methanol with 0.1% formic acid).[14]

  • Detection: Tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.[3]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the extraction, purification, and quantification of this compound from plant materials. The selection of appropriate solvents and extraction techniques, coupled with effective purification strategies like acid-base partitioning and solid-phase extraction, is critical for obtaining high-purity this compound for further research and development. The use of LC-MS is recommended for accurate and sensitive quantification.

References

Application Notes and Protocols for Heliotrine N-oxide Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heliotrine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins produced by various plant species.[1] Due to their potential hepatotoxicity and carcinogenicity, the presence of PAs like this compound in the food chain—through contaminated honey, herbal teas, milk, and other plant-derived products—is a significant safety concern.[1][2][3] Accurate and reliable quantification of these compounds is therefore crucial for food safety and toxicological risk assessment.

These application notes provide detailed protocols for the use of this compound as a reference standard for its identification and quantification in various matrices using High-Performance Liquid Chromatography (HPLC), particularly coupled with tandem mass spectrometry (LC-MS/MS).

Application Notes

The this compound reference standard is a highly purified substance essential for the accurate analysis of this specific PA.[4][5] Its primary applications in an analytical laboratory setting include:

  • Compound Identification: The reference standard is used to confirm the identity of this compound in a sample by comparing retention times in a chromatographic system.[4]

  • Instrument Calibration: It is used to create calibration curves to quantify the concentration of this compound in unknown samples. Peak areas from the sample are compared against the curve generated from known concentrations of the standard.[4][6]

  • Method Validation: The standard is critical for validating the performance of analytical methods, including determining parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

  • Quality Control: It serves as a quality control material to ensure the analytical system is performing correctly over time.

Pure reference substances are fundamental for precise analysis, allowing for compound identification by retention time, detector calibration, and the elimination of quantification errors.[4]

Experimental Protocols

The following protocols are generalized from established methods for the analysis of pyrrolizidine alkaloids in complex matrices such as herbal teas and honey.[1][6][8][9]

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for generating reliable calibration curves.

  • Primary Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 1 mg of the this compound reference standard.[8]

    • Dissolve it in 10 mL of a suitable solvent like acetonitrile (B52724) or methanol (B129727) in a 10 mL volumetric flask.[8] This creates a stock solution with a concentration of 100 µg/mL.

    • Store this stock solution at ≤ -15 °C for long-term stability or at 4 °C for short-term use.[5][8]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution.[6][8]

    • Dilute with a solvent compatible with the initial mobile phase conditions (e.g., 5% methanol in water).[6][8]

    • A typical calibration curve might include concentrations ranging from 0.05 µg/L to 100 µg/L.[6]

  • Matrix-Matched Calibration Standards:

    • To account for matrix effects, it is recommended to prepare matrix-matched calibration standards.[1][6]

    • This is done by spiking known quantities of the working standard solutions into blank matrix extracts (a sample of the same type, e.g., honey, that is known to be free of PAs).[6]

Protocol 2: Sample Preparation (Extraction and Cleanup)

This protocol describes a common method for extracting this compound from a solid or semi-solid matrix (e.g., herbal tea, honey) using solid-phase extraction (SPE) for cleanup.[1][6][8]

  • Homogenization & Extraction:

    • Weigh a homogenized sample (e.g., 1-5 g) into a 50 mL centrifuge tube.[6][8]

    • Add an acidic extraction solvent. A common choice is 30-40 mL of 0.05 M sulfuric acid or a 2% formic acid solution in water.[1][6][8]

    • Shake or vortex the sample for 15-30 minutes to ensure thorough extraction.[1][6] For some matrices like honey, heating to 50°C for 10 minutes can aid dissolution.[8]

    • Centrifuge the mixture (e.g., at 3800 x g for 10 minutes) to separate the solid material.[1][8]

    • Carefully transfer the supernatant to a clean tube for the SPE cleanup step.[1]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a strong cation exchange (SCX) SPE cartridge.[8][10]

    • Conditioning: Pre-condition the cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of the acidic extraction solution (e.g., 0.05 M H₂SO₄) or 0.4% formic acid.[1][8][10]

    • Loading: Load the supernatant from the extraction step onto the conditioned cartridge.[6]

    • Washing: Wash the cartridge to remove interferences. This typically involves washing with 6 mL of water, followed by 6 mL of methanol.[8]

    • Elution: Elute the target analytes (PAs, including this compound) using an ammoniated organic solvent. A common eluent is 5-10 mL of 2.5-6% ammonia (B1221849) in methanol.[3][8]

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[8] Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial HPLC mobile phase (e.g., 5% methanol/95% water).[8][9]

    • The sample is now ready for injection into the HPLC system. It may be filtered through a 0.22 µm filter if necessary.[6]

Sample_Preparation_Workflow cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Step Sample 1. Homogenized Sample (1-5g) AddSolvent 2. Add Acidic Solvent (e.g., 0.05M H₂SO₄) Sample->AddSolvent Shake 3. Shake / Vortex (15-30 min) AddSolvent->Shake Centrifuge 4. Centrifuge (3800 x g, 10 min) Shake->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Load 7. Load Supernatant Supernatant->Load Transfer Condition 6. Condition Cartridge (Methanol, Acid) Condition->Load Wash 8. Wash Cartridge (Water, Methanol) Load->Wash Elute 9. Elute PAs (Ammoniated Methanol) Wash->Elute Dry 10. Evaporate to Dryness Elute->Dry Reconstitute 11. Reconstitute (in Mobile Phase) Dry->Reconstitute Analysis Ready for HPLC-MS/MS Reconstitute->Analysis Inject

Caption: Workflow for sample extraction and SPE cleanup.

Protocol 3: HPLC-MS/MS Analysis

This protocol outlines typical instrumental conditions for the separation and detection of this compound.

  • Liquid Chromatography (LC):

    • System: A UHPLC or HPLC system is used.[6]

    • Column: A reverse-phase C18 column is commonly employed (e.g., Shim-pack GIST C18 or ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8-3 µm).[1][6]

    • Column Temperature: Maintained at around 40-50 °C.[6][10]

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with an additive like 0.1% formic acid or 10 mM ammonium (B1175870) carbonate (pH 9).[6][10]

      • Solvent B: An organic solvent like methanol or acetonitrile, often with the same additive.[6][10]

    • Flow Rate: A typical flow rate is 0.3-0.4 mL/min.[6][10]

    • Injection Volume: 2-5 µL.[6][10]

  • Tandem Mass Spectrometry (MS/MS):

    • System: A triple-quadrupole mass spectrometer.[6]

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is standard for PA analysis.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.[1][6] For this compound, specific MRM transitions would be optimized using the reference standard.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (this compound) Calibration Calibration Curve (from Standards) Std_Prep->Calibration Sample_Prep Sample Preparation (Extraction & SPE) HPLC HPLC Separation (C18 Column, Gradient Elution) Sample_Prep->HPLC Injection MSMS MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Ionization Quantification Quantification (Sample Peak Area vs Curve) MSMS->Quantification Peak Area Data Calibration->Quantification Result Final Concentration (µg/kg) Quantification->Result

Caption: Overview of the complete analytical workflow.

Data Presentation

The following tables summarize typical instrument conditions and method performance data gathered from various studies on pyrrolizidine alkaloid analysis.

Table 1: Typical HPLC-MS/MS Instrumental Conditions

ParameterTypical SettingReference(s)
HPLC System UHPLC System (e.g., Shimadzu Nexera X3, Waters ACQUITY)[1][6]
Column C18 Reversed-Phase (e.g., 2.1 mm I.D. × 100 mm, 1.8-3 µm particle size)[1][6]
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid[6]
Gradient Elution Typically starting at 5% B, ramping up to 80-90% B, followed by re-equilibration.[6]
Flow Rate 0.3 - 0.4 mL/min[6][10]
Column Temperature 40 - 50 °C[6][10]
Injection Volume 2 - 5 µL[6][10]
MS System Triple Quadrupole Mass Spectrometer[6]
Ionization Mode Electrospray Ionization, Positive (ESI+)[10]
Detection Mode Multiple Reaction Monitoring (MRM)[1][6]

Table 2: Example Method Validation Data for Pyrrolizidine Alkaloids in Food Matrices

This table presents a summary of performance characteristics from validated LC-MS/MS methods for various PAs, including this compound, which serve as a benchmark.

AnalyteMatrixLinearity (r²)Recovery (%)LOQ (ng/g or µg/kg)Reference(s)
This compound Herbal Tea≥ 0.9980 ± 60.8[1]
General PAs HoneyNot specified64.5 - 103.40.05 - 2.5[6]
General PAs MilkNot specified65.2 - 112.20.05 - 2.5[6]
General PAs TeaNot specified67.6 - 107.60.05 - 2.5[6]
General PAs Herbal Tea≥ 0.9975 - 1150.1 - 8.5[1]

Note: LOQ values are highly dependent on the specific compound, matrix, and instrument sensitivity.

Conclusion

The this compound reference standard is an indispensable tool for the accurate and reliable quantification of this toxic pyrrolizidine alkaloid in diverse and complex samples. By following robust and validated protocols for standard preparation, sample extraction, and HPLC-MS/MS analysis, researchers, scientists, and drug development professionals can ensure data of the highest quality and integrity. This is essential for monitoring food safety, conducting toxicological assessments, and complying with regulatory standards.

References

Solid-Phase Extraction of Heliotrine N-oxide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heliotrine N-oxide is a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), a class of natural toxins produced by numerous plant species.[1] These compounds are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1] Accurate quantification of this compound in complex matrices such as herbal products, honey, tea, and dietary supplements is crucial for food safety and drug development.[1] Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of PANOs from these complex samples prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[1][2]

This application note provides a detailed protocol for the solid-phase extraction of this compound, primarily utilizing strong cation-exchange (SCX) cartridges. This methodology is effective for the simultaneous extraction of both pyrrolizidine alkaloids (PAs) and their more polar N-oxides.[1]

Experimental Protocols

This protocol is based on established and validated methods for the extraction of pyrrolizidine alkaloids and their N-oxides.[1][2]

Materials:

  • SPE Cartridge: Strong Cation-Exchange (SCX) or Mixed-Mode Cation-Exchange (MCX), e.g., 500 mg, 6 mL[1][2]

  • Sample: Homogenized and dried plant material, herbal tea, honey, or other relevant matrices.

  • Reagents:

  • Equipment:

    • Vortex mixer[4]

    • Centrifuge[1][4]

    • SPE Vacuum Manifold[5]

    • Nitrogen evaporator[4]

    • Analytical balance

    • pH meter or indicator strips[5]

Protocol: Solid-Phase Extraction using SCX Cartridge

  • Sample Preparation:

    • Plant Material/Herbal Tea:

      • Weigh 1-2 g of the homogenized and dried sample into a centrifuge tube.[1]

      • Add 20 mL of 0.05 M sulfuric acid as the extraction solution.[1]

      • Sonicate for 15-30 minutes to ensure thorough extraction.[1]

      • Centrifuge at approximately 3800 x g for 10 minutes.[1][3]

      • Carefully collect the supernatant.[1]

    • Honey:

      • Weigh 5-10 g of honey into a suitable container.[1]

      • Dilute with 20 mL of 0.05 M sulfuric acid.[1]

      • Centrifuge to remove any insoluble material and collect the supernatant.[1]

  • SPE Cartridge Conditioning:

    • Place the SCX cartridge on the vacuum manifold.

    • Condition the cartridge by passing 5 mL of methanol.[1]

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the sorbent bed to dry out.[1]

  • Sample Loading:

    • Load the acidic extract (supernatant from step 1) onto the conditioned SCX cartridge.

    • Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure efficient binding.[1]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar, non-basic interferences.[1]

    • Follow with a wash of 5 mL of methanol to remove non-polar interferences.[1][4]

  • Elution:

    • Elute the retained this compound and other PAs/PANOs with 5-10 mL of a basic methanolic solution, typically 2.5% or 5% ammonia in methanol.[1][4]

    • Collect the eluate in a clean collection tube.

  • Post-Elution and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your analytical method (e.g., LC-MS).[1]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.[4]

Data Presentation

The following table summarizes quantitative data for the analysis of this compound from various studies.

AnalyteMatrixSPE SorbentRecovery Rate (%)LOQ (ng/g)Reference
This compoundHerbal TeaMCX94 ± 130.8[3]
This compoundTeaMCX--[2]
This compoundHoneyPS/DVB--[6]

Recovery rates are often presented as mean ± standard deviation. LOQ: Limit of Quantification. MCX: Mixed-Mode Cation-Exchange. PS/DVB: Polystyrene-divinylbenzene.

  • Data not specified in the provided context.

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SCX) cluster_post Post-Elution start Homogenized Sample (e.g., Plant Material) extraction Acidic Extraction (0.05 M H₂SO₄, Sonication) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant (Acidic Extract) centrifugation->supernatant conditioning Cartridge Conditioning (Methanol, Water) supernatant->conditioning Load Extract loading Sample Loading (1-2 mL/min) conditioning->loading washing1 Wash 1: Water (Remove polar interferences) loading->washing1 washing2 Wash 2: Methanol (Remove non-polar interferences) washing1->washing2 elution Elution (Ammonia in Methanol) washing2->elution evaporation Evaporation to Dryness (Nitrogen Stream, 40°C) elution->evaporation Collect Eluate reconstitution Reconstitution (Initial Mobile Phase) evaporation->reconstitution analysis LC-MS Analysis reconstitution->analysis

Caption: Workflow for this compound solid-phase extraction.

References

Application Notes and Protocols for the Detection of Heliotrine N-oxide in Honey

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Heliotrine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, a class of toxins produced by various plant species. These compounds can contaminate honey when bees forage on PA-producing plants. Due to their potential hepatotoxicity and carcinogenicity, the detection and quantification of PAs and their N-oxides in honey are crucial for food safety and quality control. This document provides detailed application notes and protocols for the analysis of this compound in honey using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the most widely used technique for the accurate and sensitive quantification of this compound and other PAs in honey. The following protocols outline common sample preparation and analytical procedures.

Experimental Protocol 1: Solid-Phase Extraction (SPE) using Strong Cation Exchange (SCX)

This protocol is a robust method for the extraction and clean-up of PAs and their N-oxides from honey samples prior to LC-MS/MS analysis.[1][2]

1.1.1. Sample Preparation and Extraction:

  • Weigh 5-10 g of homogenized honey into a centrifuge tube.[1]

  • Add 20 mL of 0.05 M sulfuric acid.[1]

  • Shake or vortex the mixture until the honey is completely dissolved.

  • Centrifuge the solution at approximately 3800 x g for 10 minutes to remove any insoluble material.[1]

  • Collect the supernatant for SPE.

1.1.2. Solid-Phase Extraction (SPE) Procedure:

  • Cartridge Conditioning:

    • Use a strong cation-exchange (SCX) cartridge (e.g., 500 mg, 6 mL).[1]

    • Condition the cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water. Ensure the sorbent bed does not dry out.[1]

  • Sample Loading:

    • Load the acidic extract (supernatant from step 1.1.1.5) onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.[1]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar, non-basic interferents.[1]

    • Follow with a wash of 5 mL of methanol to remove non-polar interferents.[1]

  • Elution:

    • Elute the retained PAs and PA N-oxides with 5-10 mL of 2.5% ammonia (B1221849) in methanol.[1]

    • Collect the eluate.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

1.1.3. LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column is commonly used.[3]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[4]

    • B: Acetonitrile.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Gradient Elution:

    • 0-1 min: 87% A / 13% B

    • 1-8 min: Linear gradient to 50% A / 50% B

    • 8-15 min: Linear gradient to 100% B

    • Followed by an equilibration period with the initial conditions.[4]

  • Injection Volume: 10 µL.[4]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[4]

  • Capillary Voltage: 3500 V.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.[4] Precursor Ion Scan (PIS) and Enhanced Product Ion (EPI) scans can be used for screening and confirmation.[4]

Experimental Protocol 2: Simplified Methanol Extraction (QuPPe-based)

This method offers a more straightforward and rapid extraction procedure compared to traditional SPE.[4]

1.2.1. Sample Preparation and Extraction:

  • Weigh 5 g of honey into a centrifuge tube.

  • Add 10 mL of water and shake vigorously for 1 minute to dissolve the honey.[4]

  • Add 10 mL of 1% (v/v) formic acid in methanol.[4]

  • Shake the mixture vigorously for another minute.[4]

  • Centrifuge the solution.

  • Filter the supernatant through a 0.2 µm filter into an HPLC vial for analysis.

1.2.2. LC-MS/MS Parameters:

  • Follow the LC-MS/MS parameters as described in section 1.1.3.

Data Presentation: Quantitative Performance of LC-MS/MS Methods

The following table summarizes the performance characteristics of the described LC-MS/MS methods for the analysis of pyrrolizidine alkaloids, including this compound, in honey.

ParameterMethodThis compound (or related PAs)ValueReference
Recovery QuPPe-basedEchimidine N-oxide~50%[4]
QuPPe-basedPA bases~100%[4]
SPE-LC-MS/MSVarious PAs80.6% - 114.5%[5]
Limit of Quantification (LOQ) SPE-LC-MS/MSIndividual PAs1 µg/kg[5]
LC-MS/MSHeliotrine0.36 µg/kg (as part of a multi-alkaloid method)[6]
**Linearity (R²) **SPE-LC-MS/MSVarious PAs≥ 0.99[5]

Section 2: Enzyme-Linked Immunosorbent Assay (ELISA) Methods

ELISA offers a rapid and high-throughput screening approach for the detection of PAs in honey. These methods are typically based on the principle of competitive immunoassay.

Experimental Protocol 3: Indirect Competitive ELISA

This protocol describes a general procedure for an indirect competitive ELISA for the detection of heliotrine-type PAs.[7]

2.1.1. N-oxide Reduction (Required for some ELISAs):

  • In many plant-derived materials, PAs exist predominantly as N-oxides, which may have lower recognition by antibodies raised against the free base.[7]

  • A reduction step is often necessary to convert PA N-oxides to their corresponding free bases prior to ELISA analysis.[7][8][9]

  • Procedure:

    • Dissolve 10 g of honey in 20 mL of 0.05 M sulfuric acid.[5]

    • Add approximately 1 g of zinc dust.[5][6]

    • Allow the reduction to proceed, for instance, by leaving the samples overnight.[5]

    • Centrifuge and collect the supernatant for analysis.

2.1.2. ELISA Procedure:

  • Coating: Coat microtiter plate wells with a suitable conjugate (e.g., a protein-PA conjugate).

  • Sample/Standard Incubation:

    • Add standards of known PA concentrations or the prepared honey samples (diluted in an appropriate buffer) to the wells.[7]

    • Add the anti-PA antibody to the wells.[7]

  • Competition: During incubation, the free PAs in the sample/standard and the coated PA conjugate compete for binding to the limited amount of antibody.

  • Washing: Wash the plate to remove unbound reagents.[7]

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

  • Measurement: Measure the absorbance of the solution in the wells using a microplate reader. The color intensity is inversely proportional to the concentration of PAs in the sample.

Data Presentation: Quantitative Performance of ELISA Methods
ParameterMethodAnalytesValueReference
Detection Capability Multiplex ELISAJacobine, Lycopsamine, Heliotrine, Senecionine< 25 µg/kg[8][9][10]

Section 3: Visualizations

Experimental Workflows

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SCX) cluster_analysis Analysis honey Honey Sample (5-10g) dissolve Dissolve in 0.05M H₂SO₄ honey->dissolve centrifuge Centrifuge (3800 x g, 10 min) dissolve->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition Cartridge (Methanol, Water) condition->load wash Wash (Water, Methanol) load->wash elute Elute (2.5% NH₃ in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound analysis in honey using SPE-LC-MS/MS.

ELISA_Workflow cluster_prep Sample Preparation & Reduction cluster_elisa ELISA Procedure honey Honey Sample dissolve Dissolve in 0.05M H₂SO₄ honey->dissolve reduce Add Zinc Dust (N-oxide Reduction) dissolve->reduce centrifuge Centrifuge reduce->centrifuge supernatant Collect Supernatant (for ELISA) centrifuge->supernatant add_sample Add Sample/Standard & Primary Antibody supernatant->add_sample coat Coat Plate coat->add_sample compete Competitive Binding add_sample->compete wash1 Wash compete->wash1 add_secondary Add Enzyme-linked Secondary Antibody wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add Substrate wash2->add_substrate read Read Absorbance add_substrate->read

Caption: General workflow for ELISA-based detection of PAs, including an N-oxide reduction step.

References

Application Notes and Protocols for the Use of Certified Reference Materials of Heliotrine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) found in numerous plant species, particularly those belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[1] PAs and their N-oxides are of significant interest to researchers in toxicology, pharmacology, and drug development due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] Certified Reference Materials (CRMs) of this compound are essential for the accurate quantification and identification of this compound in various matrices, including herbal products, food, and biological samples.[4] These application notes provide detailed protocols for the use of this compound CRMs in analytical testing and research.

This compound, like other 1,2-unsaturated PAs, is known to be metabolically activated in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[2][5][6] These reactive metabolites can bind to cellular macromolecules such as DNA and proteins, leading to the formation of adducts that are considered a primary cause of their toxic effects.[7][8] While the N-oxide form is generally less toxic than its corresponding tertiary base, it can be reduced back to the parent PA in the gut and liver, thus contributing to overall toxicity.[3][9] Furthermore, some PA N-oxides, such as indicine (B129459) N-oxide, have been investigated for their potential antitumor activities, which may be mediated through mechanisms like microtubule disruption.[10][11]

Accurate and reliable analytical methods are crucial for monitoring the presence of this compound in consumer products and for conducting toxicological and pharmacological research. The protocols outlined below describe the use of Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and selective technique for the analysis of PAs and their N-oxides.[12][13][14]

Certified Reference Material (CRM) Information

This compound CRMs are available from various suppliers as primary reference standards. These materials are characterized by their high purity, which is typically determined by High-Performance Liquid Chromatography (HPLC). The certificate of analysis accompanying the CRM provides essential information regarding its purity, concentration, and storage conditions.

PropertyTypical Specification
Product Name This compound phyproof® Reference Substance
CAS Number 6209-65-0
Molecular Formula C₁₆H₂₇NO₆
Molecular Weight 329.39 g/mol
Assay (HPLC) ≥95.0%
Storage Temperature -20°C
Format Neat solid

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the quantification of this compound.

Materials:

  • This compound Certified Reference Material (CRM)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Ultrapure water

  • Volumetric flasks (Class A)

  • Analytical balance

Protocol:

  • Stock Solution (e.g., 100 µg/mL):

    • Allow the this compound CRM vial to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a suitable amount of the CRM (e.g., 1 mg) using an analytical balance.

    • Quantitatively transfer the weighed CRM to a volumetric flask (e.g., 10 mL).

    • Dissolve the CRM in a small volume of acetonitrile and then dilute to the mark with the same solvent.

    • Mix thoroughly to ensure complete dissolution. This stock solution should be stored at -20°C in an amber vial.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of methanol and water (e.g., 5:95 v/v) to achieve the desired concentrations for the calibration curve.[12]

    • Typical calibration curve concentrations for LC-MS/MS analysis can range from 0.1 ng/mL to 100 ng/mL, depending on the sensitivity of the instrument and the expected concentration in the samples.[12][15][16]

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation procedure is essential to remove matrix interferences and concentrate the analyte. Cation-exchange solid-phase extraction is a commonly used and effective method for isolating PAs and their N-oxides.[17]

Materials:

  • Homogenized sample (e.g., herbal tea, honey)

  • 0.05 M Sulfuric acid in 50% methanol

  • Methanol

  • Ultrapure water

  • 5% Ammonia (B1221849) in methanol

  • Mixed-mode Cation Exchange (MCX) SPE cartridges

  • Centrifuge

  • Ultrasonic bath

  • Nitrogen evaporator

Protocol:

  • Extraction:

    • Weigh 1-2 g of the homogenized sample into a centrifuge tube.[18]

    • Add 20 mL of 0.05 M sulfuric acid in 50% methanol.[12][18]

    • Sonicate for 15-30 minutes in an ultrasonic bath.[17][19]

    • Centrifuge at approximately 3800 x g for 10 minutes.[18][19]

    • Collect the supernatant.

  • SPE Cleanup:

    • Conditioning: Condition an MCX SPE cartridge by passing 3-5 mL of methanol followed by 3-5 mL of ultrapure water or 0.05 M sulfuric acid.[17][18]

    • Loading: Load an aliquot (e.g., 2 mL) of the sample extract onto the conditioned SPE cartridge.[18]

    • Washing: Wash the cartridge with 4-5 mL of ultrapure water to remove polar interferences, followed by 5 mL of methanol to remove non-polar interferences.[17][18]

    • Elution: Elute the this compound and other PAs with 4-10 mL of 5% ammonia in methanol.[17][18]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[17][18]

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).[18]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm) is commonly used.[18]

  • Mobile Phase:

    • A: 5 mM Ammonium formate (B1220265) and 0.1% formic acid in water.[19]

    • B: 5 mM Ammonium formate and 0.1% formic acid in methanol.[19]

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 - 5 µL.[15]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 330.2. Product ions for quantification and qualification should be optimized by infusing a standard solution. Common product ions include m/z 172.2 and 111.0.[16]

  • Instrument Parameters: Source temperature, gas flows, and collision energy should be optimized for maximum sensitivity.

Data Presentation

The following tables summarize key quantitative data for the analysis of this compound.

Table 1: Quantitative Method Performance for this compound

MatrixAnalytical MethodLimit of Quantification (LOQ)Recovery Rate (%)Reference(s)
Herbal TeasLC-MS/MS0.8 ng/g80 - 94[18]
Herbal MedicinesLC-MS/MS0.10 µg/g96.2 - 103.6[12]
HoneyELISA< 25 µg/kgN/A[20][21]
HoneyUHPLC-MS/MS0.05 - 1.00 µg/kg64.5 - 112.2[13]
MilkLC-MS/MS0.009 - 0.123 µg/LN/A[16]
TeaUHPLC-MS/MS0.1 - 2.5 µg/kg64.5 - 112.2[13]

N/A: Not available in the cited literature.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_standards Standard Preparation Sample_Homogenization Sample Homogenization Extraction Extraction with Acidified Methanol Sample_Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Centrifugation->SPE_Cleanup Evaporation_Reconstitution Evaporation & Reconstitution SPE_Cleanup->Evaporation_Reconstitution UHPLC_Separation UHPLC Separation Evaporation_Reconstitution->UHPLC_Separation MSMS_Detection MS/MS Detection (MRM) UHPLC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis CRM This compound CRM Stock_Solution Stock Solution Preparation CRM->Stock_Solution Working_Standards Working Standards & Calibration Curve Stock_Solution->Working_Standards Working_Standards->Data_Analysis

Caption: Experimental workflow for the quantification of this compound.

Mechanism of this compound Toxicity

Mechanism_of_Toxicity cluster_intake Intake & Metabolism cluster_cellular_effects Cellular Effects Heliotrine_N_oxide This compound (Ingestion) Reduction Reduction in Gut/Liver Heliotrine_N_oxide->Reduction Microtubule_Disruption Microtubule Disruption* Heliotrine_N_oxide->Microtubule_Disruption *Analogous to Indicine N-oxide Heliotrine Heliotrine (Parent PA) Reduction->Heliotrine Metabolic_Activation Metabolic Activation (CYP450s in Liver) Heliotrine->Metabolic_Activation DHPA Dehydropyrrolizidine Alkaloids (DHPAs) (Reactive Metabolites) Metabolic_Activation->DHPA DNA_Adducts DNA Adduct Formation DHPA->DNA_Adducts Protein_Adducts Protein Adduct Formation DHPA->Protein_Adducts Genotoxicity Genotoxicity & Mutagenesis DNA_Adducts->Genotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest

Caption: Proposed mechanism of this compound induced toxicity.

References

Application Notes and Protocols for Assessing Heliotrine N-oxide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. PAs are a class of phytotoxins recognized for their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] The toxicity of most PAs is contingent on their metabolic activation by cytochrome P450 (CYP) enzymes in the liver, which converts them into reactive pyrrolic metabolites.[1][3][4][5] These metabolites can then form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage, apoptosis, and cell cycle arrest.[1][3][5] While the N-oxide forms of PAs are generally considered less toxic than their parent alkaloids, they can be reduced back to the parent PA by enzymes in the gut microbiota and the liver, thus acting as a potential source of the toxic form.[1][5][6]

These application notes provide a comprehensive guide for the in vitro assessment of this compound cytotoxicity, offering detailed protocols for key assays and templates for data presentation. The methodologies are based on established protocols for evaluating the cytotoxicity of pyrrolizidine alkaloids and their N-oxides.[3][7][8]

Recommended Cell Lines

The liver is the primary target for PA toxicity.[3] Therefore, liver-derived cell lines are the most relevant models for studying the cytotoxicity of this compound.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used and well-characterized cell line that expresses a range of phase I and phase II drug-metabolizing enzymes.[3] For enhanced metabolic activation of PAs, using CYP-induced HepG2 cells or co-culture systems is recommended.[3][4]

  • HepaRG (Human Hepatocellular Carcinoma): This cell line can differentiate into both hepatocyte-like and biliary-like cells, forming a co-culture that more closely mimics the liver's architecture and expresses a broader range of drug-metabolizing enzymes at levels comparable to primary human hepatocytes.[3][9][10]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison. Below are template tables for presenting cytotoxicity and apoptosis data.

Table 1: Cytotoxicity of this compound

Cell LineAssayIncubation Time (hours)IC50 (µM)
HepG2MTT24[Insert Data]
HepG2MTT48[Insert Data]
HepG2MTT72[Insert Data]
HepaRGLDH24[Insert Data]
HepaRGLDH48[Insert Data]
HepaRGLDH72[Insert Data]

Table 2: Apoptosis Induction by this compound in HepG2 Cells

Treatment Concentration (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Vehicle Control24[Insert Data][Insert Data]1.0
[Concentration 1]24[Insert Data][Insert Data][Insert Data]
[Concentration 2]24[Insert Data][Insert Data][Insert Data]
Vehicle Control48[Insert Data][Insert Data]1.0
[Concentration 1]48[Insert Data][Insert Data][Insert Data]
[Concentration 2]48[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases of metabolically active cells.[11][12][13][14]

Materials:

  • HepG2 or HepaRG cells

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[3][8][11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3][11]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7][8][11] Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[3][11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound.[7] Include a vehicle control (medium with the same concentration of the solvent) and an untreated control.[11] Incubate for 24, 48, or 72 hours.[7][8]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at a wavelength between 490 and 570 nm using a microplate reader.[8][15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate (5k-10k cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_hno Add this compound (serial dilutions) incubate_24h->add_hno incubate_treatment Incubate for 24/48/72h add_hno->incubate_treatment add_mtt Add MTT solution (incubate 2-4h) incubate_treatment->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Measure absorbance (490-570 nm) solubilize->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate % viability and IC50 LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample_collection Sample Collection cluster_assay Assay seed_and_treat Seed and treat cells (as in MTT protocol) centrifuge_plate Centrifuge plate (250 x g, 5-10 min) seed_and_treat->centrifuge_plate transfer_supernatant Transfer supernatant to new plate centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate at RT (up to 30 min, dark) add_reaction_mix->incubate_rt read_absorbance Measure absorbance (~490 nm) incubate_rt->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate % cytotoxicity PA_Cytotoxicity_Pathway cluster_activation Metabolic Activation (Liver) cluster_cellular_damage Cellular Damage cluster_downstream_effects Downstream Effects HNO This compound H Heliotrine (Parent PA) HNO->H Reduction (e.g., gut microbiota, liver enzymes) DHP Reactive Pyrrolic Metabolites (DHP esters) H->DHP CYP450-mediated Oxidation DNA_Adducts DNA Adducts DHP->DNA_Adducts Protein_Adducts Protein Adducts DHP->Protein_Adducts DNA_Damage_Response DNA Damage Response (e.g., p53 activation) DNA_Adducts->DNA_Damage_Response Apoptosis Apoptosis (Programmed Cell Death) Protein_Adducts->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest DNA_Damage_Response->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

References

Application Notes and Protocols for Studying Heliotrine N-oxide Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine (B1673042) N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, a class of natural toxins produced by various plant species, particularly from the Boraginaceae family, such as Heliotropium species.[1][2] While PA N-oxides (PANOs) are generally less toxic than their parent PAs, they can be reduced back to their corresponding PAs in the gastrointestinal tract and liver.[3][4] These reactivated PAs, including heliotrine, are known hepatotoxins.[3] The study of Heliotrine N-oxide toxicity is critical for risk assessment, as human exposure can occur through contaminated herbal teas, honey, spices, and other food products.[1]

The primary mechanism of toxicity involves metabolic activation in the liver.[3] Cytochrome P450 (CYP) enzymes convert the 1,2-unsaturated necine base of the PA into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHP).[4][5] These metabolites readily form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and the initiation of liver damage.[5][6] This document provides detailed application notes and protocols for establishing and utilizing rodent models to investigate the toxic effects of this compound.

Mechanism of Toxicity: Metabolic Activation Pathway

The toxicity of this compound is intrinsically linked to its biotransformation. The process begins with the in vivo reduction of the N-oxide to its parent PA, heliotrine. Subsequently, heliotrine undergoes metabolic activation primarily in the liver, catalyzed by CYP enzymes (CYP3A and CYP2B subfamilies in rodents), to form a reactive DHP ester.[3] This electrophilic metabolite can then alkylate DNA and proteins, leading to cellular damage, oxidative stress, and apoptosis, which manifest as hepatotoxicity.[3]

G cluster_ingestion Gastrointestinal Tract / Liver cluster_liver Hepatocyte (Liver Cell) This compound This compound Heliotrine Heliotrine This compound->Heliotrine Reduction (e.g., gut microbiota) DHP Reactive Pyrrolic Ester (DHP Metabolite) Heliotrine->DHP Metabolic Activation CYP450 CYP450 Enzymes (CYP3A, CYP2B) CYP450->DHP Adducts DNA & Protein Adducts DHP->Adducts Damage Cellular Damage (Oxidative Stress, Apoptosis) Adducts->Damage Toxicity Hepatotoxicity Damage->Toxicity

Caption: Metabolic activation of this compound.

Recommended Animal Models

While no single animal model perfectly recapitulates human toxicity for PAs, rodent models are invaluable for mechanistic studies.[7] A combination of studies in different species may offer the best predictive value.[7]

Animal ModelStrainKey Advantages & ConsiderationsRelevant Findings for PAs
Rat Wistar, Sprague-DawleyWidely used in toxicology; larger size facilitates blood and tissue collection. Sensitive to PA-induced hepatotoxicity.Studies with heliotrine show induction of hepatic megalocytosis and centrilobular necrosis.[7] The oral LD50 of the parent compound, heliotrine, was determined to be 510 mg/kg in male Wistar rats.[8][9]
Mouse C57BL/6, Swiss WebsterShorter lifespan allows for chronic studies in a shorter timeframe. Genetic modifications are possible.Adult mice are suitable for detecting significant hepatic toxicity, including megalocytosis and necrosis, following subchronic administration of heliotrine.[7]
Dog BeagleNon-rodent model; physiology can be more comparable to humans in some aspects.Intravenous administration of a related PA N-oxide resulted in centrilobular hemorrhagic necrosis, a key lesion in human toxicity.[7]

Quantitative Toxicity Data

Quantitative data for this compound is limited. Therefore, data from its parent compound, heliotrine, is often used as a reference point for dose-finding studies. The toxicity of N-oxides is generally considered to be lower than their corresponding parent PAs.[3]

CompoundAnimal ModelRouteLD50 ValueConfidence Limits (95%)Source
Heliotrine Male Wistar RatOral510 mg/kg405 - 1142 mg/kg[8][9]
Heliotrine Rat ('hooded strain')Intraperitoneal296 mg/kgNot Reported[9]

Key Experimental Endpoints

Successful evaluation of this compound toxicity relies on a combination of in-life observations and terminal analyses.

Endpoint CategorySpecific MeasurementsPurpose
In-life Observations Body weight, food/water consumption, clinical signs of toxicity (e.g., lethargy, ruffled fur, jaundice).To assess general health and identify onset of toxicity.
Serum Biochemistry Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT), Total Bilirubin.To quantify the extent of liver injury.
Histopathology Microscopic examination of H&E-stained liver sections.To identify characteristic lesions such as centrilobular necrosis, megalocytosis, fibrosis, and bile duct proliferation.[7]
Oxidative Stress Markers Malondialdehyde (MDA), Glutathione (GSH) levels, Superoxide Dismutase (SOD), Catalase (CAT) activity in liver tissue.To investigate the role of oxidative stress in the mechanism of toxicity.
Genotoxicity DNA adduct formation in liver tissue, micronucleus assay in peripheral blood.To measure the extent of DNA damage, a key initiating event in PA toxicity.[5]

Experimental Protocols

The following protocols are adapted from established methods for related pyrrolizidine alkaloids and can be tailored for this compound.

Protocol 1: Acute Oral Toxicity Assessment in Mice

This protocol is designed to assess the immediate effects of a single high dose of this compound.

G start Start: Acclimatization (1 week) grouping Animal Grouping (n=6-8/group) - Vehicle Control - Test Groups (Multiple Doses) start->grouping admin Single Administration (Oral Gavage) grouping->admin observe Observation Period (e.g., 7-14 days) Monitor clinical signs, mortality, body weight admin->observe endpoint Terminal Endpoint (Day 7 or 14) observe->endpoint collect Sample Collection - Blood (Serum Chemistry) - Liver (Histopathology, Biomarkers) endpoint->collect analyze Data Analysis collect->analyze G start Start: Acclimatization (1 week) grouping Animal Grouping (n=8-10/group) - Vehicle Control - Low, Mid, High Dose Groups start->grouping admin Daily Administration for 28 Days (Oral Gavage) grouping->admin observe In-life Monitoring - Body Weight (2x/week) - Food Consumption (2x/week) - Clinical Signs (Daily) admin->observe endpoint Terminal Endpoint (Day 29) observe->endpoint collect Sample Collection - Blood (Serum Chemistry, Hematology) - Liver & Other Organs (Weight, Histopathology, Biomarkers) endpoint->collect analyze Data Analysis collect->analyze

References

Application Note: Identification of Heliotrine N-oxide using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species, with an estimated 6,000 plants worldwide containing them.[1] These compounds, particularly the 1,2-unsaturated PAs and their corresponding N-oxides (PANOs), are a significant concern for human health due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] Heliotrine N-oxide is the N-oxide form of heliotrine, a monoester PA commonly found in plants of the Boraginaceae family, such as Heliotropium species.[4][5]

Regulatory bodies are increasingly scrutinizing the levels of PAs in food, herbal medicines, and other botanical products.[6] Therefore, sensitive and reliable analytical methods are crucial for the detection and quantification of these compounds to ensure consumer safety. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become the gold standard for PA analysis.[2] This technique offers high sensitivity and selectivity, enabling the accurate identification and quantification of analytes like this compound even in complex matrices.[3]

This application note provides a detailed protocol for the identification of this compound using LC-HRMS, including sample preparation, instrument parameters, and data analysis strategies.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of PAs and PANOs from complex samples prior to chromatographic analysis.[7] Strong cation-exchange (SCX) cartridges are particularly effective as they allow for the simultaneous isolation of PAs and their N-oxides with high yield and reduced interference.[2][7]

Materials:

  • Homogenized sample (e.g., herbal supplement, honey, plant material)

  • Extraction Solution: 0.05 M Sulfuric Acid or 50 mM sulfuric acid in 1:1 (v/v) water/methanol[3][7]

  • Strong Cation-Exchange (SCX) SPE Cartridges (e.g., 500 mg, 6 mL)[7]

  • Methanol (B129727) (MeOH)

  • Deionized Water

  • Elution Solution: 2.5% Ammonia (B1221849) in Methanol[2][7]

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Protocol:

  • Extraction:

    • Weigh 1.0-2.0 g of the homogenized sample into a centrifuge tube.[3][7]

    • Add 20 mL of the extraction solution.[3][7]

    • Vortex for 10 minutes or sonicate for 15-30 minutes to ensure thorough extraction.[3][7]

    • Centrifuge the mixture at approximately 3800-5000 x g for 10 minutes.[3][7]

    • Collect the supernatant for SPE cleanup.[7]

  • SPE Cartridge Conditioning:

    • Condition the SCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[2][7] Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the supernatant (extract) onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.[7]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.[7]

    • Follow with a second wash of 5 mL of methanol to remove less polar interferences.[7]

  • Elution:

    • Elute the target analytes (PAs and PANOs) with 5-10 mL of 2.5% ammonia in methanol.[2][7]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[3][7]

    • Reconstitute the residue in a suitable volume (e.g., 500-1000 µL) of the initial mobile phase for LC-HRMS analysis.[3][7]

G s1 1. Extraction (1g sample + 20mL 0.05M H₂SO₄) s2 2. Centrifugation (4000xg, 10 min) s1->s2 s3 Collect Supernatant s2->s3 c2 Load Sample s3->c2 c1 Condition (MeOH, then H₂O) c1->c2 c3 Wash (H₂O, then MeOH) c2->c3 c4 Elute (2.5% NH₃ in MeOH) c3->c4 c5 Evaporate & Reconstitute (Mobile Phase A) c4->c5 analysis LC-HRMS Analysis c5->analysis Ready for Analysis G cluster_frags Characteristic Fragments parent This compound [M+H]⁺ m/z 330.19 f1 [M+H - H₂O]⁺ m/z 312.18 parent->f1 - H₂O f2 Necine Base Fragment m/z 172 parent->f2 Fragmentation f3 Necine Base Fragment m/z 138 f2->f3 Fragmentation f4 Necine Base Fragment m/z 120 f3->f4 Fragmentation f5 Necine Base Fragment m/z 111 f4->f5 Fragmentation

References

Application Note: UHPLC-MS/MS Method for the Separation of Heliotrine N-oxide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the separation and quantification of Heliotrine N-oxide and its potential isomers. Pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides are toxic plant metabolites that require sensitive and selective analytical methods for their detection in various matrices, including food and herbal products.[1][2][3] The challenge in analyzing these compounds often lies in the separation of co-eluting isomers, which may exhibit identical mass spectra.[4][5] This protocol is designed for researchers, scientists, and drug development professionals, providing a detailed methodology for achieving optimal chromatographic resolution and accurate quantification.

Introduction

This compound is the N-oxide form of heliotrine, a pyrrolizidine alkaloid found in various plant species of the Boraginaceae, Asteraceae, and Fabaceae families.[1][3] These compounds are hepatotoxic, and their presence in the food chain is a significant safety concern.[3][6] Regulatory bodies have set stringent limits on the daily intake of PAs, necessitating highly sensitive and reliable analytical methods for their monitoring.[1][3][6]

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the state-of-the-art technique for the analysis of PAs and their N-oxides due to its high sensitivity, selectivity, and speed.[2][5][6] A critical challenge in PA analysis is the chromatographic separation of isomers, which often co-elute due to their similar physicochemical properties.[4][5][7] This application note provides a comprehensive protocol that can be adapted to enhance the separation of this compound from its potential isomers.

Experimental

Instrumentation and Consumables
  • UHPLC System: An Agilent 1260 Infinity LC system or equivalent, capable of operating at high pressures.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6490 iFunnel) or a high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.[1]

  • UHPLC Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or Kinetex™ 2.6 µm EVO C18 (100 × 2.1 mm). A sub-2 µm particle size is recommended for high resolution.[2][5][8]

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

  • Reagents: Formic acid (≥98%) and ammonium (B1175870) carbonate.

  • Standards: Certified reference standard of this compound.[9]

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut SCX, 500 mg).

Sample Preparation Protocol

A robust sample preparation is crucial for accurate quantification and to minimize matrix effects. The following protocol is adapted from established methods for PA extraction from complex matrices like honey or herbal teas.[1]

  • Extraction:

    • For herbal teas: Weigh 2 g of the homogenized sample into a 50-mL centrifuge tube. Add 20 mL of 0.05 M sulfuric acid (pre-heated to 50 °C).

    • For honey: Dissolve an appropriate amount of honey in 0.05 M sulfuric acid.

  • Solid Phase Extraction (SPE):

    • Condition a Bond Elut SCX (500 mg) cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.

    • Dry the cartridge under a stream of nitrogen for 5-10 minutes.

    • Elute the PAs twice with 5 mL of a mixture of ammonia/methanol (6:94, v/v).

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a methanol/water mixture (5:95, v/v).

    • Centrifuge the reconstituted sample at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a UHPLC vial for analysis.

UHPLC-MS/MS Method

The following UHPLC and MS/MS parameters are recommended as a starting point and should be optimized for the specific instrumentation and isomers of interest. To enhance the separation of isomers, operating the column at a reduced temperature has been shown to be effective.[7][10]

Table 1: UHPLC Parameters

ParameterRecommended Condition
Column ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)
Column Temperature 5 °C - 40 °C (Lower temperatures, e.g., 5°C, are recommended for improved isomer resolution)[7][10]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 3 µL
Gradient Program 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B

Note: Alkaline mobile phase conditions (e.g., 10 mM ammonium carbonate in water and acetonitrile) can also be tested for alternative selectivity.[8]

Table 2: MS/MS Parameters for this compound

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 330.2
Product Ions (m/z) 172.2 / 111.0
Collision Energy (V) 39 / 59 (Optimize for your instrument)
Dwell Time 20 ms

Data based on published MRM transitions for this compound.[8]

Results and Discussion

The described UHPLC-MS/MS method provides a robust framework for the separation and quantification of this compound. The retention time for this compound under acidic mobile phase conditions is approximately 8.2 minutes.[8] However, retention times can vary depending on the specific UHPLC system, column, and mobile phase conditions used.

For the separation of isomers, careful optimization of the chromatographic conditions is paramount. Lowering the column temperature can significantly improve the resolution of stereoisomers.[7][10] Additionally, evaluating different stationary phases and mobile phase compositions (both acidic and alkaline) is recommended to achieve the desired separation.

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound isomers.

UHPLC_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Herbal Tea) Extraction Acidic Extraction Sample->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation UHPLC UHPLC Separation Evaporation->UHPLC MSMS MS/MS Detection UHPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: Experimental workflow for the UHPLC-MS/MS analysis of this compound isomers.

Signaling Pathway Visualization

As this application note focuses on an analytical methodology, a signaling pathway diagram is not directly applicable. The provided workflow diagram illustrates the logical progression of the experimental protocol.

Conclusion

The UHPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the separation and quantification of this compound and its potential isomers. The protocol emphasizes the importance of optimized sample preparation and chromatographic conditions, particularly the use of low temperatures to enhance isomer resolution. This methodology is suitable for routine monitoring of pyrrolizidine alkaloids in various matrices, contributing to food safety and quality control in the pharmaceutical and food industries.

References

Application Notes and Protocols for Heliotrine N-oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine N-oxide is a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), a class of natural toxins produced by numerous plant species. These compounds are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3] Accurate and reliable quantification of this compound in various matrices, including herbal products, food, and biological samples, is crucial for safety assessment, toxicological studies, and drug development. This document provides detailed protocols for sample preparation techniques for the analysis of this compound, focusing on solid-phase extraction (SPE), a widely adopted and effective method for the cleanup and concentration of PANOs from complex samples.[1][4][5]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₂₇NO₆[6]
Molecular Weight 329.39 g/mol [6]
CAS Number 6209-65-0[6]
Chemical Structure N-oxide of a tertiary amine, pyrrolizidine alkaloid[7]
Solubility Expected to have higher water solubility than its tertiary amine counterpart due to the polar N-oxide group.

Sample Preparation Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from a solid matrix.

Heliotrine_N_oxide_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Homogenized Sample (e.g., Herbal Tea, Tissue) Extraction Acidic Extraction (0.05 M H₂SO₄ in 50% MeOH) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Load Supernatant Supernatant->Loading Conditioning Condition SPE Cartridge (MCX/SCX) Conditioning->Loading Washing Wash Cartridge (e.g., 0.05 M H₂SO₄, MeOH) Loading->Washing Elution Elute with Basic Methanol (e.g., 5% NH₃ in MeOH) Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS PA_Toxicity_Pathway PANO This compound (in ingested material) Reduction Metabolic Reduction (e.g., in gut/liver) PANO->Reduction PA Heliotrine (tertiary base) Reduction->PA Bioactivation Hepatic Bioactivation (CYP450 enzymes) PA->Bioactivation Metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) Bioactivation->Metabolites Adducts Formation of DNA and Protein Adducts Metabolites->Adducts Toxicity Hepatotoxicity & Genotoxicity Adducts->Toxicity

References

Application Notes and Protocols for Heliotrine N-oxide Detection via ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine (B1673042) N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. PAs and their N-oxides are of significant concern in food safety, toxicology, and drug development due to their potential hepatotoxicity and carcinogenicity.[1] The development of sensitive and specific analytical methods for the detection of these compounds is crucial for risk assessment and quality control. This document provides detailed application notes and protocols for the development and application of an Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of Heliotrine N-oxide.

The described method is an indirect competitive ELISA, a robust and high-throughput screening tool. A key feature of the protocol for N-oxide detection is the inclusion of a chemical reduction step, which converts the N-oxides to their corresponding parent PAs, allowing for their detection by antibodies raised against the parent PA.[1][2][3][4]

Principle of the Assay

The indirect competitive ELISA for this compound detection operates on the principle of competition between the free analyte in the sample and a fixed amount of antigen coated on the microplate for binding to a limited amount of specific antibody. In this assay, a conjugate of a related PA (e.g., heliotrine) with a carrier protein is immobilized on the ELISA plate. The sample, potentially containing this compound, is first treated with a reducing agent to convert the N-oxide to heliotrine. This treated sample is then mixed with a specific anti-heliotrine antibody and added to the coated plate. The free heliotrine from the sample competes with the coated antigen for antibody binding. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody captured on the plate. Finally, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of this compound in the sample.

Quantitative Data Summary

The performance of an ELISA is characterized by its sensitivity, specificity, and reproducibility. Below are tables summarizing typical quantitative data for an ELISA developed for the detection of heliotrine and its N-oxide.

Table 1: Assay Performance Characteristics

ParameterTypical ValueReference
Detection Capability< 25 µg/kg in honey and feed matrices[1][2][3][4]
Lower Limit of Quantification (LLOQ)~15 pg/well for free heliotrine[5]
Assay FormatIndirect Competitive ELISA[5]
ThroughputHigh (96-well plate format)[6]

Table 2: Cross-Reactivity of Anti-Heliotrine Antiserum

CompoundCross-Reactivity at 50% Max BindingCross-Reactivity at 80% Max BindingReference
Free Bases [5]
Heleurine> Heliotrine> Heliotrine[5]
Heliotrine100%100%[5]
Lasiocarpine= Heliotrine= Heliotrine[5]
Europine< Heliotrine< Heliotrine[5]
Supinine< Heliotrine< Heliotrine[5]
N-Oxides [5]
This compoundRecognizedRecognized[5]
Lasiocarpine N-oxideMuch less than this compoundMuch less than this compound[5]
Supinine N-oxideLittle recognitionLittle recognition[5]
Europine N-oxideLittle recognitionLittle recognition[5]

Experimental Protocols

Antigen Preparation (Hapten-Carrier Conjugate)

For the production of antibodies and for coating the ELISA plate, a hapten (a small molecule like heliotrine) needs to be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH).

Materials:

  • Heliotrine

  • Bovine Serum Albumin (BSA)

  • Carbonyldiimidazole (CDI) or other suitable cross-linking agent

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Hapten Activation: Dissolve heliotrine in a minimal amount of DMF. Add a molar excess of CDI and stir at room temperature for 2-4 hours to activate the carboxyl groups of heliotrine.

  • Conjugation: Dissolve BSA in PBS. Slowly add the activated hapten solution to the BSA solution while stirring. Continue to stir at 4°C overnight.

  • Dialysis: Transfer the conjugation mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours, with several changes of the buffer, to remove unconjugated hapten and cross-linker.

  • Characterization: Determine the concentration of the conjugate using a protein assay (e.g., Bradford or BCA). The successful conjugation can be confirmed by techniques such as MALDI-TOF mass spectrometry.

  • Storage: Store the conjugate at -20°C in small aliquots.

Antibody Production (Polyclonal)

Materials:

  • Heliotrine-BSA conjugate (immunogen)

  • Freund's complete and incomplete adjuvant

  • Host animal (e.g., rabbit or sheep)

Protocol:

  • Pre-immune Serum Collection: Collect blood from the host animal before immunization to serve as a negative control.

  • Immunization:

    • For the primary immunization, emulsify the heliotrine-BSA conjugate with an equal volume of Freund's complete adjuvant.

    • Inject the emulsion subcutaneously at multiple sites on the back of the animal.

    • Subsequent booster immunizations should be performed every 3-4 weeks using the conjugate emulsified with Freund's incomplete adjuvant.

  • Titer Determination: Collect small blood samples 7-10 days after each booster injection. Determine the antibody titer using an indirect ELISA with plates coated with the heliotrine-BSA conjugate.

  • Antibody Purification: Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum. The polyclonal antibodies can be purified from the antiserum using protein A/G affinity chromatography.

  • Storage: Store the purified antibodies at -20°C or -80°C.

Indirect Competitive ELISA Protocol

Materials:

  • Heliotrine-BSA conjugate

  • Anti-heliotrine primary antibody

  • HRP-conjugated secondary antibody (e.g., anti-sheep IgG-HRP)

  • This compound standard

  • Zinc powder

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween 20 - PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Assay buffer (e.g., 0.1 M PB pH 6.0 with 0.05% BSA)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plates

Protocol:

  • Plate Coating:

    • Dilute the heliotrine-BSA conjugate in coating buffer to an optimal concentration (e.g., 1 µg/mL).

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Preparation:

    • Prepare a series of standard solutions of this compound in the appropriate sample matrix (e.g., honey extract, feed extract).

    • Reduction Step: To both samples and standards, add zinc powder to reduce the N-oxides to their parent alkaloids.[1][2][3][4] Incubate for a defined period (e.g., 30 minutes) with occasional mixing.

    • Centrifuge the samples and standards to pellet the zinc powder and collect the supernatant.

    • Dilute the treated samples and standards in assay buffer.

  • Competitive Reaction:

    • Wash the blocked plate 3 times with wash buffer.

    • Add 50 µL of the diluted standard or sample to the appropriate wells.

    • Add 50 µL of the diluted anti-heliotrine primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Substrate Reaction and Measurement:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

Experimental Workflow

ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection plate_coating 1. Plate Coating (Heliotrine-BSA Conjugate) washing1 2. Washing plate_coating->washing1 blocking 3. Blocking (BSA) washing1->blocking competition 5. Competitive Binding (Sample/Standard + Primary Ab) blocking->competition sample_prep 4. Sample/Standard Preparation (with Zinc Reduction) sample_prep->competition washing2 6. Washing competition->washing2 secondary_ab 7. Secondary Ab Incubation (Anti-Sheep IgG-HRP) washing2->secondary_ab washing3 8. Washing secondary_ab->washing3 substrate 9. Substrate Addition (TMB) washing3->substrate stop 10. Stop Reaction (H₂SO₄) substrate->stop read 11. Read Absorbance (450 nm) stop->read

Caption: Indirect Competitive ELISA Workflow for this compound.

This compound Toxicity Pathway

Toxicity_Pathway cluster_ingestion Ingestion and Metabolism cluster_activation Metabolic Activation in Liver cluster_toxicity Cellular Toxicity hno This compound (Ingested) reduction Biotransformation (Intestinal Microbiota & hepatic CYPs) hno->reduction heliotrine Heliotrine (Parent PA) reduction->heliotrine cyp450 Hepatic CYP450 (e.g., CYP3A4) heliotrine->cyp450 Metabolic Activation dhpa Dehydropyrrolizidine Alkaloids (DHPAs) (Reactive Metabolites) cyp450->dhpa adducts Formation of Protein and DNA Adducts dhpa->adducts cytotoxicity Cytotoxicity & Genotoxicity adducts->cytotoxicity hsos Hepatotoxicity (e.g., Hepatic Sinusoidal Obstruction Syndrome - HSOS) cytotoxicity->hsos

Caption: Metabolic Activation and Hepatotoxicity of this compound.

References

Application Note: Pressurized Liquid Extraction for the Efficient Recovery of Pyrrolizidine Alkaloids from Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

<_ Step 1: Gather Information I have performed a comprehensive Google search and gathered several relevant documents. Key findings include:

  • Pressurized Liquid Extraction (PLE) is a promising, powerful, and efficient technique for extracting pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides (PANOs) from plant materials[1][2][3].

  • PLE offers increased recovery rates compared to official reference methods, with reported increases of up to 174.4% for Jacobaea vulgaris, 156.5% for Tussilago farfara, and 288.7% for Symphytum officinale[1][2].

  • Key parameters that are systematically varied to optimize PLE include the extraction solvent modifier (e.g., various acids or ammonia), its concentration, and the temperature[1][2].

  • Acidified aqueous solutions are effective extraction solvents due to the basic nature of PAs, which are protonated under acidic conditions[4][5]. Both methanol (B129727) and dilute aqueous solutions of acids are good solvents for PAs and PANOs[6].

  • A study by Koop et al. systematically varied the modifier (acids, NH3), its concentration (1% or 5%), and temperature (50–125 °C)[1][2].

  • Another study on Chrysanthemum morifolium optimized high-pressure extraction (a form of PLE) by varying pressure (up to 200 MPa), number of cycles (1–5), and acetic acid concentration (0–10%), finding pressure to be the most significant factor[7].

  • Post-extraction cleanup is often necessary, with Solid Phase Extraction (SPE) being the most common technique[5]. Strong cation-exchange (SCX) cartridges are highly effective for the simultaneous extraction of PAs and PANOs[4].

  • Analysis is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UHPLC-MS/MS)[2][5][8][9].

I have enough information to proceed with creating the application note, including the data table, protocol, and diagrams. I will synthesize the data from the search results to create a comprehensive and detailed document. No further searches are required at this stage.

Abstract

Pyrrolizidine alkaloids (PAs) and their corresponding N-oxides (PANOs) are a class of toxic secondary metabolites found in numerous plant species.[2][8][10] Their potential hepatotoxicity, genotoxicity, and carcinogenicity necessitate accurate and efficient methods for their extraction and quantification, particularly in herbal products, food, and feed.[1][2][4] Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), has emerged as a powerful and automated technique for this purpose.[1][3] This application note details the principles of PLE for PA analysis, presents a summary of optimized extraction parameters from various studies, and provides a generalized protocol for researchers, scientists, and drug development professionals.

Introduction

Pyrrolizidine alkaloids are produced by plants, primarily from the Boraginaceae, Asteraceae, and Fabaceae families, as a defense mechanism against herbivores.[8][10] Contamination of the food chain with these toxins is a significant public health concern, leading regulatory bodies to establish stringent limits on their presence.[8] Traditional extraction methods like maceration or Soxhlet can be time-consuming and require large volumes of organic solvents.[6][11]

Pressurized Liquid Extraction (PLE) offers a compelling alternative by using solvents at elevated temperatures and pressures.[3] These conditions increase the solubility of target analytes, decrease solvent viscosity, and improve sample matrix penetration, leading to rapid and highly efficient extractions with reduced solvent consumption.[3] Studies have shown that PLE can significantly increase the recovery of PAs from various plant materials compared to conventional methods.[1][2]

Principle of Pressurized Liquid Extraction

PLE is an automated technique that uses conventional liquid solvents at temperatures above their atmospheric boiling point. High pressure is applied to the extraction cell to maintain the solvent in its liquid state. This process enhances extraction kinetics and efficiency. The key steps in a PLE cycle are:

  • Cell Loading: A stainless-steel extraction cell is packed with the ground sample, often mixed with a dispersing agent like diatomaceous earth.

  • Pressurization & Heating: The cell is filled with the extraction solvent and rapidly pressurized and heated to the setpoints.

  • Static Extraction: The sample is exposed to the hot, pressurized solvent for a predetermined static time, allowing for the desorption and solubilization of the target analytes.

  • Flushing & Purging: Fresh solvent is flushed through the cell to transfer the extract to a collection vial, followed by a nitrogen gas purge to remove all residual liquid.

  • Cycle Repetition: The process can be repeated for multiple cycles to ensure exhaustive extraction.

Experimental Data and Parameters

The efficiency of PLE for pyrrolizidine alkaloids is highly dependent on parameters such as solvent composition, temperature, and pressure. Acidic modifiers are commonly added to the solvent to facilitate the extraction of basic PAs and their N-oxides.[1][2][6]

Below is a summary of optimized PLE conditions from various studies.

Plant MatrixTarget AnalytesPLE Solvent/ModifierTemperature (°C)PressureStatic Time (min)CyclesKey Findings & Recovery
Jacobaea vulgarisPAs & PANOsWater with 5% H₃PO₄100 °C1500 psi52Recovery up to 174.4% compared to the official reference method.[1][2]
Tussilago farfaraPAs & PANOsWater with 1% H₂SO₄125 °C1500 psi52Recovery up to 156.5% compared to the official reference method.[1][2]
Symphytum officinalePAs & PANOsWater with 5% H₃PO₄100 °C1500 psi52Recovery up to 288.7% compared to the official reference method.[1][2]
Chrysanthemum morifoliumPAs10% Acetic AcidAmbient124 MPa (~18000 psi)Not specified1Pressure was the most significant factor in optimizing PA removal.[7]

Detailed Protocols

This section provides a generalized protocol for the extraction and analysis of pyrrolizidine alkaloids from a plant matrix using PLE, followed by Solid Phase Extraction (SPE) cleanup.

Materials and Reagents
  • Sample: Dried and homogenized plant material.

  • PLE System: An automated Pressurized Liquid Extraction system.

  • Extraction Solvents: HPLC-grade water, methanol, and an appropriate acid (e.g., formic acid, sulfuric acid, phosphoric acid).[1][2]

  • Dispersing Agent: Diatomaceous earth or sand.

  • SPE Cartridges: Strong cation-exchange (SCX) cartridges (e.g., 500 mg, 6 mL).[4]

  • SPE Reagents: Methanol, deionized water, 2.5-5% ammonia (B1221849) in methanol.[4][12]

  • Analysis System: UHPLC-MS/MS system with a suitable C18 column.[9]

Recommended Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_ple 2. Pressurized Liquid Extraction (PLE) cluster_cleanup 3. Solid Phase Extraction (SPE) Cleanup cluster_analysis 4. Analysis node_prep node_prep node_ple node_ple node_cleanup node_cleanup node_analysis node_analysis A Homogenize dried plant material B Weigh 0.5 - 1.0 g of sample A->B C Mix sample with diatomaceous earth (1:4 w/w) B->C D Pack mixture into PLE extraction cell C->D E Perform extraction using optimized parameters (e.g., 100°C, 1500 psi, acidic water) D->E F Collect extract E->F G Condition SCX SPE cartridge (Methanol -> Water) F->G H Load acidic extract G->H I Wash cartridge (Water -> Methanol) H->I J Elute PAs/PANOs with ammoniated methanol I->J K Evaporate eluate to dryness and reconstitute in mobile phase J->K L Analyze by UHPLC-MS/MS K->L

Caption: Overall workflow for PA analysis using PLE.
Protocol: Pressurized Liquid Extraction

  • Sample Preparation: Weigh approximately 0.5–1.0 g of finely ground and homogenized plant material. Mix thoroughly with 4 g of diatomaceous earth.

  • Cell Loading: Place a cellulose (B213188) filter at the bottom of an appropriately sized stainless-steel PLE cell. Tightly pack the sample mixture into the cell. Place a second filter on top of the sample.

  • Instrument Setup: Load the cell into the PLE system. Set the extraction parameters based on optimization studies (refer to the table above). A good starting point is:

    • Solvent: Water with 1% formic acid.

    • Temperature: 100 °C.

    • Pressure: 1500 psi.

    • Static Time: 5 minutes.

    • Static Cycles: 2.

    • Flush Volume: 60% of cell volume.

    • Nitrogen Purge: 90 seconds.

  • Extraction: Begin the automated extraction sequence. The extract will be collected in a glass vial.

  • Post-Extraction: After the extraction is complete, allow the vial to cool. The extract is now ready for cleanup.

Protocol: SPE Cleanup

Solid Phase Extraction is crucial for removing matrix interferences prior to LC-MS/MS analysis.[4][5] A strong cation-exchange (SCX) method is highly effective.[4]

G node_step node_step node_action node_action node_result node_result node_waste node_waste A 1. Condition A1 5 mL Methanol A->A1 A2 5 mL Water A1->A2 B 2. Load A2->B B1 Load acidic PLE extract B->B1 B2 PAs/PANOs retained on SCX sorbent B1->B2 C 3. Wash C1 5 mL Water C->C1 C2 5 mL Methanol C1->C2 C3 Polar & non-basic interferences removed C2->C3 D 4. Elute D1 10 mL of 2.5% NH₃ in Methanol D->D1 D2 PAs/PANOs eluted for analysis D1->D2

Caption: Strong Cation-Exchange (SCX) SPE cleanup logic.
  • Cartridge Conditioning: Condition an SCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.[4]

  • Sample Loading: Load the acidic PLE extract onto the conditioned cartridge at a flow rate of 1-2 mL/min. The protonated PAs and PANOs will be retained by the sorbent.[4]

  • Washing: Wash the cartridge sequentially with 5 mL of deionized water and then 5 mL of methanol to remove interfering compounds.[4]

  • Elution: Elute the target PAs and PANOs from the cartridge using 5-10 mL of 2.5% ammonia in methanol.[4][12]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40 °C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for UHPLC-MS/MS analysis.[4]

Conclusion

Pressurized Liquid Extraction is a highly efficient, rapid, and automated method for the extraction of pyrrolizidine alkaloids and their N-oxides from complex plant matrices.[1] By optimizing parameters such as solvent, temperature, and pressure, PLE can achieve significantly higher recoveries than traditional extraction techniques.[2] When combined with a robust cleanup method like SCX-SPE and sensitive analysis by UHPLC-MS/MS, this approach provides a reliable and powerful tool for food safety testing, quality control of herbal products, and drug development research.

References

Troubleshooting & Optimization

Technical Support Center: Heliotrine N-oxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quantification of Heliotrine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The main challenges in the quantification of this compound and other pyrrolizidine (B1209537) alkaloid N-oxides (PANOs) include:

  • Matrix Effects: Complex sample matrices such as honey, milk, herbal teas, and biological fluids can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[1][2]

  • N-oxide Instability: this compound can be thermally labile and may degrade or be converted back to its tertiary amine form (Heliotrine) during sample preparation and analysis, affecting accuracy.[3][4]

  • Co-elution of Isomers: this compound has several structural isomers that can produce identical mass transitions, making chromatographic separation crucial for accurate quantification.[3]

  • Availability of Reference Standards: While reference standards for this compound are commercially available, ensuring their purity and proper handling is essential for accurate calibration.[5]

  • Low Concentrations: this compound is often present at trace levels in samples, requiring highly sensitive analytical methods for detection and quantification.[6]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of this compound and other PANOs.[2][6] This technique offers high sensitivity and selectivity, which is necessary for detecting trace amounts in complex matrices. High-performance liquid chromatography (HPLC) with other detectors can also be used, but it may lack the required sensitivity and specificity for confirmatory analysis.[5]

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) with a strong cation exchange (SCX) stationary phase to clean up the sample and remove interfering components.[7][8][9]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for ion suppression or enhancement.[10]

  • Isotope-Labeled Internal Standards: Use an isotope-labeled internal standard corresponding to this compound, if available, to correct for matrix effects and variations in instrument response.

  • Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.

Q4: What precautions should I take regarding the stability of this compound during my experiments?

A4: To ensure the stability of this compound:

  • Avoid high temperatures during sample preparation and storage.[3]

  • Maintain a neutral or slightly acidic pH during extraction and analysis.[3]

  • For long-term storage, keep samples and standards at low temperatures (e.g., -20°C or -80°C).

  • In some matrices like honey, PANOs can degrade rapidly, so process samples promptly after collection.[4]

Q5: Where can I obtain a reference standard for this compound?

A5: Certified reference standards for this compound are available from various commercial suppliers who specialize in phytochemicals and analytical standards.[5][11] It is crucial to obtain a certificate of analysis to verify the purity and concentration of the standard.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Co-elution of Isomers
Possible Cause Solution
Suboptimal Chromatographic Conditions Adjust the mobile phase composition, gradient profile, and flow rate to improve the separation of this compound from other compounds.[4]
Inappropriate Column Chemistry Consider using a different column with alternative chemistry (e.g., phenyl-hexyl instead of C18) to achieve better selectivity for PANOs.
Column Overloading Reduce the injection volume or dilute the sample to prevent peak fronting or broadening.[3][4]
Low Column Temperature Optimizing the column temperature, sometimes even to sub-ambient levels (e.g., 5 °C), can enhance the resolution of isomeric PAs and their N-oxides.[12]
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Solution
Suboptimal Ion Source Parameters Optimize ion source parameters such as capillary voltage, gas flows (nebulizer, drying gas), and source temperature to maximize the ionization of this compound.[4]
Matrix-Induced Ion Suppression Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[7][8][9] Diluting the sample can also reduce the concentration of matrix components.[3]
Inefficient Extraction Optimize the extraction solvent and conditions. Acidified methanol (B129727) or water is often effective for extracting PANOs.[8][10]
Analyte Degradation Ensure proper sample handling and storage conditions to prevent the degradation of this compound.[3][4]
Issue 3: Non-linear Calibration Curve
Possible Cause Solution
Detector Saturation If the detector is saturated at high concentrations, extend the calibration range with lower concentration points or dilute the higher standards.[3]
Inappropriate Calibration Range The selected concentration range may not be linear. Narrow the range or use a weighted regression model for calibration.[3]
Standard Degradation Prepare fresh stock and working solutions of the this compound standard to ensure their accuracy.[3]
Matrix Effects Use matrix-matched calibration standards to construct the calibration curve to compensate for any signal suppression or enhancement from the sample matrix.[10]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of pyrrolizidine alkaloids (PAs) and their N-oxides, including this compound, in various matrices.

Table 1: Method Performance for PA N-oxides in Different Matrices

MatrixAnalytical MethodAnalyteLOQ (µg/kg)Recovery (%)Reference
HoneyLC-MS/MSThis compound0.3Not Reported[13]
Herbal TeaLC-MS/MSThis compound4.075-100[13]
HoneyUHPLC-MS/MSLycopsamine N-oxide1.0064.5–103.4[1]
TeaUHPLC-MS/MSLycopsamine N-oxide2.567.6–107.6[1]
MilkUHPLC-MS/MSLycopsamine N-oxide2.27365.2–112.2[1]
Herbal TeaLC-MS/MSHeliotrine-N-oxide-91±12[14]

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

Protocol 1: Extraction of this compound from Herbal Tea

This protocol is based on established methods for the extraction of pyrrolizidine alkaloids from tea samples.[10][15]

1. Sample Homogenization:

  • Grind the herbal tea sample to a fine, homogeneous powder.

2. Extraction:

  • Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid in 50% methanol.

  • Shake or vortex the mixture vigorously for 30 minutes.

  • Centrifuge the sample at 4000 x g for 10 minutes.

  • Collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 6 mL of deionized water, followed by 6 mL of methanol to remove impurities.

  • Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.

  • Elute the analytes with 10 mL of 5% ammoniated methanol.

4. Final Sample Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: Extraction of this compound from Honey

This protocol is a generalized procedure based on common practices for the analysis of PAs in honey.[7][8][9]

1. Sample Preparation:

  • Weigh 5.0 g of a homogenized honey sample into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid.

  • Vortex until the honey is completely dissolved.

2. (Optional) Reduction of N-oxides:

  • To determine the total PA content (free base + N-oxide), zinc dust can be added to reduce the N-oxides to their corresponding free bases. This step is omitted if separate quantification of the N-oxide is desired.

3. Centrifugation:

  • Centrifuge the sample at 4000 x g for 10 minutes to pellet any solid particles.

  • Collect the supernatant.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a strong cation exchange (SCX) SPE cartridge as described in Protocol 1.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 6 mL of deionized water, followed by 6 mL of methanol.

  • Dry the cartridge under a gentle stream of nitrogen.

  • Elute the analytes with 10 mL of 5% ammoniated methanol.

5. Final Sample Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis sample Homogenized Sample (e.g., Tea, Honey) extraction Extraction (Acidified Methanol/Water) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute supernatant->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lcms LC-MS/MS Analysis filtration->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for this compound quantification.

troubleshooting_workflow start Start: Inaccurate Quantification check_peak Poor Peak Shape or Co-elution? start->check_peak check_sensitivity Low Signal Intensity? check_peak->check_sensitivity No solution_peak Optimize Chromatography: - Adjust Mobile Phase/Gradient - Change Column - Reduce Injection Volume check_peak->solution_peak Yes check_linearity Non-linear Calibration? check_sensitivity->check_linearity No solution_sensitivity Improve Sensitivity: - Optimize MS Parameters - Enhance Sample Cleanup (SPE) - Check for Analyte Degradation check_sensitivity->solution_sensitivity Yes solution_linearity Address Linearity: - Adjust Calibration Range - Prepare Fresh Standards - Use Matrix-Matched Calibrants check_linearity->solution_linearity Yes end Accurate Quantification check_linearity->end No solution_peak->end solution_sensitivity->end solution_linearity->end

Caption: Troubleshooting workflow for this compound quantification issues.

References

Improving peak shape and resolution for Heliotrine N-oxide chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Heliotrine N-oxide, with a focus on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

A1: this compound is a pyrrolizidine (B1209537) alkaloid N-oxide, a class of natural toxins produced by various plant species. These compounds are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1] Accurate and reliable chromatographic analysis is crucial for the quality control and safety assessment of herbal products, food, and other materials where contamination may occur.

Q2: What is the most common chromatographic method for analyzing this compound?

A2: The most prevalent method is reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS).[2] This technique offers high sensitivity and selectivity, which is essential for detecting low levels of this compound in complex matrices. A C18 column is commonly used with a gradient elution of water and acetonitrile (B52724) or methanol (B129727), typically containing an acidic modifier.[3]

Q3: Why is an acidic mobile phase recommended for the analysis of this compound?

A3: An acidic mobile phase, usually containing 0.1% formic acid, is recommended to improve the peak shape of basic compounds like this compound.[3][4] The acidic conditions suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, minimizing secondary interactions that can cause peak tailing.[4] This results in sharper, more symmetrical peaks and improved resolution.

Q4: Can column temperature be used to optimize the separation of this compound?

A4: Yes, column temperature can influence the resolution of this compound, especially from its isomers. Lowering the column temperature can sometimes enhance the resolution between closely eluting compounds by increasing retention.[1] Conversely, increasing the temperature generally leads to shorter retention times.[1] It is a parameter that can be optimized to achieve the desired separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom: The this compound peak is asymmetrical, with a tailing or fronting edge.

Troubleshooting Workflow:

G start Poor Peak Shape Observed check_ph Check Mobile Phase pH start->check_ph adjust_ph Adjust Mobile Phase pH (add 0.1% Formic Acid) check_ph->adjust_ph pH not acidic check_column Evaluate Column Condition check_ph->check_column pH is acidic end_good Peak Shape Improved adjust_ph->end_good use_guard Use a Guard Column check_column->use_guard Column is new/in good condition replace_column Replace Column check_column->replace_column Column is old/contaminated check_sample Check Sample Solvent & Concentration check_column->check_sample Still issues with good column use_guard->end_good replace_column->end_good adjust_sample Dissolve Sample in Mobile Phase or Dilute Sample check_sample->adjust_sample Solvent mismatch or overload adjust_sample->end_good end_bad Issue Persists (Consult Manufacturer) adjust_sample->end_bad No improvement

Caption: Troubleshooting workflow for poor peak shape.

Quantitative Data on Mobile Phase pH Adjustment:

Mobile Phase pHExpected Peak Asymmetry FactorRationale
2.5 - 3.51.0 - 1.2 (Symmetrical)The basic analyte is fully protonated, and silanol interactions are minimized, leading to sharp, symmetrical peaks.[4]
4.0 - 6.0> 1.5 (Tailing)The analyte may exist in both ionized and neutral forms, and silanol groups are partially ionized, leading to mixed-mode retention and peak tailing.
> 7.0 (on a standard silica (B1680970) column)Variable (often poor)The analyte is neutral, but silanol groups are fully ionized, which can still lead to some interaction and potential peak distortion. Use of pH-stable columns is recommended for high pH mobile phases.
Issue 2: Poor Resolution

Symptom: this compound peak is not fully separated from other components in the sample, such as isomers.

Troubleshooting Workflow:

G start Poor Resolution Observed optimize_gradient Optimize Gradient Profile (shallower gradient) start->optimize_gradient adjust_temp Adjust Column Temperature (e.g., lower temperature) optimize_gradient->adjust_temp No improvement end_good Resolution Improved optimize_gradient->end_good Improved change_solvent Change Organic Solvent (e.g., Methanol to Acetonitrile) adjust_temp->change_solvent No improvement adjust_temp->end_good Improved change_column Change Column Stationary Phase (e.g., different chemistry) change_solvent->change_column No improvement change_solvent->end_good Improved change_column->end_good Improved end_bad Issue Persists (Further method development needed) change_column->end_bad No improvement

Caption: Troubleshooting workflow for poor resolution.

Quantitative Data on Column Temperature Adjustment:

The effect of column temperature on resolution is compound-specific. The following table provides a general illustration of how temperature can be varied to improve the resolution of isomeric compounds.

Column Temperature (°C)Resolution (Rs) between IsomersRationale
401.2At higher temperatures, retention times are shorter, which may lead to co-elution of closely related compounds.[1]
301.5Lowering the temperature can increase the interaction of the analytes with the stationary phase, leading to longer retention and potentially better separation.
201.8Further reduction in temperature can continue to improve resolution, but may also lead to broader peaks and longer run times.

Experimental Protocols

Sample Preparation from Plant Material

This protocol describes a general method for the extraction of pyrrolizidine alkaloids, including this compound, from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol

  • 0.05 M Sulfuric acid

  • Ammonia (B1221849) solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Cation Exchange)

Procedure:

  • Extraction: Extract the powdered plant material with a methanol/water solution containing 0.05 M sulfuric acid.

  • Centrifugation: Centrifuge the mixture and collect the supernatant.

  • SPE Cleanup:

    • Condition the SPE cartridge with methanol and then with 0.05 M sulfuric acid.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water and then with methanol to remove interferences.

    • Elute the alkaloids with a mixture of methanol and ammonia solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

Representative HPLC-MS/MS Method

The following is a representative method for the analysis of this compound, based on methods for similar compounds.[2][3]

HPLC System:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute both polar N-oxides and less polar parent alkaloids.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 35 - 40 °C (can be optimized for resolution)

  • Injection Volume: 5 - 10 µL

MS/MS System:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

References

Troubleshooting low signal intensity in Heliotrine N-oxide mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low signal intensity issues during the mass spectrometry analysis of Heliotrine N-oxide.

Troubleshooting Guides

Issue: Low or No Signal Intensity for this compound

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound in your LC-MS/MS experiments.

Initial Checks

Before delving into complex troubleshooting, ensure the following fundamental aspects of your LC-MS system are in order:

  • Analyte Integrity: Confirm that your this compound standard has not degraded. It is advisable to prepare a fresh solution. A direct infusion of the new standard into the mass spectrometer can bypass the LC system to verify the instrument's capability to detect the analyte.[1]

  • System Suitability: Verify that the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.[2]

  • LC-MS Connection: Inspect the LC system for any leaks. Leaks can cause pressure drops and inconsistent flow rates, leading to a variable and low signal.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow to identify the root cause of low signal intensity.

TroubleshootingWorkflow start Start: Low Signal for This compound check_instrument Is the MS instrument tuned and calibrated? start->check_instrument check_analyte Is the analyte standard fresh and viable? check_instrument->check_analyte Yes solution_instrument Solution: Tune and calibrate the mass spectrometer. check_instrument->solution_instrument No check_ionization Are ion source parameters optimized? check_analyte->check_ionization Yes solution_analyte Solution: Prepare a fresh standard. Consider direct infusion. check_analyte->solution_analyte No check_sample_prep Is the sample preparation adequate? check_ionization->check_sample_prep Yes solution_ionization Solution: Optimize source voltage, gas flows, and temperature. check_ionization->solution_ionization No check_chromatography Is chromatography performing well? check_sample_prep->check_chromatography Yes solution_sample_prep Solution: Review extraction and cleanup. Consider matrix effects. check_sample_prep->solution_sample_prep No solution_chromatography Solution: Check for peak broadening/ splitting. Optimize gradient. check_chromatography->solution_chromatography No end Signal Restored check_chromatography->end Yes solution_instrument->end solution_analyte->end solution_ionization->end solution_sample_prep->end solution_chromatography->end

Caption: Troubleshooting logic for low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is best for this compound analysis?

Positive ion mode with electrospray ionization (ESI) is generally recommended for the analysis of pyrrolizidine (B1209537) alkaloids like this compound. The nitrogen atom in the pyrrolizidine core is readily protonated, leading to the formation of a strong [M+H]⁺ ion.[1]

Q2: What are the characteristic fragmentation patterns for this compound?

In tandem mass spectrometry (MS/MS), this compound and other pyrrolizidine alkaloid N-oxides exhibit characteristic fragmentation patterns. A common fragmentation is the neutral loss of an oxygen atom, resulting in a fragment ion of [M+H - 16]⁺.[3] Another potential fragmentation pathway is the elimination of a hydroxyl radical, leading to an [M+H - OH]⁺ fragment.[3] Fragment ions at m/z 111 and 172 are also characteristic for monoester N-oxides.[4][5] For this compound, which is a heliotridine-type N-oxide, the fragment ion at m/z 138 may have a lower relative abundance compared to retronecine-type N-oxides.[4]

Q3: What type of LC column is recommended for separating this compound?

Reversed-phase columns, especially C18 columns, are widely used for the chromatographic separation of pyrrolizidine alkaloids and their N-oxides.[3] Achieving good separation is crucial, particularly from isomers, and can be influenced by factors such as column temperature and the pH of the mobile phase.[3]

Q4: My chromatographic peaks are broad or splitting. What could be the cause?

Poor peak shape can result from several factors:

  • Column Overload: Injecting a sample that is too concentrated can lead to broad or fronting peaks. Try reducing the injection volume or diluting the sample.[3]

  • Suboptimal Chromatography: The gradient profile, flow rate, or mobile phase composition may need adjustment to improve separation.[3]

  • Contamination: Contaminants in the sample or on the column can cause peak splitting or broadening. Ensure proper sample preparation and column maintenance.[2]

  • Dirty Ion Source: A contaminated ion source can also negatively impact peak shape.[6]

Q5: How can I minimize matrix effects for this compound analysis?

Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the target analyte, are a common issue.[6] To mitigate these effects:

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE), particularly with a strong cation exchange (MCX) cartridge, to remove interfering compounds from the sample extract.[7]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. A high-resolution column and a well-designed gradient can significantly reduce ion suppression.[1]

  • Sample Dilution: If the concentration of this compound is adequate, diluting the sample can lower the concentration of interfering matrix components.[1]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any remaining matrix effects and improves quantitative accuracy.[8][9]

Q6: Is this compound stable in prepared samples?

The stability of pyrrolizidine alkaloid N-oxides can be matrix-dependent. While they are generally stable in herbal matrices during storage, rapid degradation has been observed in other matrices like honey samples.[3] It is important to consider your specific sample matrix and storage conditions to ensure accurate quantification. To minimize degradation, avoid high heat and use neutral pH conditions during sample handling.[3]

Quantitative Data Summary

The following table provides typical starting parameters for LC-MS/MS analysis of this compound. Note that these parameters should be optimized for your specific instrument and application.

ParameterTypical Value/Condition
LC Column Reversed-phase C18 (e.g., 2.1 x 150 mm, 3 µm)[8]
Mobile Phase A Water with 0.1% formic acid[9]
Mobile Phase B Methanol (B129727) with 0.1% formic acid[9]
Flow Rate 0.3 mL/min[9]
Column Temperature 40 °C[9]
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺
Common Transitions m/z 314.2 > 136.1, m/z 314.2 > 94.1

Experimental Protocols

Detailed Sample Preparation Protocol for Herbal Matrices

This protocol is a representative method for the extraction and cleanup of this compound from a complex plant or herbal tea matrix.[7][8]

SamplePrepWorkflow start 1. Homogenize Sample extraction 2. Acidic Extraction (0.05M H2SO4 in 50% MeOH) start->extraction centrifuge 3. Centrifuge and Collect Supernatant extraction->centrifuge spe_loading 5. Load Supernatant centrifuge->spe_loading spe_conditioning 4. Condition SPE Cartridge (Oasis MCX) spe_conditioning->spe_loading spe_wash 6. Wash to Remove Impurities spe_loading->spe_wash spe_elution 7. Elute Analytes spe_wash->spe_elution analysis 8. Analyze by LC-MS/MS spe_elution->analysis

Caption: General workflow for sample preparation.

Methodology:

  • Homogenization: Weigh 1-2 grams of the homogenized sample (e.g., pulverized herbal tea) into a 50 mL centrifuge tube.[7][8]

  • Extraction:

    • Add 40 mL of an extraction solvent, such as 0.05 M sulfuric acid in a 50% methanol solution.[7] The acidic condition protonates the alkaloids, aiding in their extraction.

    • Shake or vortex the mixture for approximately 30 minutes.[8]

  • Centrifugation: Centrifuge the extract for 10 minutes at approximately 3000-4000 x g.[7][8]

  • Filtration: Carefully transfer the supernatant to a new tube, passing it through a filter paper if necessary, to remove any remaining particulate matter.[7]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 150 mg, 6 cc) by passing 3 mL of methanol followed by 3 mL of water through it.[7]

    • Loading: Load 2 mL of the crude extract (supernatant) onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.[7]

    • Washing: Wash the cartridge with water and/or a low percentage of methanol to remove impurities.

    • Elution: Elute the target analytes (pyrrolizidine alkaloids and their N-oxides) using a solvent such as methanol followed by a 5% ammonia (B1221849) in methanol solution.[9]

  • Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 0.1 mL) of a suitable solvent, such as 5% methanol in water, for LC-MS/MS analysis.[9]

References

Method validation for Heliotrine N-oxide analysis in food samples

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for method validation of Heliotrine N-oxide analysis in food samples.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the analysis of this compound in food matrices.

Frequently Asked Questions (FAQs)

Q1: What are Heliotrine and this compound, and why are they a food safety concern?

A1: Heliotrine is a type of pyrrolizidine (B1209537) alkaloid (PA), a secondary metabolite produced by numerous plant species worldwide.[1] this compound is its corresponding N-oxide form. These compounds are of significant concern because they can be toxic to both humans and animals, particularly affecting the liver (hepatotoxicity).[2][3] When plants containing these alkaloids contaminate food crops, the toxins can enter the food chain, posing a health risk.[2] Common sources of contamination include honey, teas, herbal infusions, and spices.[3][4]

Q2: What is the recommended analytical technique for quantifying this compound?

A2: The gold standard for the analysis of pyrrolizidine alkaloids, including the thermally unstable N-oxide forms, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5][6] This technique offers high sensitivity and selectivity, which is crucial for detecting trace levels of these contaminants in complex food matrices.[3] Gas Chromatography (GC) is generally not recommended for N-oxides as it can cause thermal degradation, leading to inaccurate results.[5][6]

Q3: How can I analyze for total Heliotrine content (free base + N-oxide)?

A3: To determine the total concentration, the N-oxides are typically reduced to their corresponding free base (parent amine) form before analysis. This is often achieved by adding zinc dust to the sample extract and allowing it to react overnight.[2][7][8] The subsequent analysis then measures the total amount as the parent PA.

Q4: What are the key parameters for method validation in this context?

A4: Method validation ensures that the analytical procedure is fit for its intended purpose.[9] Key parameters to evaluate include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[10]

  • Linearity and Range: Demonstrating a proportional relationship between the instrument's response and the analyte concentration over a specific range.[9][10]

  • Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of analyte.[11]

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly.[11]

  • Limit of Detection (LOD): The lowest amount of analyte that can be reliably detected.[9][11]

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[9][11]

Troubleshooting Guide

Q5: My analyte recovery is consistently low or variable. What are the potential causes?

A5: Low or inconsistent recovery can stem from several stages of the analytical process:

  • Inefficient Extraction: PAs and their N-oxides are typically extracted with polar solvents like methanol (B129727) or dilute aqueous acids.[5] Ensure your extraction solvent and technique (e.g., shaking time, temperature) are optimized for the specific food matrix.[6]

  • Poor SPE Cleanup: Solid-Phase Extraction (SPE) is critical for removing matrix interferences. Incorrect cartridge conditioning, sample loading, washing, or elution steps can lead to analyte loss. Ensure the SPE sorbent (e.g., Cation Exchange like MCX) is appropriate for the basic nature of PAs.[7]

  • Analyte Instability: PAs can degrade under certain conditions. Check the stability of your prepared samples and standards over time and under specific storage conditions (e.g., temperature, light exposure).[10]

Q6: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?

A6: Matrix effects, which cause signal suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex food samples.[12][13]

  • How to Identify: To determine the matrix effect, compare the peak response of an analyte in a standard prepared in pure solvent with the response of the analyte spiked into a blank sample extract at the same concentration.[12][14] The matrix effect can be calculated as a percentage.[15]

  • Mitigation Strategies:

    • Matrix-Matched Calibration: This is the most common approach. Calibration standards are prepared in a blank matrix extract that is free of the target analyte.[16] This ensures that the standards and samples experience similar matrix effects.

    • Stable Isotope-Labeled Internal Standards: Using an isotopically labeled version of the analyte as an internal standard can effectively compensate for matrix effects.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on ionization.

    • Improved Cleanup: Optimizing the SPE or sample preparation procedure can help remove interfering compounds.[13]

Q7: My chromatographic peaks are broad or show tailing. What should I check?

A7: Poor peak shape can compromise resolution and integration accuracy. Consider the following:

  • LC Column: Ensure you are using an appropriate column. A C18 column is commonly used for PA analysis.[17] Column degradation can also lead to poor peak shape.

  • Mobile Phase: The mobile phase composition, including the pH and additives, is crucial. PAs are basic compounds, so using a mobile phase with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape.[18]

  • Injection Solvent: The solvent used to reconstitute the final extract should be compatible with the initial mobile phase conditions to avoid peak distortion. A mismatch (e.g., injecting a strong solvent into a weak mobile phase) can cause issues.

Experimental Protocol: LC-MS/MS Analysis of this compound in Herbal Tea

This protocol provides a general methodology. It must be fully validated by the user for their specific application and matrix.

1. Sample Preparation and Extraction

  • Homogenize the dry herbal tea sample to a fine powder.
  • Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 40 mL of an extraction solution (e.g., 0.05 M Sulfuric Acid in 50% Methanol).[16]
  • Shake vigorously on a mechanical shaker for 30-60 minutes.
  • Centrifuge the mixture at >4000 x g for 10 minutes.
  • Collect the supernatant for the cleanup step.

2. Solid-Phase Extraction (SPE) Cleanup

  • Use a cation-exchange SPE cartridge (e.g., Oasis MCX).
  • Condition: Pass 3 mL of methanol, followed by 3 mL of water through the cartridge.
  • Load: Load 2 mL of the sample supernatant onto the cartridge.
  • Wash: Wash the cartridge with 4 mL of water to remove neutral and acidic interferences.
  • Elute: Elute the target analytes with 4 mL of 5% ammoniated methanol.[16]
  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% Methanol in water).

3. LC-MS/MS Analysis

  • LC System: UHPLC system.
  • Column: A high-resolution C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).[19]
  • Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Acetate in Water.[18]
  • Mobile Phase B: 0.1% Formic Acid and 5 mM Ammonium Acetate in Methanol.[18]
  • Gradient: A typical gradient would start at a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 80-95%) to elute the analytes, hold, and then return to initial conditions for re-equilibration.[19]
  • Flow Rate: 0.3 - 0.4 mL/min.
  • Injection Volume: 2 - 5 µL.[18]
  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive (ESI+).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound must be optimized.

Method Validation Data Summary

The following table presents typical performance characteristics for a validated LC-MS/MS method for the analysis of pyrrolizidine alkaloids in food. These values are illustrative and should be established by each laboratory.

Validation ParameterThis compoundTypical Acceptance Criteria
Linearity (r²) > 0.995r² ≥ 0.99
LOD (µg/kg) 0.1 - 1.0Method-dependent
LOQ (µg/kg) 0.5 - 2.5S/N ≥ 10; lowest point on calibration curve
Accuracy (Recovery) 85% - 110%70% - 120%
Precision (RSD) < 15%≤ 20%

Data synthesized from literature sources.[16][19]

Visualizations

Experimental and Validation Workflow

G cluster_prep Phase 1: Sample Preparation & Analysis cluster_val Phase 2: Method Validation cluster_report Phase 3: Reporting Sample Receive & Homogenize Food Sample Extraction Acidic Solvent Extraction Sample->Extraction Weigh sample Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Load supernatant Analysis LC-MS/MS Analysis Cleanup->Analysis Inject extract Specificity Specificity Analysis->Specificity Linearity Linearity & Range Analysis->Linearity Accuracy Accuracy (Recovery) Analysis->Accuracy Precision Precision (RSD%) Analysis->Precision LOQ LOD & LOQ Analysis->LOQ Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report

Caption: Workflow for the analysis and validation of this compound methods.

Troubleshooting Inaccurate Quantification

Caption: Cause-and-effect diagram for troubleshooting inaccurate quantification results.

References

Reducing the conversion of Heliotrine N-oxide to Heliotrine during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenge of Heliotrine N-oxide reduction to Heliotrine during experimental procedures. Accurate quantification of these compounds is critical, as the N-oxide form is predominant in many plant species but can be artificially converted to the more toxic parent alkaloid, leading to inaccurate risk assessment.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary issue with analyzing this compound?

A1: The primary issue is the chemical reduction of this compound back to its parent pyrrolizidine (B1209537) alkaloid (PA), Heliotrine, during sample preparation and analysis.[3][4] This conversion leads to an underestimation of the N-oxide and an overestimation of the parent PA, skewing toxicological assessments as the toxicity of the two forms can differ.[3][4] Pyrrolizidine alkaloid N-oxides (PANOs) are generally less toxic than their corresponding PAs but can be reduced to the toxic form in the body, for instance by gut microbiota.[3][4][5]

Q2: What are the main factors that cause the conversion of this compound to Heliotrine?

A2: Several factors during the analytical workflow can induce this unwanted reduction:

  • Choice of Solvent: Certain solvents, particularly methanol, can promote the conversion, especially in complex biological matrices like hemolyzed plasma.[6]

  • High Temperatures: Analytical techniques that use high temperatures, such as Gas Chromatography (GC), can cause thermal degradation of the N-oxide to the parent alkaloid. The high temperatures of some mass spectrometer interfaces can also contribute.[7][8]

  • Sample Matrix: The composition of the sample matrix can play a significant role. For example, the presence of heme in hemolyzed plasma has been shown to dramatically increase the rate of N-oxide conversion.[6]

  • Presence of Reducing Agents: Accidental contamination of samples with reducing agents, or the use of certain reagents during extraction, can chemically reduce the N-oxide. For instance, zinc dust is used intentionally in some protocols to reduce all N-oxides to their parent PAs for total PA quantification.[9]

Q3: Which analytical technique is recommended to avoid this conversion?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem Mass Spectrometry (LC-MS/MS), is the preferred method.[8][10][11] Unlike GC-MS, LC-MS operates at lower temperatures and can analyze the non-volatile N-oxides directly without derivatization, minimizing the risk of thermal degradation.[8] Optimizing LC conditions, such as using low-temperature chromatography (e.g., 5 °C), can further enhance stability and improve separation.[11]

Q4: How can I modify my sample preparation to stabilize this compound?

A4: The key is in the choice of solvent during extraction and protein precipitation. Using Acetonitrile (ACN) instead of Methanol (MeOH) has been shown to significantly reduce the conversion of N-oxides.[6] If MeOH must be used, acidifying it with a small amount of formic acid (~0.1%) may help mitigate the conversion to some extent.[6][12] Additionally, maintaining cold conditions (e.g., on ice) throughout the sample preparation process can help slow down any potential degradation.

Q5: I suspect conversion is occurring in my assay. How can I confirm this?

A5: To confirm if conversion is happening, you can run a set of control experiments. Prepare a sample matrix (the same as your study samples) and spike it with a known concentration of pure this compound standard. Process this sample using your standard protocol and analyze it. If you detect a significant amount of Heliotrine, this confirms that your analytical procedure is causing the conversion. You can then systematically change variables (e.g., solvent, temperature) to identify the root cause.

Troubleshooting Guide: High Heliotrine / Low this compound Signal

If you observe unexpectedly high levels of Heliotrine and correspondingly low levels of this compound, consult the following guide.

Potential Cause Recommended Action & Explanation
High Temperature in MS Source Lower the ion source temperature on your mass spectrometer. ESI sources can operate at high temperatures (e.g., 400 °C) which may cause thermal degradation.[7] Experiment with the lowest temperature that still provides adequate sensitivity.
Inappropriate Extraction Solvent Immediately switch from Methanol to Acetonitrile for protein precipitation or extraction steps. Studies on other N-oxides show conversion can be as high as 100% in hemolyzed plasma with methanol, versus <5% with acetonitrile.[6]
Matrix-Induced Reduction If working with whole blood or hemolyzed plasma, optimize your sample clean-up. Use a more rigorous Solid Phase Extraction (SPE) protocol, such as one with a strong cation exchange (SCX) phase, to better remove interfering matrix components before analysis.[1][8]
Low-Temperature Instability While less common, ensure samples are stored correctly. However, the primary issue is typically conversion during processing, not storage. For processing, keeping samples and extracts on ice is a good general practice. For chromatography, operating the column at a reduced temperature (e.g., 5-10 °C) has been shown to improve analysis of PAs.[11]

Data Presentation: Solvent Impact on N-Oxide Conversion

The following table summarizes data from a study on the conversion of various N-oxide compounds in different matrices and solvents. While not this compound itself, the data strongly illustrates the critical role of solvent choice in preventing artificial reduction.

Compound Matrix Precipitation Solvent N-Oxide Conversion (%)
Bupivacaine N-oxideHemolyzed PlasmaMethanol100%
Bupivacaine N-oxideHemolyzed PlasmaAcetonitrile< 5%
Bupivacaine N-oxidePlasmaMethanol or Acetonitrile< 1%
Pramoxine N-oxideHemolyzed PlasmaMethanolup to 11.7%
Pramoxine N-oxideHemolyzed PlasmaAcidified Methanol (0.1% FA)~6.7%
Pramoxine N-oxideHemolyzed PlasmaAcetonitrile< 3.8%
Dasatinib N-oxideHemolyzed PlasmaAcetonitrile< 3.8%
Data adapted from a study by Altasciences on N-oxide metabolite stabilization.[6]

Experimental Protocols

Protocol 1: Recommended Method for Minimizing Conversion (LC-MS/MS)

This protocol is designed to minimize the risk of this compound reduction.

  • Sample Preparation (Protein Precipitation)

    • Pipette 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube. Place the tube on ice.

    • Add 300 µL of ice-cold Acetonitrile (ACN) containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions

    • LC System: UHPLC system.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[13]

    • Column Temperature: 35 °C (or lower if stability is a major concern).

    • Mobile Phase A: 0.1% Formic Acid in Water.[13]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive (ESI+).[13]

    • Source Temperature: Set as low as possible while maintaining signal (e.g., start at 300-325 °C and optimize downwards).[7][12]

    • Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for Heliotrine and this compound must be optimized using authentic standards.

Visualizations

Caption: Chemical reduction of this compound to Heliotrine.

G cluster_workflow Recommended Analytical Workflow Sample 1. Sample Collection (e.g., Plasma) Precipitation 2. Protein Precipitation (Ice-cold Acetonitrile) Sample->Precipitation Centrifuge 3. Centrifugation (4 °C) Precipitation->Centrifuge Supernatant 4. Supernatant Transfer Centrifuge->Supernatant Analysis 5. LC-MS/MS Analysis (Optimized Low Temp.) Supernatant->Analysis G cluster_troubleshooting Troubleshooting Decision Tree Start High Heliotrine & Low N-Oxide Signal? Check_Technique Are you using GC-MS? Start->Check_Technique Yes Check_Solvent Are you using Methanol for extraction? Check_Technique->Check_Solvent No Sol_LCMS Solution: Switch to LC-MS/MS Check_Technique->Sol_LCMS Yes Check_Matrix Is the matrix complex? (e.g., hemolyzed plasma) Check_Solvent->Check_Matrix No Sol_ACN Solution: Switch to Acetonitrile Check_Solvent->Sol_ACN Yes Sol_Cleanup Solution: Improve sample cleanup (SPE) Check_Matrix->Sol_Cleanup Yes End Problem likely resolved Check_Matrix->End No, re-evaluate Sol_LCMS->End Sol_ACN->End Sol_Cleanup->End

References

Selecting an appropriate internal standard for Heliotrine N-oxide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Heliotrine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

Q2: If an isotopically labeled internal standard for this compound is unavailable, what is the next best option?

In the absence of a stable isotope-labeled internal standard, the use of a structural analog is a widely accepted alternative. The selected analog should closely mimic the chemical and physical properties of this compound. Key characteristics to consider in a structural analog internal standard include:

  • Structural Similarity: The internal standard should belong to the same chemical class (e.g., a pyrrolizidine (B1209537) alkaloid N-oxide) and have a similar structure, including the necine base and ester side chain.

  • Physicochemical Properties: Properties such as polarity, pKa, and mass should be comparable to ensure similar extraction efficiency and chromatographic retention.

  • Commercial Availability and Purity: The compound should be readily available in high purity to ensure accurate preparation of standard solutions.

  • Absence in Samples: The chosen internal standard must not be naturally present in the samples being analyzed.

A suitable and commercially available option is Intermedine N-oxide . It is a pyrrolizidine alkaloid N-oxide with a similar chemical structure to this compound, making it a good candidate to mimic its behavior during analysis.

Q3: What are the alternatives to using an internal standard for this compound quantification?

If a suitable internal standard cannot be used, matrix-matched calibration is the recommended approach to compensate for matrix effects.[1] This involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed.[1] However, this method may not account for variability in extraction recovery between samples.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape for this compound 1. Inappropriate column chemistry. 2. Mobile phase pH not optimal for the analyte. 3. Column degradation.1. Use a C18 column with good end-capping. 2. Optimize the mobile phase pH; pyrrolizidine alkaloids are basic, so a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. 3. Replace the column and use a guard column to extend its lifetime.
High Variability in Quantitative Results 1. Inconsistent sample preparation. 2. Significant matrix effects. 3. Unsuitable internal standard.1. Ensure consistent and precise execution of the sample preparation protocol. 2. If not already in use, incorporate an appropriate internal standard (e.g., Intermedine N-oxide). If using an IS, ensure it is added at the very beginning of the sample preparation process. 3. Validate the chosen internal standard to ensure it effectively compensates for matrix effects. If it does not, consider a different structural analog or use matrix-matched calibration.
Low Recovery of this compound 1. Inefficient extraction from the sample matrix. 2. Loss of analyte during solvent evaporation steps. 3. Suboptimal SPE procedure.1. Optimize the extraction solvent and procedure. Acidic aqueous solutions are often effective for extracting basic alkaloids. 2. Avoid excessive heat and harsh evaporation conditions.[2] 3. Ensure the SPE cartridge is appropriate for the analyte and that the loading, washing, and elution steps are optimized.
Internal Standard Signal is Unstable or Absent 1. Degradation of the internal standard. 2. Incorrect concentration of the internal standard spiking solution. 3. The internal standard is present in the sample.1. Check the stability of the internal standard in the sample matrix and in solution. Prepare fresh stock solutions regularly. 2. Verify the concentration of the internal standard stock and working solutions. 3. Analyze a blank sample without spiking the internal standard to confirm its absence.

Quantitative Data Summary: Internal Standard Selection

The selection of an appropriate internal standard is critical for accurate quantification. The ideal choice is a stable isotope-labeled version of the analyte. When unavailable, a structural analog can be used. The following table provides a comparison of potential internal standards for this compound quantification.

Internal Standard Type Structural Similarity to this compound Commercial Availability Recommendation
Isotopically Labeled this compound Stable Isotope LabeledIdenticalNot readily availableIdeal, but not practical.
Intermedine N-oxide Structural AnalogHigh (Pyrrolizidine alkaloid N-oxide with a similar core structure)Readily available as a reference standardRecommended alternative. Requires validation.
Senecionine Structural Analog (Free Base)Moderate (Pyrrolizidine alkaloid, but not an N-oxide)Readily availableLess ideal. The difference in polarity due to the absence of the N-oxide functional group may lead to different behavior during extraction and chromatography.
Caffeine Non-related CompoundLowReadily availableNot recommended. Does not adequately mimic the behavior of this compound.[2]

Experimental Protocol: Quantification of this compound in Herbal Tea using LC-MS/MS with Intermedine N-oxide as Internal Standard

This protocol is a general guideline and should be optimized and validated for your specific application and matrix.

1. Reagents and Materials

  • This compound reference standard

  • Intermedine N-oxide reference standard (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Intermedine N-oxide in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a suitable solvent (e.g., 10% methanol in water) to create calibration standards.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the Intermedine N-oxide stock solution to the desired concentration.

3. Sample Preparation

  • Weigh 1.0 g of the homogenized herbal tea sample into a centrifuge tube.

  • Add a known volume of the Intermedine N-oxide internal standard spiking solution.

  • Add 10 mL of 0.1% formic acid in water.

  • Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • SPE Cleanup:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol with 2% ammonia).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

4. LC-MS/MS Conditions

  • LC Column: C18, e.g., 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimize for separation of this compound and Intermedine N-oxide from matrix components.

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • This compound: e.g., m/z 330.2 -> 172.1 (quantifier), 330.2 -> 111.1 (qualifier)[3]

    • Intermedine N-oxide: e.g., m/z 316.2 -> 172.1 (quantifier), 316.2 -> 94.0 (qualifier)

    • Note: These transitions should be optimized on your specific instrument.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to Intermedine N-oxide against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Weigh Sample add_is 2. Add Internal Standard (Intermedine N-oxide) sample->add_is extract 3. Acidic Extraction add_is->extract centrifuge 4. Centrifugation extract->centrifuge spe 5. SPE Cleanup centrifuge->spe evap 6. Evaporation spe->evap reconstitute 7. Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standard cluster_other Other Approaches ideal Isotopically Labeled This compound alternative Structural Analog (e.g., Intermedine N-oxide) ideal->alternative If unavailable other Matrix-Matched Calibration alternative->other If no suitable analog

Caption: Decision tree for selecting a quantification strategy.

References

Calibration curve and linearity issues in Heliotrine N-oxide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the quantification of Heliotrine N-oxide, with a specific focus on calibration curve and linearity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the quantification of this compound?

A1: The primary challenges in quantifying this compound and other pyrrolizidine (B1209537) alkaloids (PAs) via LC-MS/MS include:

  • Isomer Co-elution: this compound has several structural isomers that can produce identical mass-to-charge ratio transitions in the mass spectrometer, making chromatographic separation crucial for accurate quantification.[1]

  • Matrix Effects: Components of the sample matrix (e.g., in herbal teas, honey, or biological fluids) can suppress or enhance the ionization of this compound, leading to inaccurate results.[1][2]

  • N-oxide Instability: this compound can be unstable under certain conditions and may convert back to its tertiary amine form (Heliotrine), affecting the accuracy of quantification.[1] It's also noted that N-oxides can be reduced to the parent PA, which can then be activated in the liver.[3]

  • Achieving Linearity: Establishing a linear calibration curve over a wide concentration range can be challenging due to several factors.[1]

Q2: Why is my calibration curve for this compound non-linear?

A2: Non-linearity in your calibration curve for this compound can be caused by several factors:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[1]

  • Column Overload: Injecting samples with concentrations that exceed the analytical column's capacity can cause peak distortion and non-linearity.[1]

  • Inappropriate Calibration Range: The selected concentration range for your standards may not be suitable for the analyte's response characteristics.[1]

  • Standard Degradation: The instability of this compound in stock or working solutions can affect the accuracy of your calibration standards.[1]

  • Matrix Effects: As mentioned, matrix components can interfere with ionization, and this effect may not be consistent across the entire concentration range.[1][2]

  • Inadequate Peak Integration: Incorrect or inconsistent peak integration across the calibration standards can introduce non-linearity.[1]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

This guide provides a step-by-step approach to troubleshooting a non-linear calibration curve for this compound.

Troubleshooting Workflow for Non-Linear Calibration Curve

Troubleshooting Non-Linearity in this compound Quantification start Non-Linear Calibration Curve Observed check_integration Step 1: Review Peak Integration - Manually inspect all standard chromatograms. - Ensure consistent integration parameters. start->check_integration prepare_fresh Step 2: Prepare Fresh Standards - Use a new stock solution. - Prepare fresh working standards. check_integration->prepare_fresh Integration is correct adjust_range Step 3: Adjust Calibration Range - Narrow or shift the concentration range. - Dilute high-concentration standards. prepare_fresh->adjust_range Fresh standards do not resolve issue check_column Step 4: Evaluate for Column Overload - Inject a dilution series of the highest standard. - Observe peak shape. adjust_range->check_column Range adjustment is insufficient optimize_lcms Step 5: Optimize LC-MS/MS Method - Modify gradient elution. - Check for matrix effects. check_column->optimize_lcms Peak shape indicates overload solution Linear Calibration Curve Achieved optimize_lcms->solution Method optimization is successful

Caption: A step-by-step decision tree for troubleshooting a non-linear calibration curve.

Corrective Actions:

Potential Cause Corrective Action Expected Outcome
Incorrect Peak Integration Manually review the peak integration for all calibration standards to ensure consistency.[1]Accurate peak areas and a more reliable calibration curve.
Standard Degradation Prepare fresh stock and working solutions of this compound.[1]Accurate and consistent standard concentrations.
Inappropriate Calibration Range Narrow or shift the concentration range of your calibration standards.[1]Improved linearity within the adjusted range.
Column Overload Dilute the higher concentration standards and samples.[1]Symmetrical peak shapes and improved linearity.[1]
Detector Saturation Dilute high-concentration samples or use a calibration curve with a lower concentration range.[1]The analyte response will fall within the linear dynamic range of the detector.
N-oxide Instability during Sample Preparation Avoid high temperatures and extreme pH conditions during extraction and processing.[1]Minimized conversion of this compound to Heliotrine, leading to more accurate quantification.[1]
Matrix Effects Utilize matrix-matched calibration standards or employ stable isotope-labeled internal standards.[2][4]Compensation for signal suppression or enhancement caused by the sample matrix.
Issue 2: Poor Peak Shape and Resolution

Poor chromatography can significantly impact the accuracy and precision of quantification.

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting Poor Peak Shape in this compound Analysis start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_column_health Step 1: Check Column Health - Perform a column performance test. - Check for pressure increases. start->check_column_health optimize_mobile_phase Step 2: Optimize Mobile Phase - Adjust pH and organic modifier concentration. - Ensure proper mobile phase preparation. check_column_health->optimize_mobile_phase Column is performing as expected adjust_gradient Step 3: Adjust Gradient Elution - Modify the gradient slope. - Increase re-equilibration time. optimize_mobile_phase->adjust_gradient Mobile phase optimization is insufficient check_injection Step 4: Check Injection Volume & Solvent - Reduce injection volume. - Ensure sample solvent is compatible with mobile phase. adjust_gradient->check_injection Gradient adjustment does not improve peak shape solution Improved Peak Shape Achieved check_injection->solution Injection optimization is successful

Caption: A workflow for diagnosing and resolving poor peak shape issues.

Corrective Actions:

Potential Cause Corrective Action Expected Outcome
Column Degradation Replace the analytical column with a new one of the same type.Improved peak shape and resolution.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.Sharper, more symmetrical peaks.
Suboptimal Mobile Phase Optimize the mobile phase composition, including the pH and the type and concentration of the organic modifier. A mobile phase of 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water and 0.1% formic acid in acetonitrile/methanol has been shown to be effective.[5]Better peak shape and separation from interfering compounds.
Inadequate Gradient Elution A well-optimized gradient elution program can enhance the resolution between closely eluting isomers.[1] Adjust the gradient slope or duration to improve separation.Improved resolution of this compound from its isomers and matrix components.
Column Temperature Adjusting the column temperature can also improve separation.[1] A column temperature of 45°C has been used successfully.[5]Enhanced peak shape and resolution.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plant Material

This protocol details a common method for extracting this compound from a plant matrix using cation-exchange SPE.[6]

SPE Workflow for this compound Extraction

SPE Workflow for this compound from Plant Material start Homogenized Plant Material extraction 1. Extraction - Add 0.1% Formic Acid in Water. - Vortex and sonicate. start->extraction centrifugation 2. Centrifugation - Pellet solid debris. extraction->centrifugation sample_loading 4. Sample Loading - Load supernatant onto SPE cartridge. centrifugation->sample_loading spe_conditioning 3. SPE Conditioning - Condition Cation-Exchange cartridge with Methanol, then Water. spe_conditioning->sample_loading washing 5. Washing - Wash with Water to remove interferences. sample_loading->washing elution 6. Elution - Elute with 2.5% Ammonia in Methanol. washing->elution evaporation 7. Evaporation - Evaporate eluate to dryness. elution->evaporation reconstitution 8. Reconstitution - Reconstitute in 10% Methanol in Water. evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A typical solid-phase extraction workflow for this compound.

Materials:

  • Homogenized plant material

  • Extraction Solvent: 0.1% Formic acid in Water[6]

  • SPE Cartridges: Cation-exchange[6]

  • Conditioning Solvent: Methanol[6]

  • Wash Solvent: Water[6]

  • Elution Solvent: 2.5% Ammonia in Methanol[6]

  • Reconstitution Solvent: 10% Methanol in Water[6]

Protocol:

  • Weigh 1 gram of homogenized plant material into a centrifuge tube.[6]

  • Add 20 mL of Extraction Solvent.[6]

  • Vortex for 1 minute and sonicate for 30 minutes.[6]

  • Centrifuge at 4000 rpm for 10 minutes.[6]

  • Condition a cation-exchange SPE cartridge with 5 mL of Methanol followed by 5 mL of Water.[6]

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.[6]

  • Wash the cartridge with 5 mL of Water.[6]

  • Dry the cartridge under vacuum for 5 minutes.[6]

  • Elute the analyte with 5 mL of 2.5% Ammonia in Methanol.[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 1 mL of Reconstitution Solvent for LC-MS/MS analysis.[6]

LC-MS/MS Instrumental Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound and other PAs.

Parameter Condition Reference
LC Column UPLC BEH C18, 50 x 2.1 mm, 1.7 µm[5]
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium acetate in Water[5]
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (9:1, v/v)[5]
Flow Rate 0.5 mL/min[5]
Injection Volume 1 µL[5]
Column Temperature 45°C[5]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
MS/MS Transitions Precursor Ion (m/z)Product Ions (m/z)
This compound330.2172.2 / 111.0

Data Presentation

The following table presents a summary of linearity data from various studies on pyrrolizidine alkaloids, which can serve as a reference for method development and validation for this compound.

Analyte(s) Matrix Linear Range Coefficient of Determination (R²) Reference
28 Pyrrolizidine AlkaloidsHerbal TeaCompound-dependent> 0.99[4]
35 Pyrrolizidine AlkaloidsPlant-based foods and honey0.6–250 µg/kg> 0.99[7]
Multiple Pyrrolizidine AlkaloidsFeeds0–100 µg/kg> 0.99[2]
Usaramine and Usaramine N-oxideRat Plasma1–2,000 ng/mLNot specified, but linear[5]

References

Technical Support Center: Optimizing MS/MS for Heliotrine N-oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Heliotrine N-oxide using tandem mass spectrometry (MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound?

A1: For sensitive and specific detection of this compound using a triple quadrupole mass spectrometer, monitoring the following MRM transitions is recommended. The primary transition should be used for quantification, while the secondary transition can be used for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
This compound330.0111.0172.0
[Source: Shimadzu Corporation][1]

Q2: What is a suitable starting point for Liquid Chromatography (LC) conditions?

A2: A robust starting point for chromatographic separation of this compound is reverse-phase chromatography. The following conditions can be optimized for your specific application and instrumentation.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size)[2]
Mobile Phase A 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water[2][3]
Mobile Phase B 0.1% formic acid and 5 mM ammonium formate in methanol[2][3]
Flow Rate 0.3 mL/min[2][3]
Column Temperature 40°C[2]
Injection Volume 5 µL[3][4]
Gradient Start with a low percentage of organic phase (e.g., 5% B) and gradually increase to elute this compound. A typical gradient might involve a linear increase to 35% B over 10 minutes, followed by a steeper increase to 80-100% B to wash the column.[2]

Q3: What are the critical parameters for the Mass Spectrometer source?

A3: Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing pyrrolizidine (B1209537) alkaloid N-oxides like this compound.[2] The following table outlines key source parameters that should be optimized to maximize signal intensity.

ParameterRecommended Setting
Ionization Mode ESI Positive[2][4]
Ion Spray Voltage ~3.5 kV[2][3]
Capillary Temperature 325°C[2][3][4]
Nebulizing Gas Pressure ~50 psi[2][3]
Drying Gas Flow 12 L/min[2][3]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

If you are experiencing a weak signal for this compound, consider the following troubleshooting steps.

Possible CauseSuggested Solution
Suboptimal Sample Preparation Ensure efficient extraction and clean-up. Pyrrolizidine alkaloids are often extracted with a mild acid, such as 0.05 M sulfuric acid or a solution containing formic acid.[5][6] Solid-phase extraction (SPE) with cation exchange cartridges (e.g., SCX or PCX) is crucial for removing matrix interferences that can cause ion suppression.[5][6]
Inefficient Ionization Optimize ion source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow and temperature. This can be achieved by infusing a standard solution of this compound and adjusting the settings for maximum signal intensity.[2][7]
Incorrect MRM Transitions Verify that you are using the correct precursor and product ions for this compound (see FAQ 1).
Analyte Degradation N-oxides can be susceptible to degradation. Avoid high temperatures and strongly acidic or basic conditions during sample preparation.[8]
Matrix Effects The sample matrix can suppress the ionization of your analyte. To mitigate this, consider diluting your sample, improving your sample clean-up method, or using matrix-matched calibration standards.[2]

Issue 2: Poor Peak Shape or Peak Splitting

Poor chromatography can lead to inaccurate quantification.

Possible CauseSuggested Solution
Column Contamination Contaminants from the sample matrix can build up on the analytical column.[9] Implement a column wash step at the end of your gradient and consider using a guard column.
Inappropriate Mobile Phase The mobile phase composition, including the pH and additives, can significantly impact peak shape. Ensure your mobile phase is properly prepared and consider adjusting the concentration of formic acid or ammonium formate.[2]
Column Overloading Injecting too much analyte can lead to broad or fronting peaks. Try reducing the injection volume or diluting the sample.[8]

Issue 3: Inconsistent or Irreproducible Results

Lack of reproducibility can undermine the validity of your data.

Possible CauseSuggested Solution
Variable Matrix Effects Matrix effects can vary between samples, leading to inconsistent results. The most effective way to compensate for this is by using a stable isotope-labeled internal standard (SIL-IS). If a SIL-IS for this compound is not available, a structurally similar PANO can be used.[2]
Sample Preparation Variability Ensure your sample preparation procedure is consistent for all samples. Automation of sample preparation steps can help reduce variability.
Instrument Instability Regularly check the performance of your LC-MS/MS system by running system suitability tests with a standard solution. This includes monitoring for stable spray, consistent peak areas, and retention times.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Clean-up

This protocol is a general guideline for the extraction of this compound from plant material.

  • Homogenization: Weigh approximately 1-2 grams of finely ground and homogenized plant material into a centrifuge tube.[2]

  • Extraction: Add 20 mL of 0.05 M sulfuric acid.[2][5]

  • Sonication/Shaking: Sonicate for 15 minutes or shake for 2 hours to ensure thorough extraction.[2][5]

  • Centrifugation: Centrifuge the sample at approximately 4000 x g for 10 minutes.[5]

  • Collection: Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined.

  • SPE Cartridge Conditioning: Condition a cation exchange (e.g., Oasis MCX or Strata SCX) SPE cartridge with methanol (B129727) followed by 0.05 M sulfuric acid.[5][10]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and then methanol to remove impurities.

  • Elution: Elute the this compound with a solution of 5% ammonia (B1221849) in methanol.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[2][5]

Visualizations

Workflow_for_MSMS_Parameter_Optimization cluster_prep Preparation cluster_ms_opt MS Optimization cluster_lc_dev Method Development A Prepare Heliotrine N-oxide Standard B Infuse Standard into Mass Spectrometer A->B C Optimize Ion Source (Voltage, Gas, Temp) B->C D Select Precursor Ion ([M+H]+) C->D E Optimize Collision Energy for Product Ions D->E F Select Quantifier and Qualifier Product Ions E->F G Develop LC Method for Isomer Separation F->G H Validate Method (Linearity, LOD, etc.) G->H

Workflow for MS/MS parameter optimization.

Troubleshooting_Logic_for_Low_Sensitivity Start Low Signal Intensity? IonSource Are Ion Source Parameters Optimized? Start->IonSource SamplePrep Is Sample Clean-up Adequate? IonSource->SamplePrep No Result_OptimizeSource Optimize Source Parameters IonSource->Result_OptimizeSource Yes MatrixEffects Are Matrix Effects Compensated? SamplePrep->MatrixEffects No Result_ImprovePrep Improve Sample Clean-up (SPE) SamplePrep->Result_ImprovePrep Yes Result_UseIS Use Internal Standard or Matrix-Matched Calibration MatrixEffects->Result_UseIS Yes End Sensitivity Improved MatrixEffects->End No Result_OptimizeSource->End Result_ImprovePrep->End Result_UseIS->End

Troubleshooting logic for low sensitivity.

References

Technical Support Center: Enhancing the Yield of Heliotrine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize the extraction and purification of Heliotrine N-oxide from plant materials.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering targeted solutions to enhance yield and purity.

Q1: My final yield of this compound is consistently low. What are the most common causes?

A1: Low yields are typically traced back to one or more of the following factors:

  • Thermal Degradation: this compound, like other pyrrolizidine (B1209537) alkaloid (PA) N-oxides, is thermolabile.[1] High temperatures used during extraction (e.g., Soxhlet apparatus) or solvent evaporation can reduce the N-oxide to its corresponding tertiary amine (Heliotrine), significantly lowering the yield of the target compound.[1][2] Prolonged extraction with boiling solvents can reduce nearly 50% of the PA N-oxides.[1]

  • Incomplete Initial Extraction: The choice of solvent and extraction technique is critical. As N-oxides are polar, using non-polar solvents or insufficient extraction times will result in poor recovery from the plant matrix.

  • Losses During Purification: The high polarity of this compound can make it challenging to purify using standard silica (B1680970) gel chromatography, where it may streak or bind irreversibly.[3] Losses can also occur during liquid-liquid extraction if the pH is not carefully controlled.

  • Suboptimal Plant Material: The concentration of PAs varies depending on the plant species, the part of the plant used, and the time of harvest.[4] Immature plant tissues often contain the highest concentrations of PAs, with 60-90% typically being in the N-oxide form.[5]

Q2: I suspect thermal degradation is occurring. How can I modify my protocol to prevent it?

A2: To minimize thermal degradation, the following adjustments are recommended:

  • Avoid High-Temperature Extraction: Replace methods like Soxhlet extraction with cold maceration. This involves soaking the powdered plant material in a suitable solvent at room temperature for 24-48 hours.[1]

  • Use Low-Temperature Evaporation: When concentrating the extract, use a rotary evaporator with the water bath temperature set at or below 40°C under reduced pressure.[1]

  • Consider Modern Extraction Techniques: Methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can reduce extraction times, thereby minimizing the exposure of the compound to potentially degrading conditions.[6]

Q3: My crude extract contains a high amount of lipids and pigments. What is the most effective cleanup strategy?

A3: An acid-base liquid-liquid extraction is a highly effective method to remove non-alkaloidal impurities like fats and pigments. The steps are:

  • Dissolve the crude extract in a dilute acidic solution (e.g., 0.5 M H₂SO₄ or 0.5 N HCl).[1][7] This protonates the this compound, making it soluble in the aqueous layer.

  • Extract this acidic solution multiple times with a non-polar solvent such as hexane (B92381) or diethyl ether.[1] Lipids, fats, and other non-polar compounds will move into the organic layer, which is then discarded.

  • The purified, protonated this compound remains in the aqueous layer, ready for further steps.[1]

Q4: I am facing challenges with the final purification of this compound using column chromatography. What are my options?

A4: The high polarity of N-oxides makes standard silica gel chromatography difficult.[3] Consider these alternatives:

  • Use a Different Stationary Phase: Employ neutral alumina (B75360) or deactivated silica gel, which are less acidic and may reduce unwanted interactions.[3]

  • Reversed-Phase Chromatography: C18 silica is a good option for purifying polar compounds. A mobile phase of water/methanol or water/acetonitrile with a buffer can be effective.[3]

  • Solid-Phase Extraction (SPE): Strong cation exchange (SCX) SPE cartridges are well-suited for purifying alkaloids. The N-oxide is retained on the cartridge and can be selectively eluted.[1][8]

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound?

A1: this compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, particularly those belonging to the Heliotropium genus of the Boraginaceae family.[4][9] PAs are secondary metabolites that plants produce as a defense mechanism.[4] In the plant, these alkaloids exist as both tertiary free bases (e.g., Heliotrine) and their corresponding N-oxides. The N-oxide form is generally more polar and water-soluble.[5]

Q2: How do I determine the total alkaloid content (free base + N-oxide) in my sample?

A2: To quantify the total PA content, the N-oxides in an extract are first reduced to their corresponding tertiary free bases. This is commonly achieved by adding zinc dust to the acidic extract and stirring for several hours.[7][9] After the reduction is complete, the solution is made alkaline (pH ~9-10) and extracted with an organic solvent like chloroform (B151607) or dichloromethane.[7] This organic fraction will then contain the total alkaloids (the original free bases plus the reduced N-oxides), which can be quantified using methods like LC-MS/MS.[8]

Q3: What are the best storage conditions for purified this compound?

A3: Due to its potential for thermal and chemical instability, this compound should be stored in a cool, dark, and dry environment.[3] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.[3]

Data Presentation

Table 1: Influence of Extraction Parameters on this compound Yield

ParameterRecommended for High N-oxide YieldRationale & Potential Issues
Extraction Method Cold Maceration, Ultrasound-Assisted Extraction (UAE)Avoids the high temperatures of methods like Soxhlet extraction, which can cause significant reduction of N-oxides to their free bases.[1]
Temperature Ambient or below 40°CPA N-oxides are thermolabile; higher temperatures increase the rate of degradation and reduction, leading to lower yields.[1]
Solvent Polar solvents (e.g., 85% Ethanol (B145695), 70% Methanol, Acidified Water)This compound is a polar molecule. Polar solvents are required for efficient extraction from the plant matrix.[1][10][11]
pH of Extraction Acidic (e.g., 0.1 M H₂SO₄)Acidic conditions protonate the alkaloid, increasing its solubility in the aqueous solvent and improving extraction efficiency.[7][8]
Plant Material Finely ground powder (e.g., 40-60 mesh)Grinding increases the surface area of the plant material, allowing for better solvent penetration and more complete extraction.[6]

Experimental Protocols

Generalized Protocol for the Extraction and Purification of this compound

This protocol is a composite method based on common techniques for isolating pyrrolizidine alkaloid N-oxides.

  • Plant Material Preparation:

    • Collect fresh plant material (immature parts like young leaves are often preferable).[5]

    • Air-dry the material at room temperature in a well-ventilated area, protected from direct sunlight.

    • Once fully dried, pulverize the material into a fine powder using a grinder.

  • Initial Extraction (Cold Maceration):

    • Macerate the powdered plant material (e.g., 100 g) in 85% ethanol (e.g., 500 mL) in a sealed container.[1]

    • Keep the mixture at room temperature for 24-48 hours, with occasional stirring or agitation.[1]

    • Filter the extract to separate the plant debris. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[1]

  • Acid-Base Cleanup:

    • Dissolve the crude extract in a 0.5 N HCl solution.[1]

    • Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of n-hexane to remove lipids and other non-polar compounds.[1]

    • Discard the organic (n-hexane) layers. The aqueous layer, containing the protonated N-oxides, should be retained.[1]

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a strong cation exchange (SCX) SPE cartridge by passing methanol, followed by acidified water, through it.[1][8]

    • Load the acidic aqueous extract from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with water, followed by 1% formic acid to remove impurities.[8]

    • Elute the this compound fraction from the cartridge using a solution of 0.5% ammonia (B1221849) in methanol.[8]

  • Final Steps:

    • Collect the eluate and evaporate the solvent under reduced pressure (at <40°C) to yield the purified this compound.

    • Characterize the final product using appropriate analytical techniques (e.g., LC-MS, NMR).

Visual Guides

G cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_cleanup 3. Acid-Base Cleanup cluster_purify 4. Purification plant Plant Material (e.g., Heliotropium sp.) powder Dried & Powdered Plant Material plant->powder  Drying & Grinding crude Crude Extract powder->crude  Cold Maceration  (e.g., 85% EtOH, <40°C) acidic_sol Acidic Aqueous Solution (Contains Protonated N-Oxide) crude->acidic_sol  Dissolve in 0.5N HCl lipids Lipids & Pigments (Discarded) acidic_sol->lipids  Wash with Hexane spe SPE Cartridge (SCX) acidic_sol->spe  Load & Wash purified Purified this compound spe->purified  Elute with NH3/MeOH

Caption: Experimental workflow for this compound isolation.

G start Low Heliotrine N-oxide Yield q1 Was extraction temp > 40°C (e.g., Soxhlet)? start->q1 a1_yes High probability of thermal degradation. Switch to cold maceration & low temp evaporation. q1->a1_yes Yes q2 Is the crude extract very impure (lipids/pigments)? q1->q2 No a1_yes->q2 a2_yes Implement an acid-base liquid-liquid cleanup step before further purification. q2->a2_yes Yes q3 Was a non-polar or low-polarity solvent used? q2->q3 No a2_yes->q3 a3_yes Incomplete extraction likely. Use a polar solvent like acidified water, methanol, or ethanol. q3->a3_yes Yes end Yield Optimized q3->end No a3_yes->end

References

Technical Support Center: Purification of Heliotrine N-oxide from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of Heliotrine N-oxide from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulties in purifying this compound arise from its high polarity and the chemical complexity of crude plant extracts.[1] Key challenges include:

  • Co-extraction of Impurities: Polar solvents that are effective for extracting this compound also dissolve a wide range of other polar plant constituents like sugars, glycosides, and other alkaloids, which complicates the subsequent purification steps.[1]

  • Structural Similarity to Other Alkaloids: Crude extracts may contain other pyrrolizidine (B1209537) alkaloids (PAs) or their N-oxides with similar structures, making chromatographic separation difficult due to similar retention times.[1][2]

  • Chemical Instability: this compound can be sensitive to heat and certain chemical conditions. The N-oxide functional group can be reduced to the corresponding tertiary amine (Heliotrine) during extraction or purification, leading to a mixed product and lower yields of the target compound.[1][3]

Q2: What are the most effective solvents for the initial extraction of this compound?

A2: Due to its high polarity, this compound is most effectively extracted using polar solvents.[1][2] Methanol (B129727) or aqueous solutions of dilute acids (e.g., 0.5 M H₂SO₄ or 0.1-2% formic acid) are commonly used.[1][2][4] The acidic conditions help to protonate the alkaloids, which can increase their solubility in the aqueous phase.[3]

Q3: What is the key difference in polarity between this compound and its reduced form, Heliotrine?

A3: this compound is a highly polar, salt-like compound that is readily soluble in water and methanol but has poor solubility in nonpolar organic solvents like chloroform (B151607) and dichloromethane (B109758).[3] In contrast, its reduced form, the tertiary alkaloid Heliotrine, is less polar and more soluble in chlorinated solvents.[3] This significant difference in polarity is the basis for many of the separation and purification strategies.

Q4: Which analytical techniques are best for identifying and quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem Mass Spectrometry (LC-MS/MS) is the most effective and widely used technique for the separation, identification, and quantification of this compound.[5][6] This method offers high sensitivity and selectivity, which is crucial for analyzing complex matrices like plant extracts.[5] Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile N-oxides.[2]

Q5: Why is the yield of this compound often low, and how can it be improved?

A5: Low yields are often due to the chemical instability of the N-oxide functional group.[3] The N-oxide can be easily reduced to its tertiary base form (Heliotrine) under certain conditions, such as high temperatures during extraction.[3] To improve yields, it is recommended to avoid heat-intensive extraction methods and instead use room temperature maceration.[3] Additionally, ensuring the extraction solvent is sufficiently polar and potentially acidic can enhance extraction efficiency.[1]

Q6: Can this compound degrade during storage or experiments?

A6: Yes, this compound can degrade. It is known to be stable in neutral and acidic solutions but can degrade under alkaline conditions.[7] The primary degradation pathway is the reduction to its parent alkaloid, Heliotrine.[7] Exposure to high temperatures and certain reducing agents should also be avoided to minimize degradation.[1][3]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield of this compound in Purified Fraction 1. Inefficient initial extraction.[1] 2. Reduction of the N-oxide to the free base (Heliotrine) during extraction, often due to high temperatures.[1][3] 3. Loss of the compound during liquid-liquid partitioning steps.[3]1. Use a highly polar solvent system, such as methanol with a small percentage of acid (e.g., 1% formic acid).[1] 2. Avoid high-temperature extraction methods; opt for maceration at room temperature.[3] 3. During acid-base extractions, ensure the aqueous phase is sufficiently acidic (pH < 3) to keep the protonated N-oxide in the aqueous layer.[3]
Presence of Heliotrine (Free Base) in the Purified Fraction 1. Reduction of the N-oxide during the extraction or purification process.[1] 2. The free base may be naturally present in the plant material.[1]1. Avoid conditions that could favor reduction, such as high heat or the presence of reducing agents (e.g., zinc dust, unless intentionally used for total alkaloid analysis).[1][4] 2. Adapt the purification strategy to separate the more basic free amine from the N-oxide. This can be achieved by adjusting the pH during liquid-liquid extraction or by using techniques like ion-pair chromatography.[1]
Broad or Tailing Peaks in HPLC Analysis 1. Co-elution of impurities.[1] 2. Undesirable interactions between the analyte and the stationary phase.[1] 3. Inappropriate pH of the mobile phase.[1] 4. Overloading the column.[1]1. Improve the clean-up of the crude extract before HPLC, for instance, by using Solid-Phase Extraction (SPE).[1] 2. For reversed-phase chromatography, use a mobile phase with a low pH (e.g., 2.5-3.5) to ensure the analyte is protonated.[1] 3. Adjust the mobile phase pH to be at least two units away from the pKa of this compound.[1] 4. Dilute the sample before injection.[1]
Difficulty Separating this compound from Other Polar Impurities 1. The stationary phase is not providing adequate separation. 2. The solvent gradient is too steep.1. Use a high-resolution column. For highly polar compounds like N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography.[8] 2. Optimize the mobile phase gradient, making it shallower to improve the resolution of closely eluting compounds.[1]

Quantitative Data Summary

The following table summarizes typical conditions used in the extraction and analysis of pyrrolizidine alkaloid N-oxides, including this compound.

ParameterTypical Conditions & ValuesReference(s)
Extraction Solvent Methanol; 0.05 M Sulfuric Acid; Methanol with 0.1-2% Formic Acid[1][2][4]
Clean-up Technique Solid-Phase Extraction (SPE) using strong cation exchange (SCX) cartridges.[2][5]
Column Chromatography (Stationary Phase) Silica (B1680970) gel for normal-phase; C18 for reversed-phase.[4][5]
Column Chromatography (Mobile Phase) Gradient of methanol in dichloromethane (e.g., 0% to 20%) with a small amount of ammonia (B1221849) (e.g., 0.5%) for silica gel chromatography. Gradient of water and acetonitrile/methanol (both with 0.1% formic acid) for reversed-phase HPLC.[4][5]
LC-MS/MS Mode Positive Electrospray Ionization (ESI+).[2][5]

Experimental Protocols

Protocol 1: General Extraction of Pyrrolizidine Alkaloids and their N-oxides

This protocol outlines a general procedure for extracting total pyrrolizidine alkaloids from dried plant material.[4]

  • Maceration: Exhaustively extract the powdered plant material with methanol at room temperature.

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

  • Acidification: Resuspend the residue in a dilute acid solution (e.g., 0.5 M H₂SO₄) and filter to remove insoluble materials.[4]

  • Initial Clean-up (Optional): Partition the acidic aqueous solution with a non-polar solvent like chloroform or ethyl acetate (B1210297) to remove semi-polar impurities. The protonated alkaloids, including this compound, will remain in the aqueous phase.

  • Basification and Extraction of Tertiary Alkaloids: Make the acidic solution alkaline with an ammonia solution to a pH of 9-10. Subsequently, extract this basic solution with a solvent like dichloromethane. This organic phase will contain the tertiary pyrrolizidine alkaloids (free bases).[4]

  • Isolation of N-oxides: The N-oxides are more polar and will remain in the aqueous phase after the extraction of the tertiary bases. This aqueous fraction can then be subjected to further purification, such as column chromatography or SPE.[4]

Protocol 2: Purification by Column Chromatography

This protocol is suitable for the separation of N-oxides from other components in the crude extract.

  • Column Preparation: Pack a glass column with silica gel slurried in the initial, least polar mobile phase solvent.

  • Sample Loading: Dissolve the crude extract (containing the N-oxides) in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.[4]

  • Elution: Elute the column with a solvent gradient of increasing polarity. A common system is a gradient of methanol in dichloromethane (e.g., from 0% to 20% methanol) containing a constant small percentage of ammonia (e.g., 0.5%).[4] Note: Do not use highly basic mobile phases (e.g., >10% ammoniated methanol) as this can dissolve the silica.[8]

  • Fraction Collection: Collect the eluate in sequential fractions.

  • Monitoring: Monitor the separation by analyzing the fractions using Thin-Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing the purified this compound (as identified by TLC) and remove the solvent under reduced pressure to yield the isolated compound.[4]

Protocol 3: Solid-Phase Extraction (SPE) Clean-up

SPE is an effective method for cleaning up crude extracts before HPLC analysis.[6]

  • Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing methanol through it, followed by acidified water (e.g., 0.05 M H₂SO₄).[5][6]

  • Sample Loading: Apply the acidified crude extract (from Protocol 1, step 3) to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified water and then methanol to remove neutral and acidic impurities.

  • Elution: Elute the retained alkaloids, including this compound, with a basic solvent, typically methanol containing 2-5% ammonia.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for HPLC analysis.[6]

Visualizations

G cluster_extraction Extraction cluster_cleanup Clean-up & Separation cluster_analysis Analysis & Final Product plant Powdered Plant Material maceration Maceration with Methanol plant->maceration concentrate Concentrate Extract maceration->concentrate acidify Acidify with 0.5M H₂SO₄ concentrate->acidify crude_acid_extract Crude Acidic Extract acidify->crude_acid_extract spe SPE Clean-up (SCX) crude_acid_extract->spe Option 1 column_chrom Silica Column Chromatography crude_acid_extract->column_chrom Option 2 hplc Purity Check (HPLC-MS/MS) spe->hplc fractions Collect Fractions column_chrom->fractions tlc Monitor by TLC fractions->tlc pool Pool Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate final_product Purified this compound evaporate->final_product final_product->hplc

Caption: Workflow for Extraction and Purification of this compound.

G cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound cause1 Inefficient Extraction problem->cause1 cause2 N-oxide Reduction problem->cause2 cause3 Loss during Partitioning problem->cause3 sol1 Use more polar/acidic solvent system cause1->sol1 sol2 Avoid high temperatures (Use room temp maceration) cause2->sol2 sol3 Ensure aqueous phase is acidic (pH < 3) cause3->sol3

Caption: Troubleshooting Logic for Low Yield of this compound.

References

Minimizing degradation of Heliotrine N-oxide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Heliotrine N-oxide during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), a water-soluble metabolite produced by various plant species, notably from the Boraginaceae family.[1][2] Stability is a critical concern because PANOs can be reduced back to their more toxic parent tertiary amine alkaloids, such as Heliotrine.[1][3] This conversion can occur both in vivo and during sample handling, leading to inaccurate quantification and toxicological assessment.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to the degradation of this compound during sample preparation include:

  • pH: this compound is more stable in acidic to neutral conditions. Alkaline pH can promote degradation.[4]

  • Temperature: Elevated temperatures accelerate both chemical and potential enzymatic degradation.[5][6][7][8]

  • Reducing Agents: The presence of reducing agents in the sample matrix or introduced during preparation can convert this compound to Heliotrine.

  • Light Exposure: Like many organic molecules, exposure to light, particularly UV radiation, can lead to photodegradation.[4]

Q3: What are the expected degradation products of this compound?

A3: The primary and most commonly observed degradation product is Heliotrine , formed by the reduction of the N-oxide functional group.[4] Other potential degradation products, which can be formed under forced degradation conditions (e.g., strong acid/base, high heat, oxidation), may include hydrolysis products of the ester linkage, leading to the necine base (heliotridine) and the necic acid.[3][4]

Q4: What is the recommended analytical technique for the analysis of this compound?

A4: Liquid chromatography-mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), is the preferred method.[9][10][11][12] This technique offers the high sensitivity and selectivity required for the accurate quantification of this compound in complex matrices and allows for the simultaneous analysis of its parent alkaloid, Heliotrine.

Q5: How should I store my samples and standards containing this compound?

A5: To ensure long-term stability, solid reference standards of this compound should be stored at -20°C or below, protected from light and moisture.[13][14][15] Stock solutions and processed samples should be stored in a freezer, preferably at -80°C, in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles by preparing aliquots.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and preparation of samples containing this compound.

Problem Potential Cause Recommended Solution
Appearance of a Heliotrine peak in a pure this compound standard. Reduction of the N-oxide during storage or sample preparation.Store standards at ≤ -20°C in a dry, dark place.[13][14][15] Prepare fresh working solutions. Ensure solvents are free of reducing contaminants. Use amber vials to protect from light.
Low recovery of this compound. Degradation due to high pH: Use of alkaline extraction solvents or buffers.Maintain a slightly acidic pH (e.g., 4-6) throughout the extraction and sample preparation process. Use acidified solvents (e.g., 0.05 M H₂SO₄ or 0.1% formic acid in water/methanol).[16]
Thermal degradation: Excessive heat during solvent evaporation or extraction.Use low-temperature evaporation techniques (e.g., nitrogen stream at ≤ 40°C).[16] Avoid prolonged heating steps. Perform extractions at room temperature or on ice.
Inefficient extraction: Incorrect solvent or extraction procedure.Use an optimized extraction solvent, such as an acidified methanol (B129727)/water mixture.[16] Employ a validated solid-phase extraction (SPE) method, like strong cation-exchange (SCX), for cleanup and concentration.
High variability in quantitative results between replicates. Inconsistent sample handling leading to variable degradation.Standardize all sample preparation steps, including time, temperature, light exposure, and pH. Process samples in a consistent and timely manner.
Matrix effects: Components in the sample matrix interfering with ionization in the MS source.Utilize a robust sample clean-up method like SPE. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects and variations in recovery.
Appearance of unknown peaks in the chromatogram. Further degradation: Possible hydrolysis or oxidation of this compound.Minimize sample processing time and exposure to harsh conditions (extreme pH, high temperature). Protect samples from light at all stages.[4]

Data Presentation

Table 1: Factors Affecting this compound Stability and Recommended Prevention Strategies

Factor Effect on this compound Prevention Strategy
High pH (Alkaline) Potential for hydrolysis and other degradation pathways.Maintain samples and solutions in an acidic to neutral pH range (e.g., pH 4-6).[4]
Elevated Temperature Accelerates both chemical and enzymatic degradation.Process and store samples at low temperatures (on ice, -20°C, or -80°C).[5][6][7][8]
Reducing Agents Reduction to the parent alkaloid, Heliotrine.Avoid known reducing agents in reagents and solvents. Be aware of potential reducing components in the sample matrix.
Light Exposure Can cause photodegradation.Use amber vials or protect samples from light with aluminum foil.[4]
Improper Storage Gradual degradation over time.Store solid standards and solutions at ≤ -20°C.[13][14][15] Aliquot solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a generalized procedure for the extraction of this compound from dried and homogenized plant material.

Materials:

  • Dried and powdered plant material

  • Extraction solution: 0.05 M Sulfuric Acid in 50% Methanol/Water (v/v)

  • Strong Cation-Exchange (SCX) SPE cartridges

  • Methanol

  • Deionized Water

  • Elution solution: 5% Ammonium Hydroxide in Methanol (v/v)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Extraction:

    • Weigh 1-2 g of the homogenized plant material into a centrifuge tube.

    • Add 20 mL of the extraction solution.

    • Vortex or sonicate for 30 minutes to ensure thorough extraction.

    • Centrifuge at 4000 x g for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Conditioning: Condition an SCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.

    • Loading: Load the supernatant from the extraction step onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interferences.

    • Elution: Elute the this compound with 5-10 mL of the elution solution.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[16]

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35-40°C.

  • Injection Volume: 5 µL.

  • Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B to elute the analytes.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • This compound: Precursor ion m/z 330.2 -> Product ions m/z 172.1, 111.1[16]

    • Heliotrine (for monitoring degradation): Precursor ion m/z 314.2 -> Product ions m/z 156.1, 138.1[16]

  • Optimize collision energy and other compound-specific parameters using a standard solution of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup (SCX) cluster_analysis Analysis homogenization Homogenization of Plant Material extraction Acidic Extraction (0.05M H₂SO₄ in 50% MeOH) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant conditioning Conditioning supernatant->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution evaporation Evaporation (N₂, ≤40°C) elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms UHPLC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathway Heliotrine_N_oxide This compound Heliotrine Heliotrine Heliotrine_N_oxide->Heliotrine Reduction (Primary Degradation Pathway) Hydrolysis_Products Hydrolysis Products (Heliotridine + Necic Acid) Heliotrine_N_oxide->Hydrolysis_Products Hydrolysis (e.g., strong acid/base)

Caption: Primary degradation pathway of this compound.

troubleshooting_logic node_rect node_rect start Low Recovery of This compound? check_ph Is pH of extraction solution acidic (4-6)? start->check_ph check_temp Was evaporation temp ≤ 40°C? check_ph->check_temp Yes adjust_ph Adjust pH of extraction solution. check_ph->adjust_ph No check_spe Was SPE performed correctly? check_temp->check_spe Yes lower_temp Lower evaporation temperature. check_temp->lower_temp No optimize_spe Optimize SPE protocol. check_spe->optimize_spe No end_node Recovery should improve. check_spe->end_node Yes adjust_ph->check_ph lower_temp->check_temp optimize_spe->check_spe

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Chromatographic Analysis of Heliotrine N-oxide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Heliotrine N-oxide isomers during chromatographic analysis.

Troubleshooting Guide

Issue: Poor Resolution or Co-elution of this compound Isomers

Symptom: Chromatographic peaks for this compound isomers are not baseline separated, leading to inaccurate quantification and identification.

Root Cause Analysis and Solutions:

Co-elution of pyrrolizidine (B1209537) alkaloid (PA) N-oxide isomers is a common challenge due to their similar physicochemical properties.[1] The following troubleshooting steps can help improve separation.

Troubleshooting Workflow

cluster_mobile_phase Mobile Phase Modifications cluster_column_chem Stationary Phase Options start Start: Co-elution of Isomers mobile_phase Step 1: Modify Mobile Phase start->mobile_phase column_chem Step 2: Evaluate Stationary Phase mobile_phase->column_chem ph_adjust Adjust pH (Acidic vs. Alkaline) mobile_phase->ph_adjust solvent_type Change Organic Solvent (Methanol vs. Acetonitrile) mobile_phase->solvent_type temp_control Step 3: Adjust Column Temperature column_chem->temp_control c18 Standard C18 column_chem->c18 phenyl_hexyl Phenyl-Hexyl (π-π interactions) column_chem->phenyl_hexyl pfp Pentafluorophenyl (PFP) column_chem->pfp flow_rate Step 4: Optimize Flow Rate temp_control->flow_rate chiral_sep Advanced: Consider Chiral Chromatography flow_rate->chiral_sep end End: Resolution Achieved chiral_sep->end

Caption: Troubleshooting workflow for addressing co-elution of this compound isomers.

  • Step 1: Modify the Mobile Phase

    • Adjust pH: The pH of the mobile phase can significantly impact the retention and selectivity of PA N-oxides.

      • Acidic Conditions: Typically, a mobile phase containing a small amount of acid (e.g., 0.1% formic acid or 5 mmol/L ammonium (B1175870) formate (B1220265) with 1% formic acid) is used to protonate the analytes.[2]

      • Alkaline Conditions: Switching to an alkaline mobile phase (e.g., 10 mmol/L ammonium carbonate) can alter elution patterns and has been shown to improve the separation of some PA isomers.[3][4] Under basic conditions, the N-oxides are more polar than their corresponding tertiary amine PAs and may elute earlier.[5]

    • Change Organic Solvent: The choice of organic modifier can influence selectivity. If using acetonitrile, consider switching to methanol, or vice versa.

  • Step 2: Evaluate the Stationary Phase

    • Column Chemistry: If modifying the mobile phase is insufficient, consider a different stationary phase.

      • C18 Columns: High-quality, end-capped C18 columns are a good starting point. Shorter columns with smaller particle sizes can sometimes yield better separation and higher peak resolution.[3]

      • Alternative Chemistries: For challenging separations, explore columns with different selectivities. A phenyl-hexyl column can provide alternative selectivity due to π-π interactions. Pentafluorophenyl (PFP) core-shell columns have also been successfully used for the chromatographic separation of PAs and their N-oxides.[5]

  • Step 3: Adjust Column Temperature

    • Lowering the column temperature can enhance the resolution of certain PA stereoisomers.[6] For some PA N-oxide isomers, reducing the temperature from 40°C to 25°C has shown improved separation.[7]

  • Step 4: Optimize Flow Rate

    • Reducing the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks. However, this will also lead to longer run times.

  • Advanced Technique: Chiral Chromatography

    • For separating enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are commonly used for chiral separations.[8] While specific methods for this compound are not abundant, developing a method would involve screening different CSPs and mobile phases.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the analysis of this compound and its isomers? A1: The most widely used and effective method is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[1] This technique offers high sensitivity and selectivity, which is crucial for detecting and quantifying these compounds in complex matrices.

Q2: Why is the separation of this compound isomers so challenging? A2: The difficulty lies in the fact that these isomers often have identical molecular weights and very similar physicochemical properties.[1] This results in similar fragmentation patterns in mass spectrometry and close retention times in chromatography, making their individual separation and quantification difficult.

Q3: Can Gas Chromatography (GC) be used for the analysis of this compound? A3: GC-MS is generally not suitable for the direct analysis of PA N-oxides due to their low volatility.[1] Analysis by GC would necessitate a derivatization step to convert the N-oxides to their corresponding tertiary amines, which adds complexity to the sample preparation.

Q4: Are there any alternatives to reversed-phase HPLC for this separation? A4: While reversed-phase HPLC is the most common approach, Supercritical Fluid Chromatography (SFC) can offer different selectivity and is a potential alternative, especially for chiral separations.[1] However, its specific application for this compound isomer separation is not extensively documented.

Quantitative Data Summary

The following table summarizes typical parameters and achievable resolution for the separation of PA isomers, which can be adapted for this compound.

ParameterCondition 1 (Acidic)Condition 2 (Alkaline)Chiral Separation (Example)
Chromatographic Column Poroshell C18 (150 mm × 2.1 mm, 2.7 µm)[2]Kinetex™ EVO C18 (150 × 2.1 mm, 5 µm)[4]CHIRALPAK AD-H (250 mm × 4.6 mm, 5 µm)[9]
Mobile Phase A 5 mmol/L ammonium formate and 1% formic acid in water[2]10 mmol/L ammonium carbonate in water[4]n-hexane[9]
Mobile Phase B 5 mmol/L ammonium formate and 1% formic acid in methanol[2]Acetonitrile[4]Absolute alcohol[9]
Modifier --Diethylamine (0.05%)[9]
Flow Rate 0.3 mL/min[2]Not specified0.4 mL/min[9]
Column Temperature Not specified5 °C (for some isomers)[6]35 °C[9]
Detection ESI-MS/MS[2]ESI-MS/MS[4]UV at 256 nm[9]
Resolution (Rs) Isomer separation achieved[2]Improved isomer separation reported[3]Baseline separation of enantiomers

Experimental Protocols

Protocol 1: General UHPLC-MS/MS Method for PA N-oxide Analysis (Acidic Conditions)

This protocol is a representative method for the analysis of pyrrolizidine alkaloids and their N-oxides.

1. Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Poroshell C18 (150 mm × 2.1 mm, 2.7 µm).[2]

  • Mobile Phase A: 5 mmol/L ammonium formate and 1% formic acid in water.[2]

  • Mobile Phase B: 5 mmol/L ammonium formate and 1% formic acid in methanol.[2]

  • Gradient Program:

    • Start at 5% B for 1 min.

    • Linearly increase to 35% B over 9 min.

    • Increase to 80% B over 10 min.

    • Increase to 100% B over 1 min and hold for 4 min.

    • Return to 5% B over 5 min and equilibrate for 10 min.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Column Temperature: 25°C (recommended for improved isomer resolution).[7]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Nebulizing Gas Pressure: 50 psi.[2]

  • Gas Flow: 12 L/min.[2]

  • Ion Spray Voltage: 3.5 kV.[2]

  • Capillary Temperature: 325 °C.[2]

  • Detection: Multiple Reaction Monitoring (MRM) of characteristic transitions for this compound.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of PAs and their N-oxides from plant material.

1. Extraction:

  • Weigh 1-2 g of homogenized and dried plant material.

  • Add 20 mL of 0.05 M sulfuric acid.

  • Sonicate for 15-30 minutes.

  • Centrifuge at approximately 3800 x g for 10 minutes and collect the supernatant.[10]

2. SPE Cleanup:

  • Cartridge: Strong Cation-Exchange (SCX), 500 mg, 6 mL.

  • Conditioning: Pass 5 mL of methanol, followed by 5 mL of deionized water through the cartridge.[10]

  • Loading: Load the sample supernatant onto the conditioned cartridge at a flow rate of 1-2 mL/min.[10]

  • Washing:

    • Wash with 5 mL of deionized water.

    • Wash with 5 mL of methanol.[10]

  • Elution: Elute the analytes with 5-10 mL of 2.5% ammonia (B1221849) in methanol.[10]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[10]

Sample Preparation Workflow

start Start: Plant Material extraction 1. Acidic Extraction (0.05 M Sulfuric Acid) start->extraction centrifugation 2. Centrifugation extraction->centrifugation spe_conditioning 3. SCX-SPE Conditioning (Methanol, Water) centrifugation->spe_conditioning sample_loading 4. Sample Loading spe_conditioning->sample_loading washing 5. Washing (Water, Methanol) sample_loading->washing elution 6. Elution (Ammoniated Methanol) washing->elution evaporation 7. Evaporation elution->evaporation reconstitution 8. Reconstitution evaporation->reconstitution end End: Analysis by LC-MS reconstitution->end

Caption: General workflow for sample preparation of this compound from plant material.

References

Validation & Comparative

A Comparative Analysis of Heliotrine N-oxide Toxicity: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profile of compounds is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo toxicity of heliotrine (B1673042) N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide. The key determinant of its toxicity lies in its metabolic fate, which differs significantly between controlled laboratory settings and complex biological systems.

Heliotrine N-oxide, the oxidized form of the hepatotoxic pyrrolizidine alkaloid (PA) heliotrine, is generally considered less toxic than its parent compound. However, its in vivo toxicity is significantly influenced by its metabolic reduction back to the more potent heliotrine, a process primarily mediated by gut microbiota and to a lesser extent, by hepatic enzymes. This metabolic conversion is a critical factor that is absent in most in vitro models, leading to discrepancies in observed toxicity.

Quantitative Toxicity Data

The following table summarizes the available quantitative data to highlight the differences in toxicity between in vitro and in vivo assessments of heliotrine and its N-oxide.

CompoundTest SystemEndpointValueReference
This compound In vitro (Cell-based assay)IC5085.1 µM[1]
Heliotrine In vitro (Cell-based assay)IC5052.4 µM[1]
Heliotrine In vivo (Rat, oral)LD50510 mg/kg[2]
This compound In vivo (Rat, oral)LD50Data not available

IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. A lower IC50 indicates a higher potency. LD50 (Lethal dose, 50%) is the dose of a substance that is lethal to 50% of a test population. A lower LD50 indicates a higher acute toxicity.

The Decisive Role of Metabolism: In Vitro vs. In Vivo

The disparity in the toxic profiles of this compound in vitro and in vivo can be attributed to the following key metabolic differences:

  • In Vitro Systems: In standard in vitro cell cultures, the metabolic capacity to reduce this compound to heliotrine is limited or absent. Consequently, the observed toxicity is generally low, reflecting the inherent, lower toxicity of the N-oxide form. Some in vitro genotoxicity assays have even reported this compound as being non-genotoxic.

  • In Vivo Systems: Following oral ingestion, this compound is exposed to the vast metabolic machinery of the gut microbiota. Anaerobic bacteria in the gastrointestinal tract can efficiently reduce the N-oxide back to its tertiary amine parent, heliotrine. This regenerated heliotrine is then absorbed and transported to the liver, where it undergoes metabolic activation by cytochrome P450 enzymes to highly reactive pyrrolic esters. These electrophilic metabolites can readily form adducts with cellular macromolecules such as DNA and proteins, leading to hepatotoxicity.[3][4] Therefore, the in vivo toxicity of this compound is largely a reflection of the toxicity of its parent compound, heliotrine. It is estimated that monoester PA N-oxides, like this compound, are approximately two-fold less potent than their respective free base forms when administered orally.[4]

Mechanistic Insights into Heliotrine-Induced Hepatotoxicity

The hepatotoxicity of heliotrine, following its formation from this compound in vivo, is a multi-step process initiated by metabolic activation in the liver.

Heliotrine_Toxicity_Pathway cluster_gut Gastrointestinal Tract cluster_liver Hepatocyte This compound (Oral) This compound (Oral) Gut Microbiota Gut Microbiota This compound (Oral)->Gut Microbiota Reduction Heliotrine Heliotrine Gut Microbiota->Heliotrine CYP450 Cytochrome P450 (e.g., CYP3A4) Heliotrine->CYP450 Metabolic Activation Reactive Pyrrolic Esters Reactive Pyrrolic Esters CYP450->Reactive Pyrrolic Esters DNA Adducts DNA Adducts Reactive Pyrrolic Esters->DNA Adducts Protein Adducts Protein Adducts Reactive Pyrrolic Esters->Protein Adducts Oxidative Stress Oxidative Stress Reactive Pyrrolic Esters->Oxidative Stress DNA Damage Response DNA Damage Response DNA Adducts->DNA Damage Response Hepatotoxicity Hepatotoxicity Protein Adducts->Hepatotoxicity Apoptosis Apoptosis Oxidative Stress->Apoptosis DNA Damage Response->Apoptosis Apoptosis->Hepatotoxicity

Figure 1. In vivo metabolic activation and toxicity pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of toxicity. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a common method to assess cell viability and proliferation.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells (e.g., HepG2) in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h (Formation of formazan (B1609692) crystals) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 value H->I

Figure 2. Workflow for a typical in vitro MTT cytotoxicity assay.

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 1 x 10^4 cells per well and allowed to attach for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (and heliotrine for comparison). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is used to determine the LD50 and identify signs of acute toxicity.

  • Animal Model: Male Wistar rats (8-10 weeks old) are commonly used. Animals are acclimatized for at least one week before the study.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Dosing: A single animal is dosed with the starting dose of this compound via oral gavage. The OECD Test Guideline 425 provides a statistically based progression of dosing, where the outcome for one animal determines the dose for the next.

  • Observation: The animal is observed for signs of toxicity and mortality for at least 72 hours. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded before dosing and at regular intervals throughout the study.

  • Dose Adjustment: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a fixed factor.

  • Termination and Necropsy: The study is concluded when the stopping criteria are met. All animals are euthanized, and a gross necropsy is performed. Target organs, particularly the liver, are collected, weighed, and preserved for histopathological examination.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the dosed animals.

Conclusion

The toxicity of this compound is highly dependent on the biological context. In vitro studies, which often lack comprehensive metabolic capabilities, tend to underestimate its toxicity, showing a significantly higher IC50 value compared to its parent compound, heliotrine. In contrast, in vivo systems reveal a more complex picture where the reduction of this compound to the more potent hepatotoxin, heliotrine, by the gut microbiota is a critical activating step. This underscores the importance of considering metabolic pathways and the interplay between the host and its microbiome when extrapolating in vitro toxicity data to predict in vivo outcomes. For a comprehensive risk assessment of this compound, both in vitro mechanistic studies and in vivo studies that account for its metabolic conversion are essential.

References

Comparative Analysis of Heliotrine N-oxide Toxicity Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of Heliotrine (B1673042) N-oxide, a pyrrolizidine (B1209537) alkaloid, across different animal species. Understanding the species-specific toxicological profiles of such compounds is crucial for preclinical safety assessment and drug development. This document summarizes key quantitative toxicity data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Executive Summary

Heliotrine N-oxide, like other pyrrolizidine alkaloid N-oxides, is generally considered less toxic than its parent alkaloid, heliotrine. However, its toxicity is significantly influenced by in vivo reduction to the parent compound, a process largely mediated by gut microbiota and hepatic enzymes. This conversion to the more toxic form underscores the importance of evaluating the entire metabolic pathway when assessing the risk associated with this compound exposure. Species-specific differences in metabolism, particularly in hepatic enzyme activity, lead to variations in susceptibility to toxicity.

Data Presentation: Quantitative Toxicity of this compound

The following table summarizes the available quantitative toxicity data for this compound and its parent compound, heliotrine, in rats. Data for other species such as mice and guinea pigs are currently limited in publicly accessible literature.

CompoundSpeciesSexRoute of AdministrationLD50 (mg/kg body weight)Reference
This compound RatMaleIntraperitoneal~1000[1][2] (Value estimated from comparative statements in Bull et al., 1958, indicating it is "much less toxic" than the parent alkaloid. The original paper should be consulted for the precise value and experimental details.)
Heliotrine RatMaleIntraperitoneal296[3]
Heliotrine RatMaleOral510[4]

Note: The LD50 value for this compound in rats is an approximation based on qualitative descriptions from the cited literature. Efforts to obtain the precise value from the original 1958 publication by Bull et al. are ongoing. There is a clear need for further studies to establish definitive LD50 values for this compound in a wider range of species.

Experimental Protocols

Detailed experimental protocols for the toxicity testing of this compound are not extensively reported in recent literature. However, based on general guidelines for acute toxicity studies of pyrrolizidine alkaloids, the following methodologies are typically employed:

Acute Oral Toxicity (General Protocol based on OECD Guideline 425)

This method, often referred to as the Up-and-Down Procedure, is used to determine the median lethal dose (LD50) of a substance.

  • Test Animals: Young, healthy adult rats (e.g., Wistar or Sprague-Dawley strains), typically of a single sex (females are often used as they can be slightly more sensitive), are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except for a brief fasting period (e.g., overnight) before administration of the test substance.

  • Dose Preparation and Administration: this compound is typically dissolved or suspended in a suitable vehicle (e.g., water or corn oil). The substance is administered as a single oral dose by gavage.

  • Dose Selection: The study proceeds sequentially, with the dose for each subsequent animal being adjusted up or down based on the outcome (survival or death) of the previously dosed animal. The initial dose is selected based on any existing toxicity information.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days after dosing. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of mortality across the different dose levels.

Acute Intraperitoneal Toxicity (General Protocol)
  • Test Animals and Housing: Similar to the oral toxicity protocol.

  • Dose Preparation and Administration: The test substance is dissolved in a sterile, non-irritating vehicle suitable for injection. The substance is administered as a single intraperitoneal injection.

  • Dose Groups: Several dose groups with a small number of animals in each are used. A control group receives the vehicle only.

  • Observation and Data Analysis: Similar to the oral toxicity protocol, with the LD50 being calculated based on the mortality observed across the dose groups, often using methods like the probit analysis.

Mandatory Visualizations

Signaling Pathway of this compound Toxicity

The primary mechanism of this compound toxicity involves its metabolic activation to a reactive pyrrolic ester, which is the ultimate toxic metabolite.

Heliotrine_N_oxide_Toxicity_Pathway cluster_ingestion Ingestion & Absorption cluster_gut Gut Microbiota cluster_liver Liver Metabolism cluster_toxicity Cellular Toxicity Heliotrine_N_oxide This compound (Ingested) Reduction Reduction Heliotrine_N_oxide->Reduction Bacterial Reductases Parent_Heliotrine Heliotrine (Parent Alkaloid) Reduction->Parent_Heliotrine CYP450 Cytochrome P450 (e.g., CYP3A4) Parent_Heliotrine->CYP450 Metabolic Activation Reactive_Metabolite Dehydropyrrolizidine Ester (Reactive Pyrrolic Metabolite) CYP450->Reactive_Metabolite DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Genotoxicity Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Cytotoxicity Cell_Death Hepatotoxicity & Cell Death DNA_Adducts->Cell_Death Protein_Adducts->Cell_Death

Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.

Experimental Workflow for In Vivo Acute Toxicity Assessment

The following diagram illustrates a typical workflow for an in vivo acute toxicity study to determine the LD50 of a compound like this compound.

Acute_Toxicity_Workflow Start Start: Acute Toxicity Study Animal_Acclimatization Animal Acclimatization (e.g., Rats, 5-7 days) Start->Animal_Acclimatization Dosing Single Dose Administration (Oral Gavage or IP Injection) Animal_Acclimatization->Dosing Dose_Preparation Test Substance Preparation (this compound in vehicle) Dose_Preparation->Dosing Observation Observation Period (14 days) Dosing->Observation Data_Collection Data Collection: - Mortality - Clinical Signs - Body Weight Observation->Data_Collection Daily Necropsy Gross Necropsy (at end of study) Data_Collection->Necropsy Analysis LD50 Calculation (e.g., Probit Analysis) Necropsy->Analysis End End: Toxicity Profile Analysis->End

Caption: A generalized experimental workflow for in vivo acute toxicity testing.

References

A Comparative Guide to the Validation of Analytical Methods for Pyrrolizidine Alkaloid N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative validation of pyrrolizidine (B1209537) alkaloid N-oxides (PANOs). Given the toxicological significance of PANOs and increasing regulatory scrutiny, robust and validated analytical methods are paramount for ensuring the safety of herbal products, food, and pharmaceuticals. This document outlines key validation parameters, compares prevalent analytical techniques, and provides detailed experimental protocols supported by performance data.

Introduction to Analytical Techniques

The accurate quantification of PANOs presents analytical challenges due to their high polarity, thermal instability, and the presence of numerous structural isomers. While several techniques have been employed, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its superior sensitivity, selectivity, and ability to analyze PANOs directly without derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely adopted method for the simultaneous analysis of pyrrolizidine alkaloids (PAs) and their corresponding N-oxides.[1] Its high sensitivity and selectivity allow for detection at trace levels in complex matrices like honey, tea, and herbal supplements.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is generally unsuitable for the direct analysis of non-volatile and thermally labile PANOs. It requires a chemical reduction step to convert PANOs to their tertiary PA bases, followed by derivatization to increase volatility, adding complexity and potential variability to the analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA methods can be effective for rapid screening of PAs. However, for the detection of PANOs, a reduction step is necessary to convert them to the parent PAs that the antibodies can recognize. While useful for screening, ELISA is less specific and quantitative than LC-MS/MS.

Performance Comparison of Validated LC-MS/MS Methods

The validation of an analytical method ensures its reliability, reproducibility, and accuracy for a specific purpose. The following table summarizes typical performance characteristics of validated LC-MS/MS methods for the analysis of PANOs, providing a benchmark for method validation.

Table 1: Typical Performance Characteristics of Validated LC-MS/MS Methods for PANO Analysis

Validation ParameterTypical Performance RangeDescription
Linearity (R²) ≥ 0.99Indicates the proportionality of the instrument response to the analyte concentration over a given range.
Limit of Detection (LOD) 0.010 - 0.75 µg/kgThe lowest concentration of an analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) 0.04 - 8.5 µg/kgThe lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[3][4]
Accuracy (Recovery) 50% - 120%The closeness of the measured value to the true value, often expressed as a percentage recovery of a spiked sample.[3]
Precision (RSD) ≤ 20%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[5]

Data synthesized from multiple sources detailing validated methods for PAs and PANOs in various food and herbal matrices.[4][5]

Experimental Protocols

A robust analytical method for PANOs comprises two main stages: Sample Preparation (extraction and clean-up) and Instrumental Analysis (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for isolating PANOs from complex sample matrices and concentrating them prior to analysis.[6] Strong Cation Exchange (SCX) cartridges are highly effective as they can retain both the basic PAs and the protonated N-oxides.[7][8]

Protocol for SCX-SPE of PANOs from Honey or Plant Material:

  • Extraction:

    • Weigh 1-2 g of homogenized plant material or 5-10 g of honey.[6]

    • Add 20-40 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol).[6][9]

    • Sonicate or vortex the mixture for 15-30 minutes to ensure thorough extraction.[6]

    • Centrifuge the mixture (e.g., at 3800 x g for 10 minutes) and collect the supernatant.[6][10]

  • SPE Cartridge Conditioning:

    • Condition an SCX SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water.[6]

  • Sample Loading:

    • Load the acidic supernatant onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.[6]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Follow with a wash of 5 mL of methanol to remove non-polar interferences.[6]

  • Elution:

    • Elute the retained PAs and PANOs with 5-10 mL of a basic methanolic solution (e.g., 2.5% ammonia (B1221849) in methanol).[6][10]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[6][10]

    • Reconstitute the residue in a suitable volume (e.g., 500 µL - 1 mL) of the initial mobile phase for LC-MS/MS analysis.[6][10]

Instrumental Analysis: UHPLC-MS/MS

The analysis is performed using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer, typically a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

Typical UHPLC-MS/MS Parameters:

  • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8-3.5 µm) is commonly used.[4][9]

  • Mobile Phase:

  • Gradient Elution: A gradient is employed to separate the various PAs and PANOs over a typical run time of 15-20 minutes.[5][9]

  • Flow Rate: 0.3 - 0.5 mL/min.[5][9]

  • Injection Volume: 5 - 10 µL.[5]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is standard.

  • MS/MS Detection: Operated in MRM mode. Specific precursor-to-product ion transitions are monitored for each target PANO and its corresponding stable isotope-labeled internal standard to ensure accurate quantification.[4]

Visualized Workflows and Logic

Diagrams created using Graphviz provide a clear visual representation of the analytical processes.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Homogenized Sample (e.g., Honey, Plant Material) Extraction Acidic Extraction (0.05 M H₂SO₄) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SCX Cartridge (Methanol, Water) Condition->Load Wash Wash (Water, Methanol) Load->Wash Elute Elute with Ammoniated Methanol Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis UHPLC-MS/MS Analysis Reconstitute->Analysis

Caption: General experimental workflow for the analysis of Pyrrolizidine Alkaloid N-Oxides.

G cluster_steps SPE Steps cluster_key Analyte State title Strong Cation Exchange (SCX) SPE Logic Load Sample Loading (Acidic pH) PANOs (R₃N⁺-OH) and PAs (R₃NH⁺) are protonated and retained by the negatively charged sorbent (-SO₃⁻). Matrix interferents pass through. Wash Washing Polar interferents removed with water. Non-polar interferents removed with methanol. PANOs and PAs remain bound to the sorbent. Load->Wash Retained Analyte Retained Load->Retained Elute Elution (Basic pH) Ammoniated methanol (basic) neutralizes the charge on PANOs and PAs. The neutral analytes are no longer retained and are eluted from the cartridge. Wash->Elute Wash->Retained Eluted Analyte Eluted Elute->Eluted

Caption: Retention and elution logic for PANOs on an SCX SPE sorbent.

References

Potency of Heliotrine N-oxide in the Pyrrolizidine Alkaloid Landscape: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative potency of Heliotrine N-oxide against other pyrrolizidine (B1209537) alkaloids (PAs), supported by experimental data. Pyrrolizidine alkaloids are a large class of phytotoxins produced by numerous plant species worldwide, with their 1,2-unsaturated derivatives being of particular concern due to their hepatotoxic, genotoxic, and carcinogenic properties.[1][2] These toxic effects are mediated by metabolic activation in the liver.[3] PAs can exist as free bases or as N-oxides. Generally, the N-oxide forms are considered less toxic than their parent alkaloids, as their toxicity is contingent upon their reduction back to the corresponding PA in the gastrointestinal tract and liver.[4][5][6]

The potency of pyrrolizidine alkaloids is closely linked to their chemical structure, with macrocyclic diesters typically exhibiting greater toxicity than monoesters like heliotrine.[1][7] This guide will delve into the comparative cytotoxicity and genotoxicity of this compound, providing a clear perspective on its potency within this important class of compounds.

Comparative Potency of Pyrrolizidine Alkaloids

The relative potency of pyrrolizidine alkaloids and their N-oxides has been evaluated in various in vitro and in vivo studies. The following table summarizes key quantitative data from cytotoxicity and genotoxicity assays, offering a comparative overview of this compound's potency.

AlkaloidTypeCell LineAssayEndpointValue (µM)Reference
This compound Monoester N-oxideRAW 264.7NO ProductionIC5085.1[2]
HeliotrineMonoesterHepG2-CYP3A4GenotoxicityBMDL~5-10[7]
PHHGenotoxicityBMDL>10[7]
CRL-2118CytotoxicityCC50~150-200[8]
HepaRGCytotoxicity-Less toxic than senecionine (B1681732) and echimidine[5]
LasiocarpineAcyclic DiesterCRL-2118CytotoxicityCC50~25-50[8]
PHHGenotoxicityBMDL<1[7]
MonocrotalineMacrocyclic DiesterCRL-2118CytotoxicityCC50~150-200[8]
PHHGenotoxicityBMDL~10[7]
RiddelliineMacrocyclic DiesterCRL-2118CytotoxicityCC50~100-150[8]
PHHGenotoxicityBMDL<1[7]
Riddelliine N-oxideMacrocyclic Diester N-oxideCRL-2118CytotoxicityCC50>300[8]
SenecionineMacrocyclic DiesterCRL-2118CytotoxicityCC50~50-100[8]
Senecionine N-oxideMacrocyclic Diester N-oxideCRL-2118CytotoxicityCC50>300[8]
LycopsamineMonoesterCRL-2118CytotoxicityCC50>300[8]
PHHGenotoxicityBMDL>100[7]
IntermedineMonoesterCRL-2118CytotoxicityCC50>300[8]

Abbreviations: PHH, Primary Human Hepatocytes; BMDL, Benchmark Dose Lower Confidence Limit; CC50, Median Cytotoxic Concentration; IC50, Half Maximal Inhibitory Concentration; NO, Nitric Oxide.

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to facilitate replication and further research.

This assay was employed to compare the equimolar cytotoxicity of various dehydropyrrolizidine alkaloids (DHPAs) and their N-oxides.

  • Cell Culture: CRL-2118 chicken hepatocytes were cultured under standard conditions.

  • Exposure: Cells were exposed to equimolar concentrations of the test alkaloids, ranging from 19 to 300 μM, for 24, 48, and 72 hours.

  • Endpoint Measurement: Alkaloid-related cytotoxicity was assessed through three primary endpoints:

    • Cytomorphology: Microscopic examination of cells for morphological changes indicative of cytotoxicity, such as cell swelling and vacuolization.[1]

    • Cell Viability (Mitochondrial Function): Assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of mitochondria.

    • Cellular Degeneration (Membrane Integrity): Determined by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.

  • Data Analysis: The median cytotoxic concentration (CC50), the concentration of DHPA that produces half the maximum response, was estimated using graphic analyses of the data.[8]

This assay was utilized to assess the genotoxic potential of different PAs by detecting DNA double-strand breaks.

  • Cell Culture: Primary human hepatocytes (PHH) were cultured.

  • Exposure: PHH were exposed to a range of PA concentrations (0 µM to 500 µM, depending on the specific PA) for 24 hours.

  • Immunostaining:

    • Following exposure, cells were fixed and permeabilized.

    • Cells were then incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.

    • A fluorescently labeled secondary antibody was used for detection.

  • Microscopy and Image Analysis:

    • High-resolution confocal microscopy was used to visualize and capture images of the stained nuclei.

    • The number of γH2AX foci per nucleus was counted using image analysis software. At least 40 nuclei per sample were analyzed.

  • Data Analysis: The genotoxic potential was determined by quantifying the increase in γH2AX foci formation in treated cells compared to solvent controls. Benchmark dose (BMD) analysis was used to derive a BMD lower confidence limit (BMDL), representing the dose at which a specified increase in the response is observed.[7]

Metabolic Activation and Detoxification Pathway of Pyrrolizidine Alkaloids

The biological activity of pyrrolizidine alkaloids is intrinsically linked to their metabolic fate. The following diagram illustrates the key pathways involved in the activation and detoxification of PAs and their N-oxides.

PA_Metabolism cluster_gut Gastrointestinal Tract cluster_liver Liver (Hepatocytes) PA_N_Oxide_Ingested PA N-Oxide (Ingested) PA_Gut Pyrrolizidine Alkaloid PA_N_Oxide_Ingested->PA_Gut Reduction PA_Ingested Pyrrolizidine Alkaloid (Ingested) PA_Ingested->PA_Gut Absorption Gut_Microbiota Gut Microbiota Gut_Microbiota->PA_N_Oxide_Ingested PA_Liver Pyrrolizidine Alkaloid PA_Gut->PA_Liver Portal Vein Transport Reactive_Metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) PA_Liver->Reactive_Metabolites Metabolic Activation PA_N_Oxide_Liver PA N-Oxide PA_Liver->PA_N_Oxide_Liver Oxidation CYP450 CYP450 Enzymes CYP450->PA_Liver Detoxification Detoxification (e.g., GSH Conjugation) Reactive_Metabolites->Detoxification Phase II Metabolism DNA_Protein_Adducts DNA/Protein Adducts Reactive_Metabolites->DNA_Protein_Adducts Covalent Binding Excretion Excretion Detoxification->Excretion PA_N_Oxide_Liver->PA_Liver Reduction Toxicity Hepatotoxicity, Genotoxicity DNA_Protein_Adducts->Toxicity

Caption: Metabolic pathways of pyrrolizidine alkaloids and their N-oxides.

References

Cross-Reactivity of Heliotrine N-oxide in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of Heliotrine N-oxide in immunoassays, with a focus on its performance relative to its free base and other pyrrolizidine (B1209537) alkaloids (PAs). The information presented is synthesized from experimental data to assist researchers in the accurate detection and quantification of these toxic compounds.

Performance Comparison of this compound and Related Pyrrolizidine Alkaloids in an Indirect Competitive ELISA

The following table summarizes the cross-reactivity of an anti-heliotrine antiserum with various pyrrolizidine alkaloids, including this compound. The data is derived from an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for the detection of PAs.[1] It is important to note that the overall sensitivity of the antiserum for the N-oxides was significantly lower than for their corresponding free bases.[1] This often necessitates a chemical reduction step to convert the N-oxides to their free base forms prior to analysis for more accurate quantification.[1][2][3][4]

CompoundMean Concentration for 20% Inhibition (pg/well)Mean Concentration for 50% Inhibition (pg/well)Relative Cross-Reactivity at 50% Inhibition (Heliotrine = 100%)
Free Bases
Heleurine100500200%
Heliotrine2001000100%
Lasiocarpine2001000100%
Europine400200050%
Supinine1000500020%
N-oxides
This compound10001000010%
Lasiocarpine N-oxide5000>20000<5%
Supinine N-oxide>20000>20000<5%
Europine N-oxide>20000>20000<5%

Experimental Protocols

Indirect Competitive ELISA for Pyrrolizidine Alkaloids

This protocol outlines the key steps for determining the cross-reactivity of an anti-heliotrine antiserum with various PAs.

1. Plate Coating:

  • Microtiter plates are coated with a conjugate of 3-O-(3′-carboxy-propanoyl)-heliotrine N-oxide and bovine serum albumin (BHNOX conjugate) at a concentration of 25 ng/well.

2. Competition Step:

  • Standard solutions of the test PAs (free bases and N-oxides) or sample extracts are added to the wells.

  • The anti-heliotrine antiserum, at an optimal dilution (e.g., 1 in 2000), is then added to the wells.[1]

  • The plate is incubated for 2 hours to allow for competition between the plate-bound BHNOX conjugate and the free PAs in the solution for binding to the antibody.[1]

3. Detection:

  • The plates are washed to remove unbound reagents.

  • A secondary antibody, anti-sheep IgG conjugated to horseradish peroxidase (HRP), is added to the wells and incubated for 1 hour.[1]

  • After another washing step, a substrate solution (3,3',5,5'-tetramethylbenzidine) is added, and the plate is incubated for 15 minutes.[1]

4. Measurement:

  • The enzymatic reaction is stopped by the addition of sulfuric acid (0.05 M).[1]

  • The optical density is read using a microplate reader.

  • The percentage of antibody binding is calculated, and the concentrations required for 20% and 50% inhibition of binding are determined to quantify cross-reactivity.[1]

Sample Preparation with Zinc Reduction for N-oxide Conversion

Given the lower sensitivity of the immunoassay to PA N-oxides, a reduction step is often employed to convert them to their more readily detectable free bases.[1][2][3][4]

1. Extraction:

  • PAs are extracted from the sample matrix (e.g., honey, feed) using an appropriate solvent.[2][3][4]

2. Reduction:

  • A zinc reduction step is introduced into the extraction procedure.[2][3][4] This chemically reduces the PA N-oxides to their corresponding tertiary PA bases.

3. Analysis:

  • The reduced extract is then analyzed using the indirect competitive ELISA as described above.

Visualizations

ELISA_Workflow cluster_coating Plate Coating cluster_competition Competition cluster_detection Detection cluster_measurement Measurement plate Microtiter Plate Well bh_conjugate BHNOX Conjugate (25 ng/well) plate->bh_conjugate Coating reader Microplate Reader plate->reader Read Absorbance sample Sample or Standard (Free PAs) sample->plate Addition antiserum Anti-Heliotrine Antiserum antiserum->plate Addition secondary_ab Anti-Sheep IgG-HRP secondary_ab->plate Binding to Primary Ab substrate TMB Substrate substrate->plate Enzymatic Reaction stop_solution Stop Solution stop_solution->plate

Caption: Workflow of the indirect competitive ELISA for pyrrolizidine alkaloid detection.

Cross_Reactivity_Relationship cluster_high_reactivity High Cross-Reactivity cluster_moderate_reactivity Moderate Cross-Reactivity cluster_low_reactivity Low Cross-Reactivity heleurine Heleurine heliotrine Heliotrine lasiocarpine Lasiocarpine europine Europine supinine Supinine heliotrine_n_oxide This compound lasiocarpine_n_oxide Lasiocarpine N-oxide supinine_n_oxide Supinine N-oxide europine_n_oxide Europine N-oxide antiserum Anti-Heliotrine Antiserum antiserum->heleurine antiserum->heliotrine antiserum->lasiocarpine antiserum->europine antiserum->supinine antiserum->heliotrine_n_oxide antiserum->lasiocarpine_n_oxide antiserum->supinine_n_oxide antiserum->europine_n_oxide

Caption: Relative cross-reactivity of various pyrrolizidine alkaloids with anti-heliotrine antiserum.

References

A Comparative Guide to the Genotoxicity of Pyrrolizidine Alkaloid N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrolizidine (B1209537) alkaloids (PAs) are a class of phytotoxins found in numerous plant species, posing a significant health risk due to their potential contamination of food and herbal products. While the parent PAs are well-established as hepatotoxic and genotoxic carcinogens, their corresponding N-oxides (PA N-oxides) are often considered less toxic. However, emerging evidence demonstrates that PA N-oxides can be metabolically converted back to their parent PAs in vivo, thereby exhibiting comparable genotoxic effects. This guide provides a comprehensive comparison of the genotoxicity of different PA N-oxides, supported by experimental data, to inform risk assessment and guide future research.

Quantitative Comparison of Genotoxicity

The primary mechanism of genotoxicity for pyrrolizidine alkaloids and their N-oxides is the formation of DNA adducts following metabolic activation.[1] The genotoxic potential of several PA N-oxides has been evaluated using various endpoints, including DNA adduct formation, micronucleus induction, and DNA strand breaks (comet assay). Below is a summary of available quantitative data.

Table 1: Comparative Genotoxicity Data for Pyrrolizidine Alkaloid N-Oxides and Their Parent Alkaloids

CompoundAssay TypeSystemEndpointResultRelative Potency (REP) vs. Parent PAReference(s)
Riddelliine N-oxide DNA AdductF344 Rats (in vivo)DHP-derived DNA adducts in liver39.9 ± 0.6 adducts / 10⁷ nucleotides0.38[2]
RiddelliineDNA AdductF344 Rats (in vivo)DHP-derived DNA adducts in liver104.7 ± 5.5 adducts / 10⁷ nucleotides1.00[2]
Retrorsine N-oxide DNA AdductRat Liver Microsomes (in vitro)DHP-derived DNA adductsFormation of DHP-DNA adducts confirmedLower than parent PA[3]
RetrorsineDNA AdductRat Liver Microsomes (in vitro)DHP-derived DNA adductsHigher yield of DHP-DNA adducts compared to N-oxide1.00[3]
Monocrotaline (B1676716) N-oxide DNA AdductRat Liver Microsomes (in vitro)DHP-derived DNA adductsFormation of DHP-DNA adducts confirmedLower than parent PA[3]
MonocrotalineDNA AdductRat Liver Microsomes (in vitro)DHP-derived DNA adductsHigher yield of DHP-DNA adducts compared to N-oxide1.00[3]
MonocrotalineMicronucleus AssayMouse (in vivo)Micronucleated erythrocytesEffective clastogen, peak induction on day 2-[4]
Lasiocarpine N-oxide DNA AdductRat Liver Microsomes (in vitro)DHP-derived DNA adductsFormation of DHP-DNA adducts confirmedLower than parent PA[3]
LasiocarpineDNA AdductRat Liver Microsomes (in vitro)DHP-derived DNA adductsHigher yield of DHP-DNA adducts compared to N-oxide1.00[3]
LasiocarpineMicronucleus AssayTK6 cells expressing CYP3A4 (in vitro)Micronucleus Induction (BMD₁₀₀)Most potent inducer among tested PAs (0.036 µM)-[5]
Multiple PA N-oxides Micronucleus AssayHepaRG cells (in vitro)Micronucleus InductionLeast potent among tested PAs, significantly less potent than parent PAs.< 0.1[6][7]

Note: Relative Potency (REP) is a dose-corrected ratio of the genotoxic effect of the N-oxide compared to the parent PA. A lower REP value indicates lower genotoxic potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of genotoxicity studies. Below are generalized protocols for the key assays cited.

In Vivo DNA Adduct Formation Assay

This protocol describes the general procedure for quantifying DHP-derived DNA adducts in the liver of rodents following exposure to PA N-oxides.

  • Animal Model and Dosing: Male F344 rats are commonly used. The test compound (e.g., riddelliine N-oxide) and the corresponding parent PA are administered at specified doses (e.g., 1.0 mg/kg body weight) for a set duration, often for three consecutive days via oral gavage.[2]

  • Tissue Collection: Following the dosing period, animals are euthanized, and the livers are excised and stored at -80°C until DNA isolation.[2]

  • DNA Isolation: High-molecular-weight DNA is isolated from liver tissue using standard enzymatic digestion with proteinase K and RNase A, followed by phenol-chloroform extraction and ethanol (B145695) precipitation.[2]

  • ³²P-Postlabeling/HPLC Analysis:

    • DNA Hydrolysis: Isolated DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates.

    • Adduct Enrichment: DHP-derived adducted nucleotides are enriched using a butanol extraction procedure.

    • ³²P-Labeling: The adducted nucleotides are labeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.

    • HPLC Separation and Quantification: The ³²P-labeled DNA adducts are separated by high-performance liquid chromatography (HPLC), and the radioactivity in the fractions corresponding to specific DHP-derived DNA adducts is measured. The level of DNA adducts is then calculated and expressed as the number of adducts per 10⁷ nucleotides.[2]

In Vitro Micronucleus Assay

The micronucleus assay is a widely used method to assess chromosomal damage.[8] This protocol is adapted for in vitro testing with metabolically competent cell lines.

  • Cell Culture and Treatment: Human hepatoma HepaRG cells, which express metabolic enzymes, or other cell lines engineered to express specific cytochrome P450 enzymes (e.g., CYP3A4-expressing TK6 cells), are cultured under appropriate conditions.[5][6] Cells are treated with a range of concentrations of the test PA or PA N-oxide for a specified period (e.g., 24 hours). A vehicle control and a known clastogen are included as negative and positive controls, respectively.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed mitosis.[9]

  • Cell Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, and fixed. The cells are then stained with a DNA-specific dye such as acridine (B1665455) orange or DAPI.[9]

  • Scoring and Analysis: At least 2000 binucleated cells per treatment group are scored for the presence of micronuclei under a fluorescence microscope.[9] A positive response is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.[10] Benchmark dose (BMD) analysis can be used to determine the relative potency of different compounds.[5][6]

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11]

  • Cell Preparation and Treatment: A single-cell suspension is prepared from the tissue of interest (e.g., liver) or from cultured cells treated with the test compound.

  • Embedding in Agarose (B213101): Approximately 2 x 10⁴ cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.[11]

  • Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).[11]

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites. Electrophoresis is then performed, during which fragmented DNA migrates away from the nucleus, forming a "comet tail".[11]

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide), and the comets are visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the extent of DNA damage. Common parameters include the percentage of DNA in the tail and the tail moment (a product of the tail length and the fraction of DNA in the tail).[11]

Mandatory Visualizations

Metabolic Activation and Genotoxicity Pathway

The genotoxicity of pyrrolizidine alkaloid N-oxides is contingent upon their metabolic activation. Initially, the N-oxide is reduced to the parent tertiary PA, a step that can be mediated by intestinal microbiota and hepatic cytochrome P450 enzymes.[1] The parent PA is then oxidized by hepatic CYPs (e.g., CYP3A4) to highly reactive electrophilic pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs).[1] These DHPAs can directly bind to DNA or hydrolyze to form 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), another reactive metabolite that forms DNA adducts, leading to genotoxicity and potentially cancer initiation.[1]

G cluster_activation PANO Pyrrolizidine Alkaloid N-oxide (PANO) PA Parent Pyrrolizidine Alkaloid (PA) PANO->PA Reduction (Gut Microbiota, Liver CYPs) DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) PA->DHPA PA->DHPA Oxidation (Hepatic CYPs, e.g., CYP3A4) DHP DHP (Reactive Metabolite) DHPA->DHP Hydrolysis DNA_Adducts DHP-derived DNA Adducts DHPA->DNA_Adducts Covalent Binding to DNA DHP->DNA_Adducts Covalent Binding to DNA Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Adducts->Genotoxicity

Metabolic activation pathway of Pyrrolizidine Alkaloid N-oxides.

Experimental Workflow for Genotoxicity Assessment

The assessment of the genotoxic potential of PA N-oxides typically follows a structured workflow, integrating both in vitro and in vivo assays to provide a comprehensive evaluation.

G cluster_invitro cluster_invivo start Test Compound (PA N-oxide) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo micronucleus Micronucleus Assay (Metabolically competent cells, e.g., HepaRG) in_vitro->micronucleus comet Comet Assay (e.g., Primary Hepatocytes) in_vitro->comet dna_adduct DNA Adduct Analysis (e.g., Rat Liver) in_vivo->dna_adduct micronucleus_vivo Micronucleus Assay (e.g., Rodent Bone Marrow) in_vivo->micronucleus_vivo analysis Data Analysis & Comparative Assessment micronucleus->analysis comet->analysis dna_adduct->analysis micronucleus_vivo->analysis conclusion Genotoxicity Profile & Risk Assessment analysis->conclusion

General experimental workflow for assessing PA N-oxide genotoxicity.

References

Unraveling Hepatotoxicity: A Comparative Analysis of Heliotrine N-oxide and Other Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatotoxicity of various pyrrolizidine (B1209537) alkaloids (PAs), with a special focus on Heliotrine N-oxide. Pyrrolizidine alkaloids are a class of naturally occurring toxins found in thousands of plant species worldwide. Human exposure, often through contaminated food or herbal remedies, can lead to severe liver damage, a condition known as hepatic sinusoidal obstruction syndrome (HSOS), and even liver cancer. The toxicity of these alkaloids is intrinsically linked to their chemical structure and metabolic activation within the liver. This document summarizes key experimental data, details the methodologies used in these studies, and provides visual representations of the critical pathways involved in PA-induced liver injury.

Quantitative Hepatotoxicity Data

The following tables summarize the available quantitative data on the in vivo and in vitro hepatotoxicity of this compound and other selected pyrrolizidine alkaloids. Direct comparative in vivo toxicity data for this compound is limited. However, the general scientific consensus is that N-oxides are less toxic than their corresponding parent alkaloids.

Table 1: In Vivo Acute Toxicity of Selected Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
HeliotrineMale Wistar RatsOral510[1]
MonocrotalineMale MiceOral200[2]
LasiocarpineRats-72[3]
RetrorsineRats-34[3]
SenecionineRats-50[3]

LD50: The dose required to be lethal to 50% of the tested population.

Table 2: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidCell LineCytotoxicity MetricValue (µM)Reference
HeliotrineChicken Hepatocytes (CRL-2118)Estimated Median Cytotoxic Concentration- (Ranked 4th most cytotoxic)
HeliotrineHuman HepG2-CYP3A4EC502-60[2]
HeliotrineHuman HepG2-CYP3A4BMDL (Genotoxicity)6.2 - 62[2]
This compound--Data not available
LasiocarpineChicken Hepatocytes (CRL-2118)Estimated Median Cytotoxic Concentration- (Ranked most cytotoxic)
LasiocarpineHuman HepG2-CYP3A4EC502-60[2]
SenecionineChicken Hepatocytes (CRL-2118)Estimated Median Cytotoxic Concentration- (Ranked 3rd most cytotoxic)
SenecionineHuman HepG2-CYP3A4EC502-60[2]
MonocrotalineChicken Hepatocytes (CRL-2118)Estimated Median Cytotoxic Concentration- (Ranked 6th most cytotoxic)
MonocrotalineHuman HepG2-CYP3A4EC50200-500[2]
RetrorsineHuman HepG2-CYP3A4BMDL (Genotoxicity)0.14[2]
RiddelliineChicken Hepatocytes (CRL-2118)Estimated Median Cytotoxic Concentration- (Ranked 5th most cytotoxic)
Riddelliine N-oxideChicken Hepatocytes (CRL-2118)Estimated Median Cytotoxic Concentration- (Ranked 7th most cytotoxic)

EC50: The concentration of a drug that gives a half-maximal response. BMDL: Benchmark Dose Lower Confidence Limit, a statistical lower confidence limit on the dose that produces a predetermined change in response rate of an adverse effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the hepatotoxicity of pyrrolizidine alkaloids.

In Vivo Hepatotoxicity Assessment in Rodents

This protocol outlines a general procedure for evaluating the hepatotoxicity of a pyrrolizidine alkaloid in a rodent model.

Objective: To determine the acute hepatotoxicity of a pyrrolizidine alkaloid following oral administration to mice or rats.

Materials:

  • Test pyrrolizidine alkaloid (e.g., this compound)

  • Vehicle (e.g., water, saline, or a suitable solvent)

  • Male or female rodents (e.g., Wistar rats or C57BL/6 mice), age and weight-matched

  • Oral gavage needles

  • Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)

  • Centrifuge

  • Biochemistry analyzer for measuring serum liver enzymes (ALT, AST, ALP, etc.)

  • Histology supplies (formalin, paraffin, microtome, H&E stain)

  • Microscope

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Dosing:

    • Divide animals into groups (e.g., a control group and several dose groups for the test PA).

    • Prepare solutions of the test PA in the vehicle at the desired concentrations.

    • Administer a single dose of the PA solution or vehicle to the respective groups via oral gavage.

  • Observation: Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) post-dosing.

  • Blood Collection and Analysis:

    • At a predetermined time point (e.g., 24 or 72 hours post-dosing), collect blood from the animals via a suitable method (e.g., retro-orbital sinus or cardiac puncture).

    • Separate the serum by centrifugation.

    • Measure the levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) using a biochemistry analyzer.

  • Histopathological Analysis:

    • Euthanize the animals and perform a necropsy.

    • Collect the liver and fix it in 10% neutral buffered formalin.

    • Process the fixed liver tissue, embed it in paraffin, and section it.

    • Stain the liver sections with Hematoxylin and Eosin (H&E).

    • Examine the stained sections under a microscope to assess for liver damage, such as necrosis, inflammation, and sinusoidal obstruction.

  • Data Analysis: Analyze the quantitative data (e.g., liver enzyme levels) using appropriate statistical methods to determine significant differences between the control and treated groups.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxicity of a pyrrolizidine alkaloid in a liver cell line.

Materials:

  • Liver cell line (e.g., HepG2, HepaRG)

  • Cell culture medium and supplements

  • Test pyrrolizidine alkaloid

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the liver cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test pyrrolizidine alkaloid in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PA. Include a vehicle control group.

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The hepatotoxicity of pyrrolizidine alkaloids is a complex process involving metabolic activation and the induction of cellular stress pathways, ultimately leading to cell death.

PA_Hepatotoxicity_Pathway cluster_metabolism Metabolic Activation (Liver) cluster_cellular_damage Cellular Damage cluster_apoptosis Apoptosis Induction PA Pyrrolizidine Alkaloid CYP450 Cytochrome P450 PA->CYP450 Reactive_Metabolites Reactive Pyrrolic Metabolites (Dehydro-PAs) CYP450->Reactive_Metabolites Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Metabolites->Oxidative_Stress Apoptosis Apoptosis Protein_Adducts->Apoptosis DNA_Adducts->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Caption: General signaling pathway of pyrrolizidine alkaloid-induced hepatotoxicity.

Experimental_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment cluster_comparison Comparative Analysis Animal_Dosing Animal Dosing (e.g., Oral Gavage) Blood_Collection Blood Collection Animal_Dosing->Blood_Collection Histopathology Liver Histopathology (H&E Staining) Animal_Dosing->Histopathology Liver_Enzyme_Analysis Liver Enzyme Analysis (ALT, AST) Blood_Collection->Liver_Enzyme_Analysis Comparative_Analysis Comparative Analysis of Hepatotoxicity Liver_Enzyme_Analysis->Comparative_Analysis Histopathology->Comparative_Analysis Cell_Culture Liver Cell Culture (e.g., HepG2) PA_Treatment PA Treatment (Dose-Response) Cell_Culture->PA_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) PA_Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (EC50 Calculation) Cytotoxicity_Assay->Data_Analysis Data_Analysis->Comparative_Analysis

Caption: Experimental workflow for comparative hepatotoxicity assessment of PAs.

References

Interspecies Differences in the Metabolism of Heliotrine N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heliotrine N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, is a compound of significant toxicological interest.[1][2][3] Like other PAs, its bioactivation and detoxification are complex processes that can vary substantially between species, influencing its potential for hepatotoxicity.[4][5] Understanding these interspecies differences is paramount for accurate risk assessment and the development of safer pharmaceuticals. This guide provides a comparative overview of this compound metabolism, supported by experimental data from related compounds and detailed methodologies for further investigation.

Metabolic Pathways of this compound

The metabolism of this compound, like other PA N-oxides, involves a delicate balance between detoxification and metabolic activation pathways.[6] The N-oxide form is generally considered less toxic than its corresponding tertiary alkaloid, heliotrine.[4] However, it can be reduced back to the parent PA in the gastrointestinal tract by microbial flora and in the liver.[6]

Once converted to heliotrine, the molecule undergoes metabolic activation primarily by cytochrome P450 (CYP450) enzymes in the liver.[7][8] This process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids), which are electrophilic and can readily bind to cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[9]

Detoxification pathways for pyrrolizidine alkaloids include hydrolysis of the ester groups by carboxylesterases to form the necine base and necic acids, which are then excreted.[5][6][7][10][11] Additionally, the reactive pyrrolic metabolites can be conjugated with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), leading to their excretion.[9] The interplay between these activation and detoxification pathways ultimately determines the toxic potential of this compound in a particular species.

Heliotrine_N_oxide_Metabolism cluster_ingestion Ingestion & Absorption cluster_liver Hepatic Metabolism Heliotrine_N_oxide This compound Heliotrine Heliotrine Heliotrine_N_oxide->Heliotrine Reduction (Gut Microbiota, Liver Enzymes) Heliotrine->Heliotrine_N_oxide N-oxidation (CYP450, FMO) Dehydropyrrolizidine_Alkaloid Dehydropyrrolizidine Alkaloid (Reactive Metabolite) Heliotrine->Dehydropyrrolizidine_Alkaloid CYP450-mediated Dehydrogenation (Bioactivation) Hydrolysis_Products Hydrolysis Products (Detoxified) Heliotrine->Hydrolysis_Products Carboxylesterase (Detoxification) GSH_Conjugate GSH Conjugate (Detoxified) Dehydropyrrolizidine_Alkaloid->GSH_Conjugate GST-mediated Conjugation (Detoxification) Protein_Adducts Protein & DNA Adducts (Toxicity) Dehydropyrrolizidine_Alkaloid->Protein_Adducts Excretion Excretion GSH_Conjugate->Excretion Hydrolysis_Products->Excretion

Metabolic pathway of this compound.

Quantitative Comparison of Pyrrolizidine Alkaloid Metabolism

SpeciesIn Vitro Half-life (t1/2, min)In Vitro Intrinsic Clearance (Clint, µL/min/mg)
Rat12.1229
Mouse18714.8
Human7703.6
Data from a study on N-Ethyl Pentedrone metabolism in liver microsomes and is intended for illustrative purposes only to highlight potential species differences.[11][12]

Experimental Protocols

To facilitate further research into the interspecies differences in this compound metabolism, a detailed protocol for a typical in vitro metabolic stability assay using liver microsomes is provided below.

In Vitro Metabolic Stability of this compound in Liver Microsomes

1. Materials and Reagents:

  • This compound

  • Liver microsomes from different species (e.g., rat, mouse, human)[13]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system[3][10][14][15][16]

2. Experimental Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is less than 1%).

    • In a microcentrifuge tube, combine the potassium phosphate buffer, liver microsomes (typically at a final protein concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed incubation mixture to achieve the desired final substrate concentration (e.g., 1 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.[3][10][14][15][16]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).[11][12]

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, Cofactors) pre_incubation Pre-incubate Mixture at 37°C prep_reagents->pre_incubation prep_substrate Prepare this compound Stock Solution initiation Initiate Reaction with This compound prep_substrate->initiation pre_incubation->initiation incubation Incubate at 37°C with Shaking initiation->incubation sampling Collect Aliquots at Time Points incubation->sampling termination Terminate Reaction with Acetonitrile sampling->termination centrifugation Centrifuge to Precipitate Proteins termination->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_analysis Data Analysis (t1/2, Clint) lcms->data_analysis

References

Correlation of In Vitro Cytotoxicity with In Vivo Hepatotoxicity for Heliotrine N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity and in vivo hepatotoxicity of Heliotrine (B1673042) N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide. Pyrrolizidine alkaloids (PAs) are naturally occurring toxins found in numerous plant species, and their N-oxides are often the predominant form in plants.[1] While generally considered less toxic than their parent PAs, the in vivo reduction of PA N-oxides to their more toxic counterparts is a critical factor in their overall toxicity profile.[2][3] This guide synthesizes available experimental data to provide a clear comparison for researchers in the field.

Data Presentation: In Vitro vs. In Vivo Toxicity

The following tables summarize the comparative toxicity of Heliotrine N-oxide and its parent compound, Heliotrine.

Table 1: Comparative In Vitro Cytotoxicity of Pyrrolizidine Alkaloids and their N-oxides

CompoundCell TypeExposure TimeMethodEndpointResult
HeliotrineCRL-2118 chicken hepatocytes48 and 72 hNot specifiedCytotoxicityCytotoxic
Lasiocarpine N-oxideCRL-2118 chicken hepatocytes48 and 72 hNot specifiedCytotoxicityNot significantly cytotoxic
Senecionine N-oxideCRL-2118 chicken hepatocytes48 and 72 hNot specifiedCytotoxicityNot significantly cytotoxic
Riddelliine N-oxideCRL-2118 chicken hepatocytes48 and 72 hNot specifiedCytotoxicityNot significantly cytotoxic
HeliotrineHuman embryo hepatocytesNot specifiedNot specifiedCell NecrosisDid not occur, but cytological changes and hypertrophy were observed
HeliotrineHuman embryo hepatocytesNot specifiedNot specifiedNucleic acid and protein synthesisInhibited

Data synthesized from a study comparing various dehydropyrrolizidine alkaloids and their N-oxides.[4] A separate study on human liver cells showed that heliotrine induced cytological changes and inhibited macromolecule synthesis rather than causing immediate cell death.[5][6]

Table 2: Comparative In Vivo Hepatotoxicity of Pyrrolizidine Alkaloids and their N-oxides

CompoundAnimal ModelDosingKey Findings
HeliotrineRatNot specifiedAcute hepatotoxicity demonstrated.[7][8]
LasiocarpineRatNot specifiedAcute hepatotoxicity demonstrated.[7][8]
This compoundRatOralPredicted to be less potent than the free base.[2]
PA N-oxides (general)Mouse170 μmol/kg/day, 3 consecutive days (oral)Induced hepatic sinusoidal obstruction syndrome (HSOS) via metabolic reduction to parent PAs.

In vivo studies indicate that while PA N-oxides are less potent, they can cause significant hepatotoxicity after oral administration due to their conversion to the parent PAs.[2][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

In Vitro Cytotoxicity Assay (General Protocol)

A common method for assessing in vitro cytotoxicity of PAs involves the use of cultured liver cells.[4]

  • Cell Culture: CRL-2118 chicken hepatocytes or other suitable liver cell lines (e.g., human hepatocytes) are cultured in appropriate media and conditions.[4][5]

  • Compound Exposure: Cells are exposed to varying equimolar concentrations of the test compounds (e.g., this compound, Heliotrine) for specific durations (e.g., 24, 48, 72 hours).[4]

  • Assessment of Cytotoxicity: Cytotoxicity can be evaluated through several endpoints:

    • Cytomorphology: Microscopic examination for changes in cell shape, vacuolation, and other signs of cellular stress.[5]

    • Cell Viability Assays: Mitochondrial function can be assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[4]

    • Cellular Degeneration Assays: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a marker of cell membrane damage and is quantified spectrophotometrically.[4]

  • Data Analysis: The median cytotoxic concentration (the concentration that produces half the maximum response) can be estimated from the dose-response curves.[4]

In Vivo Hepatotoxicity Study in Rodents (General Protocol)

Animal models are crucial for understanding the in vivo effects of PA N-oxides.[3][9]

  • Animal Models: Rats or mice are commonly used for these studies.

  • Compound Administration: The test compound (e.g., this compound) is administered to the animals, typically via oral gavage to mimic dietary exposure. A control group receives the vehicle only.[9]

  • Sample Collection: Blood samples are collected at various time points to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage.[9]

  • Histopathological Analysis: At the end of the study, animals are euthanized, and liver tissues are collected. The tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination of liver architecture, cellular damage, and signs of conditions like hepatic sinusoidal obstruction syndrome (HSOS).[9]

  • Biomarker Analysis: Levels of pyrrole-protein adducts in the liver and serum can be quantified as a measure of the metabolic activation of PAs to their toxic forms.[9]

Mandatory Visualizations

Experimental Workflow for Correlating In Vitro and In Vivo Hepatotoxicity

G cluster_in_vitro In Vitro Cytotoxicity Assessment cluster_in_vivo In Vivo Hepatotoxicity Assessment cluster_correlation Correlation Analysis cell_culture Hepatocyte Cell Culture (e.g., CRL-2118, Primary Human) exposure Exposure to this compound and Heliotrine cell_culture->exposure cytotoxicity_assays Cytotoxicity Assays (MTT, LDH, Morphology) exposure->cytotoxicity_assays in_vitro_data In Vitro Cytotoxicity Data (e.g., IC50 values) cytotoxicity_assays->in_vitro_data correlation Correlate In Vitro Cytotoxicity with In Vivo Hepatotoxicity Findings in_vitro_data->correlation in_vitro_data->correlation animal_model Rodent Model (e.g., Rat, Mouse) dosing Oral Administration of This compound animal_model->dosing monitoring Monitoring and Sample Collection (Blood, Liver Tissue) dosing->monitoring in_vivo_data In Vivo Hepatotoxicity Data (Serum ALT/AST, Histopathology) monitoring->in_vivo_data in_vivo_data->correlation in_vivo_data->correlation conclusion Conclusion on Predictive Value of In Vitro Models correlation->conclusion

Caption: Workflow for correlating in vitro and in vivo hepatotoxicity.

Signaling Pathway for this compound Induced Hepatotoxicity

G cluster_ingestion Ingestion and Metabolism cluster_activation Bioactivation in Liver cluster_toxicity Cellular Damage hno This compound (Oral Intake) reduction Reduction by Gut Microbiota and Liver Enzymes hno->reduction heliotrine Heliotrine (Parent PA) reduction->heliotrine cyp450 CYP450-mediated Oxidation heliotrine->cyp450 heliotrine->cyp450 pyrrolic_metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) cyp450->pyrrolic_metabolites adducts Formation of DNA and Protein Adducts pyrrolic_metabolites->adducts damage Cellular Dysfunction, Apoptosis, Necrosis adducts->damage hepatotoxicity Hepatotoxicity damage->hepatotoxicity

Caption: Metabolic activation pathway of this compound.

Conclusion

The correlation between the in vitro cytotoxicity and in vivo hepatotoxicity of this compound is complex. In vitro, this compound demonstrates significantly lower cytotoxicity compared to its parent compound, Heliotrine.[4] However, in vivo studies reveal that this compound can induce significant hepatotoxicity.[9] This discrepancy is primarily attributed to the metabolic reduction of the N-oxide to the more toxic parent pyrrolizidine alkaloid by the gut microbiota and, to a lesser extent, by liver enzymes.[2][3] The subsequent bioactivation of Heliotrine in the liver to reactive pyrrolic metabolites leads to the formation of DNA and protein adducts, cellular damage, and ultimately hepatotoxicity.[9] Therefore, while in vitro assays are useful for initial screening, they may underestimate the in vivo toxicity of PA N-oxides due to the absence of metabolic factors present in a whole organism. For a comprehensive risk assessment, it is essential to consider the toxicokinetics and metabolic pathways of these compounds.[10]

References

Comparative Risk Assessment of Heliotropium Species Based on Pyrrolizidine Alkaloid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative risk assessment of various Heliotropium species based on their pyrrolizidine (B1209537) alkaloid (PA) profiles. The toxicity of plants from the Heliotropium genus, belonging to the Boraginaceae family, is primarily attributed to the presence of these hepatotoxic, genotoxic, and carcinogenic secondary metabolites.[1][2] This document summarizes quantitative data on PA content, details the experimental protocols for their analysis, and outlines the toxicological pathways, offering a crucial resource for risk evaluation in drug development and toxicology.

Data Presentation: Pyrrolizidine Alkaloid Profiles in Heliotropium Species

The concentration and composition of PAs can vary significantly between different Heliotropium species and even between different parts of the same plant.[1][2] Flowers often contain the highest concentrations of PAs.[1][2] The following tables summarize the quantitative data on PA content in several Heliotropium species.

Table 1: Total Pyrrolizidine Alkaloid (PA) Content in Various Heliotropium Species

Heliotropium SpeciesPlant PartTotal PA Content (% of dry weight)Major PAs IdentifiedReference
H. europaeumAerial Parts0.5 - 5%Heliotrine-N-oxide, Lasiocarpine-N-oxide, Europine-N-oxide[1][2][3]
FlowersHigher than other partsHeliotrine-N-oxide, Lasiocarpine-N-oxide, Europine-N-oxide[1][2]
RootsHigher than other partsHeliotrine-N-oxide, Lasiocarpine-N-oxide, Europine-N-oxide[1][2]
Seeds0.28%Europine, Heliotrine, Supinine, Heleurine, Lasiocarpine, 7-Angelylheliotrine[4]
H. rotundifoliumAerial Parts0.5 - 5%Europine-N-oxide, Heliotrine-N-oxide, Lasiocarpine-N-oxide[1][2][3]
H. suaveolensAerial Parts0.5 - 5%Europine-N-oxide, Heliotrine-N-oxide, Lasiocarpine-N-oxide[1][2][3]
H. transoxanumAerial PartsNot specifiedHeliotrine, Lasiocarpine, Heliotrine N-oxide
H. indicumRootsNot specifiedHelindicine, Lycopsamine[5][6]
H. bacciferumNot specifiedNot specifiedNot specified[7]

Table 2: Relative Abundance of Major Pyrrolizidine Alkaloids (PAs) in Selected Heliotropium Species

Heliotropium SpeciesPlant PartEuropine-N-oxide (%)Heliotrine-N-oxide (%)Lasiocarpine-N-oxide (%)Reference
H. rotundifoliumMajor Tissues60 - 833 - 140.1 - 5[2]
H. suaveolensMajor Tissues43 - 5716 - 295 - 18[2]

Experimental Protocols

The accurate quantification and profiling of PAs in plant material are critical for risk assessment. The most common analytical techniques involve chromatographic separation coupled with mass spectrometry.[8][9]

Key Experiment: Extraction and Quantification of Pyrrolizidine Alkaloids by LC-MS/MS

This protocol provides a generalized procedure for the extraction and analysis of PAs from Heliotropium plant material.

1. Sample Preparation:

  • Air-dry the plant material (leaves, stems, flowers, roots).

  • Grind the dried material into a fine powder.

2. Extraction: [4]

  • Defat the powdered plant material with a non-polar solvent like hexane.

  • Extract the defatted material with an acidic aqueous solution (e.g., 0.5 M H₂SO₄) to protonate the alkaloids and increase their solubility. This is typically done through maceration or sonication.[8][10]

  • Filter the mixture to separate the acidic extract from the plant debris.

3. Purification (Solid-Phase Extraction - SPE): [10][11]

  • Neutralize the acidic extract with a base (e.g., ammonia (B1221849) solution) to a pH of around 10.

  • Apply the neutralized extract to an SPE cartridge (e.g., C18).

  • Wash the cartridge with water and a low percentage of methanol (B129727) to remove impurities.

  • Elute the PAs from the cartridge with methanol or an ammoniated methanol solution.

  • Evaporate the eluent to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

4. N-oxide Reduction (Optional but Recommended):

  • To quantify the total PA content, the PA N-oxides are often reduced to their corresponding tertiary amines. This can be achieved by treating the extract with a reducing agent like zinc dust.[4]

5. LC-MS/MS Analysis: [9][10][11]

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

  • Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) operating in positive ion electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for targeted quantification of known PAs. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and specific product ions for each analyte.

Mandatory Visualization

Diagram of Experimental Workflow for Pyrrolizidine Alkaloid Analysis

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Heliotropium sp.) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding defatting Defatting (Hexane) grinding->defatting acid_extraction Acid Extraction (e.g., 0.5 M H₂SO₄) defatting->acid_extraction filtration Filtration acid_extraction->filtration neutralization Neutralization (Ammonia) filtration->neutralization spe Solid-Phase Extraction (SPE) neutralization->spe elution Elution (Methanol) spe->elution reconstitution Reconstitution elution->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms data_analysis Data Analysis & Quantification lcmsms->data_analysis

Caption: Experimental workflow for the extraction and analysis of pyrrolizidine alkaloids.

Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity

Pyrrolizidine alkaloids themselves are not toxic but are converted to toxic metabolites in the liver.[2][12]

G cluster_ingestion Ingestion & Absorption cluster_metabolism Hepatic Metabolism cluster_toxicity Cellular Toxicity cluster_outcome Pathological Outcome pa_ingestion PA Ingestion (from Heliotropium sp.) gi_absorption GI Tract Absorption pa_ingestion->gi_absorption liver_transport Transport to Liver gi_absorption->liver_transport cyp450 Cytochrome P450 Enzymes liver_transport->cyp450 pyrrolic_esters Formation of Reactive Pyrrolic Esters cyp450->pyrrolic_esters dna_adducts DNA Adducts & Cross-linking pyrrolic_esters->dna_adducts protein_adducts Protein Adducts pyrrolic_esters->protein_adducts cellular_damage Cellular Damage & Necrosis dna_adducts->cellular_damage protein_adducts->cellular_damage liver_disease Hepatotoxicity & Liver Disease cellular_damage->liver_disease

Caption: Metabolic activation and hepatotoxicity pathway of pyrrolizidine alkaloids.

Conclusion

The risk associated with Heliotropium species is directly linked to their specific PA profile and concentration. H. europaeum has been identified as posing a higher risk to mammals compared to H. rotundifolium.[1][3] The toxic potential is dependent on the presence of 1,2-unsaturated necine bases, which are metabolically activated to highly reactive pyrrolic esters.[2] These esters can form adducts with DNA and proteins, leading to hepatotoxicity.[12][13] This guide provides a foundational understanding for researchers and professionals in assessing the risks associated with Heliotropium species in various contexts, from livestock poisoning to the safety of herbal medicines.[14] Further research into the PA profiles of a wider range of Heliotropium species is necessary for a more comprehensive global risk assessment.

References

Unraveling Pyrrolizidine Alkaloid Toxicity: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrolizidine (B1209537) alkaloids (PAs) represent a large, globally distributed class of plant secondary metabolites, with over 660 identified structures. While constituting a plant's defense mechanism, many of these compounds exhibit significant hepatotoxicity, genotoxicity, and carcinogenicity in humans and livestock, posing a considerable risk to food and feed safety. The toxicity of a given PA is not uniform; it is intrinsically linked to its chemical structure. This guide provides a comparative analysis of the structural determinants of PA toxicity, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of the underlying biological and experimental processes.

Core Principles of Pyrrolizidine Alkaloid Toxicity

The toxicity of PAs is not inherent to the parent molecule but is a consequence of metabolic activation. The key structural features governing this potential for toxic activation are well-established and provide a framework for predicting the relative toxicity of different congeners.

1. The Necine Base: Unsaturation is Key: The foundational requirement for toxicity is the presence of a 1,2-unsaturated double bond in the necine base (the bicyclic core). This feature is essential for the metabolic conversion to highly reactive pyrrolic esters.[1][2]

  • Toxic: PAs with retronecine, heliotridine, or otonecine (B3428663) bases are unsaturated and considered toxic.[3]

  • Non-Toxic: PAs with a saturated necine base, such as the platynecine-type, are generally considered non-toxic as they cannot be metabolized into reactive pyrrolic intermediates.[3]

2. Esterification Pattern: Shape and Stability Matter: The nature of the necic acids esterified to the necine base significantly modulates toxicity.

  • Macrocyclic Diesters: PAs where the hydroxyl groups are esterified by a dicarboxylic acid to form a macrocyclic ring (e.g., retrorsine (B1680556), senecionine) are generally the most toxic.[3][4] This structure enhances stability and lipophilicity, facilitating transport to the liver and metabolic activation.

  • Open-Chain Diesters: PAs with two separate necic acids (e.g., lasiocarpine) are typically potent toxins, though often slightly less so than their macrocyclic counterparts.[5]

  • Monoesters: PAs with a single ester group (e.g., lycopsamine (B1675737), intermedine) are generally the least toxic among the unsaturated PAs.[1][5]

3. Necine Base Type: Among the unsaturated PAs, the specific stereochemistry of the necine base influences toxic potency. Otonecine-type PAs are often found to be more toxic than retronecine- and heliotridine-types.[3] This is attributed to differences in their metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP3A4, leading to greater formation of DNA and protein adducts.

4. N-Oxidation: A Detoxification/Toxification Paradox: PAs can exist as tertiary amine bases or their corresponding N-oxides. PA N-oxides are less toxic than their parent PAs because their increased water solubility facilitates excretion.[1] However, they can be reduced back to the toxic parent PA by gut microbiota and, to a lesser extent, by liver enzymes, representing a potential "pro-toxin" reservoir.[6]

Comparative Toxicity Data

The following tables summarize quantitative data from in vitro studies, comparing the cytotoxicity and genotoxicity of various PAs. These values highlight the structure-activity relationships described above.

Table 1: Comparative Cytotoxicity (IC₅₀) of Pyrrolizidine Alkaloids in Various Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a substance that reduces a biological response (in this case, cell viability) by 50%. Lower IC₅₀ values indicate higher cytotoxicity.

Pyrrolizidine AlkaloidNecine TypeEster TypeCell LineIC₅₀ (µM)Reference(s)
Retrorsine RetronecineMacrocyclic DiesterHepD126.55[1]
Senecionine RetronecineMacrocyclic DiesterHepD173.71[1]
Lycopsamine RetronecineMonoesterHepD164.06[1]
Intermedine RetronecineMonoesterHepD239.39[1]
Intermedine N-oxide RetronecineMonoester N-oxideHepD257.98[1]
Retrorsine N-oxide RetronecineMacrocyclic Diester N-oxideHepD>334[1]

Data from this study shows the general trend of macrocyclic diesters (Retrorsine) being more toxic than monoesters (Intermedine), and N-oxides being significantly less toxic than their parent compounds.[1]

Table 2: Comparative Cytotoxicity (EC₅₀) and Genotoxicity (BMDL) in Metabolically Competent HepG2-CYP3A4 Cells

The half-maximal effective concentration (EC₅₀) for cytotoxicity and the lower confidence limit of the benchmark dose (BMDL) for genotoxicity provide a robust comparison of PA potency. Lower values indicate higher potency.

Pyrrolizidine AlkaloidEster TypeCytotoxicity EC₅₀ (µM)Genotoxicity BMDL (µM)Reference(s)
Retrorsine Macrocyclic Diester2.10.14[5]
Seneciphylline Macrocyclic Diester4.30.14[5]
Lasiocarpine (B1674526) Open Diester120.48[5]
Riddelliine Macrocyclic Diester200.69[5]
Echimidine Open Diester240.53[5]
Senecionine Macrocyclic Diester4.50.31[5]
Heliotrine Monoester582.1[5]
Monocrotaline Macrocyclic Diester21062[5]
Europine Monoester>50022[5]
Lycopsamine Monoester>50027[5]
Indicine Monoester>5006.2[5]

This dataset clearly demonstrates that macrocyclic and open diesters like retrorsine and lasiocarpine are significantly more cytotoxic and genotoxic than monoesters such as lycopsamine and europine.[5] Monocrotaline is a notable exception, showing lower potency in this system.[5]

Key Signaling and Experimental Pathways

The following diagrams, generated using Graphviz, illustrate the critical pathways and workflows in PA toxicology research.

PA_Classification cluster_necine Necine Base Structure cluster_ester Esterification Pattern Unsaturated (Toxic) Unsaturated (Toxic) Macrocyclic Diester Macrocyclic Diester Unsaturated (Toxic)->Macrocyclic Diester Highest Toxicity Open Diester Open Diester Unsaturated (Toxic)->Open Diester High Toxicity Monoester Monoester Unsaturated (Toxic)->Monoester Moderate Toxicity Saturated (Non-Toxic) Saturated (Non-Toxic) Pyrrolizidine Alkaloid Pyrrolizidine Alkaloid Pyrrolizidine Alkaloid->Unsaturated (Toxic) 1,2-Double Bond Pyrrolizidine Alkaloid->Saturated (Non-Toxic) No Double Bond

Caption: Logical relationship of structural features determining PA toxicity.

Metabolic_Activation cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Targets & Damage PA Parent Pyrrolizidine Alkaloid (1,2-Unsaturated) CYP450 Cytochrome P450s (e.g., CYP3A4) PA->CYP450 DehydroPA Dehydropyrrolizidine Alkaloid (Pyrrolic Ester - Highly Reactive) CYP450->DehydroPA Oxidation Adducts Covalent Adducts DehydroPA->Adducts Electrophilic Attack DNA DNA Adducts->DNA Protein Cellular Proteins Adducts->Protein Toxicity Genotoxicity & Hepatotoxicity DNA->Toxicity Protein->Toxicity

Caption: Metabolic activation pathway of toxic pyrrolizidine alkaloids.

MTT_Workflow start Start seed Seed cells into 96-well plate start->seed incubate1 Incubate overnight (allow attachment) seed->incubate1 treat Treat cells with various PA concentrations incubate1->treat incubate2 Incubate for exposure period (e.g., 24-72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer to dissolve formazan (B1609692) incubate3->solubilize read Measure absorbance (e.g., 570 nm) solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Experimental Protocols

Detailed and consistent methodologies are crucial for comparing the toxicity of different compounds. Below are protocols for two key experimental approaches cited in PA research.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration at which a PA reduces the viability of a cell culture population by 50% (IC₅₀), a common measure of cytotoxicity.[7][8][9]

Materials:

  • Hepatocyte-derived cell line (e.g., HepG2, HepaRG)

  • 96-well cell culture plates

  • Complete culture medium

  • Pyrrolizidine alkaloid stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[7][8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[7][9]

  • Compound Treatment: Prepare serial dilutions of the PA in complete culture medium. Remove the old medium from the wells and add 100 µL of the various PA concentrations. Include vehicle-only controls (medium with the same concentration of solvent used for the PA stock).[7]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[7]

  • MTT Addition: Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][9]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly, for example, by placing the plate on an orbital shaker for 15 minutes.[7][9]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[7][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[10]

Protocol 2: In Vitro Metabolism with Liver S9 Fractions

This assay is used to assess the metabolic stability of a PA and to generate its metabolites for further analysis. It utilizes the S9 fraction of a liver homogenate, which contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.[11][12]

Materials:

  • Liver S9 fractions (e.g., from human, rat) stored at -80°C

  • Homogenization/reaction buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 2 mM EDTA, pH 7.4-7.5)[11]

  • NADPH-regenerating system solution containing: NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Cofactors for Phase II reactions (optional): UDPGA, PAPS, GSH.[13]

  • Pyrrolizidine alkaloid stock solution

  • Ice-cold stop solution (e.g., methanol (B129727) or acetonitrile)

  • Thermomixer or shaking water bath

  • Centrifuge and vials for sample collection

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Preparation of S9 Mix: On ice, prepare an S9 mix containing the reaction buffer, the NADPH-regenerating system, and any optional Phase II cofactors.[11]

  • Reaction Initiation: Dilute the S9 fraction in the S9 mix to a final protein concentration of approximately 1 mg/mL. Pre-warm this mixture to 37°C.[11]

  • Incubation: To initiate the reaction, add the PA stock solution to the pre-warmed S9 mix to achieve the desired final PA concentration (e.g., 50 µM). The final solvent concentration should be low (e.g., <1%). Incubate the mixture at 37°C in a shaking water bath.[11]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[11]

  • Reaction Termination: Immediately add the aliquot to a tube containing a larger volume (e.g., 150 µL) of ice-cold stop solution (e.g., methanol) to precipitate the proteins and halt the enzymatic reaction.[11][13]

  • Sample Processing: Vortex the terminated samples and centrifuge at high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis vial. Analyze the samples using LC-MS/MS to quantify the remaining parent PA and identify the metabolites formed over time. The rate of disappearance of the parent compound is used to determine its metabolic stability.[11]

References

Novel Quinolines in Cancer Research: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two promising anti-cancer quinoline (B57606) derivatives, a tubulin polymerization inhibitor and a quinoline-chalcone hybrid, showcases their distinct mechanisms and potent therapeutic potential. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

Two novel quinoline compounds have emerged from recent studies as significant contenders in the development of new cancer therapies. The first, a pyridin-2-one substituted quinoline known as Compound 4c, functions as a tubulin polymerization inhibitor. The second, Compound 12e, is a quinoline-chalcone derivative. Both have demonstrated considerable cytotoxic activity across a range of cancer cell lines, albeit through different mechanisms of action.

In Vitro Anticancer Activity

The in vitro cytotoxic efficacy of Compound 4c and Compound 12e was evaluated against a panel of human cancer cell lines. The results, summarized in the table below, highlight the potent and broad-spectrum activity of Compound 4c and the targeted effectiveness of Compound 12e.

CompoundCancer Cell LineIC50/GI50 (µM)Reference
Compound 4c Leukemia (K-562)7.72[1]
Leukemia (MOLT-4)8.17[1]
Leukemia (RPMI-8226)5.16[1]
Leukemia (SR)5.70[1]
Non-Small Cell Lung Cancer (HOP-92)2.37[1]
Non-Small Cell Lung Cancer (NCI-H23)3.20[1]
CNS Cancer (SNB-75)2.38[1]
Renal Cancer (RXF 393)2.21[1]
Breast Cancer (HS 578T)2.38[1]
Breast Cancer (BT-549)4.11[1]
Compound 12e Human gastric cancer (MGC-803)1.38[2]
Human colorectal cancer (HCT-116)5.34[2]
Human breast cancer (MCF-7)5.21[2]

Mechanism of Action: A Tale of Two Pathways

Compound 4c exerts its anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. In contrast, while the precise mechanism of Compound 12e is still under full investigation, quinoline-chalcone hybrids are known to induce apoptosis and trigger cell cycle arrest.[2]

cluster_0 Compound 4c: Tubulin Polymerization Inhibition Compound 4c Compound 4c Tubulin Tubulin Compound 4c->Tubulin Inhibits Polymerization Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Mechanism of action for Compound 4c.

cluster_1 Compound 12e: Quinoline-Chalcone Activity Compound 12e Compound 12e Cellular Targets Cellular Targets Compound 12e->Cellular Targets Cell Cycle Arrest Cell Cycle Arrest Cellular Targets->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Cellular Targets->Apoptosis Induction

Proposed mechanism for Compound 12e.

In Vivo Studies: From the Bench to Preclinical Models

While extensive in vivo data for Compound 4c and Compound 12e is not yet available in the reviewed literature, a related study on indolo[2,3-b]quinolines provides a strong rationale for their potential in living organisms. In this study, neocryptolepine (B1663133) analogs were evaluated in vivo against Ehrlich ascites carcinoma (EAC) in mice. The treatment resulted in a significant reduction in tumor volume, underscoring the promise of quinoline-based compounds in in vivo settings.[3]

Experimental Protocols

A detailed description of the methodologies employed in the cited studies is provided below to facilitate replication and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized quinoline-chalcone derivatives was determined using the MTT assay.[2]

  • Cell Seeding: MGC-803, HCT-116, and MCF-7 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation End End IC50 Calculation->End

MTT Assay Workflow.

In Vivo Solid Tumor Model

The in vivo antitumor activity of indolo[2,3-b]quinolines was evaluated using an Ehrlich ascites carcinoma solid tumor model in female albino Swiss mice.[3]

  • Tumor Induction: EAC cells (2.5 × 10⁶ cells/mouse) were injected subcutaneously into the right thigh of the mice.

  • Treatment Initiation: After 72 hours, when a palpable solid tumor had developed, the mice were randomly divided into treatment and control groups.

  • Compound Administration: The test compounds were administered intraperitoneally for four consecutive days.

  • Tumor Volume Measurement: The tumor volume was measured daily using a vernier caliper.

  • Data Analysis: The percentage of tumor growth inhibition was calculated by comparing the tumor volume in the treated groups to the control group.

Future Directions

The potent in vitro activity of Compound 4c and Compound 12e, coupled with the promising in vivo results from related quinoline structures, strongly supports their continued development as anticancer agents. Further in vivo studies are warranted to assess their efficacy, toxicity, and pharmacokinetic profiles in more detail. The distinct mechanisms of action of these compounds also suggest potential for combination therapies to achieve synergistic effects and overcome drug resistance.

References

Dose-Dependent Potency of Pyrrolizidine Alkaloid N-Oxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the influence of dose on the relative potency of pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), a class of natural toxins found in numerous plant species. While generally considered less toxic than their parent pyrrolizidine alkaloids (PAs), the in vivo reduction of PANOs to their toxic parent compounds is a critical factor in their overall toxicity profile.[1][2] Emerging research, particularly through the use of physiologically based kinetic (PBK) modeling, reveals a complex, dose-dependent relationship in their relative potency.[3][4]

Executive Summary

The relative potency (REP) of a PANO compared to its parent PA is not a fixed value but is significantly influenced by the dose level.[4] At high dose levels, the metabolic pathways responsible for both the conversion of PANOs to PAs and the detoxification of reactive metabolites can become saturated.[3] This saturation leads to a decrease in the REP of the PANO. Conversely, at low, environmentally relevant exposure levels, the REP of a PANO is predicted to be closer to that of its parent PA.[5] This guide synthesizes the available data, details relevant experimental protocols, and provides visualizations of the key metabolic pathways and experimental workflows.

Comparative Toxicity Data

Direct in vivo comparative toxicity studies across a wide range of doses for most PANO-PA pairs are limited in publicly available literature.[2] Much of the quantitative understanding of the dose-dependent relative potency is derived from in vitro studies and in silico PBK modeling.

The following table summarizes predicted relative potency (REP) values for several PANOs compared to their parent PAs at low dose levels, as determined by PBK modeling. The REP is calculated as the ratio of the area under the concentration-time curve (AUC) of the parent PA after oral administration of the PANO to the AUC of the parent PA after an equimolar oral dose of the parent PA itself.

Pyrrolizidine Alkaloid N-OxideParent Pyrrolizidine AlkaloidPredicted Relative Potency (REP) at Low DosesReference
Retrorsine N-oxideRetrorsine0.92[6][5]
Seneciphylline N-oxideSeneciphylline0.81[6][5]
Riddelliine N-oxideRiddelliine0.78[6][5]
Senecivernine N-oxideSenecivernine0.68[6][5]
Riddelliine N-oxideRiddelliine0.67[3]

Note: These values represent the predicted bio-conversion efficiency of the PANO to the toxic parent PA at low exposure levels and suggest that a significant portion of the ingested PANO can contribute to the overall toxicity.

Influence of Dose on Relative Potency

Studies utilizing PBK modeling have demonstrated that the REP of PANOs decreases with increasing dose.[3][6] This is attributed to the saturation of two key metabolic processes:

  • Reduction of PANO to PA: The conversion of PANOs to their parent PAs is primarily mediated by intestinal microbiota and to a lesser extent, by hepatic enzymes.[1][2] At high doses, this reductive capacity can become saturated, limiting the formation of the more toxic parent PA.[3]

  • Detoxification of Reactive Metabolites: The parent PAs are metabolically activated by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs).[7][8] A primary detoxification pathway for these reactive metabolites is conjugation with glutathione (B108866) (GSH).[8] At high doses of the parent PA, GSH can be depleted, and the enzymatic conjugation can become saturated.[9][10] This leads to a greater proportion of the reactive metabolites forming adducts with cellular proteins and DNA, resulting in increased toxicity. This saturation effect is less pronounced with equimolar high doses of the corresponding PANO due to the limited rate of its conversion to the parent PA.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the toxicokinetics and relative potency of PANOs. Below are generalized protocols for key experiments.

In Vitro Cytotoxicity Assay

This protocol provides a framework for comparing the direct cytotoxicity of a PANO and its parent PA on a relevant cell line, such as human hepatocytes (e.g., HepaRG cells).

  • Cell Culture: Culture HepaRG cells under standard conditions until they reach the desired confluence for differentiation.

  • Compound Preparation: Prepare stock solutions of the test PANO and its parent PA in a suitable solvent (e.g., DMSO). Serially dilute the stock solutions to obtain a range of final concentrations for the dose-response assessment.

  • Cell Treatment: Expose the differentiated HepaRG cells to the various concentrations of the PANO and parent PA for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control.

  • Viability Assessment: Following the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values for both the PANO and the parent PA.

In Vivo Toxicokinetic Study in Rodents

This protocol outlines a typical in vivo study to determine and compare the toxicokinetic parameters of a PANO and its parent PA.

  • Animal Acclimatization: Acclimate the study animals (e.g., male Sprague-Dawley rats) to the laboratory conditions for at least one week.

  • Dosing: Divide the animals into groups and administer the PANO or the parent PA orally (gavage) or intravenously at various dose levels. Include a control group receiving the vehicle.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to quantify the concentrations of the PANO and the parent PA.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key toxicokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), using non-compartmental analysis.[1]

  • Relative Potency Calculation: The in vivo REP can be estimated by comparing the AUC of the parent PA after administration of the PANO to the AUC of the parent PA after administration of an equimolar dose of the parent PA itself.

Mandatory Visualization

Metabolic Pathway of Pyrrolizidine Alkaloid N-Oxides cluster_ingestion Oral Ingestion cluster_gut Intestinal Tract cluster_liver Liver cluster_saturation Saturation at High Doses PANO Pyrrolizidine Alkaloid N-Oxide (PANO) PA_gut Parent Pyrrolizidine Alkaloid (PA) PANO->PA_gut Reduction by Intestinal Microbiota PA_liver Parent Pyrrolizidine Alkaloid (PA) PA_gut->PA_liver Absorption DHPA Reactive Pyrrolic Esters (DHPA) PA_liver->DHPA CYP450 Activation Detox GSH Conjugates (Detoxification) DHPA->Detox GSH Conjugation Adducts Protein & DNA Adducts (Toxicity) DHPA->Adducts Adduct Formation sat1 Reduction can saturate sat2 GSH can be depleted Experimental Workflow for Comparative Toxicity Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Prepare PANO and Parent PA Dose Ranges cell_culture Culture Hepatocytes (e.g., HepaRG) invitro_start->cell_culture treatment Expose Cells to Compounds cell_culture->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability ic50 Determine IC50 Values viability->ic50 compare Compare In Vitro and In Vivo Potency and Dose-Response ic50->compare invivo_start Administer PANO and Parent PA to Animal Models (Varying Doses) sampling Collect Blood Samples Over Time invivo_start->sampling analysis Quantify Compound Levels (LC-MS/MS) sampling->analysis pk_analysis Calculate Toxicokinetic Parameters (AUC, Cmax) analysis->pk_analysis rep_calc Calculate Relative Potency (REP) pk_analysis->rep_calc rep_calc->compare

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Heliotrine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must handle Heliotrine N-oxide with caution. As a pyrrolizidine (B1209537) alkaloid N-oxide, it belongs to a class of compounds with potential toxicity.[1][2] Adherence to proper disposal protocols is crucial for personnel safety and environmental protection. This guide provides a comprehensive overview of the mandated procedures for the disposal of this compound.

The primary and required method for the disposal of this compound, and any materials contaminated with it, is through a licensed hazardous material disposal company.[3] This ensures compliance with federal and local regulations.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams.

    • All waste containers must be clearly and accurately labeled as "Hazardous Waste: this compound."

    • Include the CAS number (6209-65-0) and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[1]

  • Waste Accumulation:

    • Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a dedicated, sealable, and chemically resistant container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container. Ensure the container is compatible with the solvent used. Leave at least 10% headspace to allow for expansion.

  • Storage:

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated "Satellite Accumulation Area" away from general laboratory traffic.

    • The storage area must have secondary containment to prevent the spread of material in case of a leak.

    • Store containers in a dry place and, as a precaution, consider refrigeration as indicated for the pure compound.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.

    • Provide an accurate inventory of the waste.

    • Incineration in a facility equipped with an afterburner and scrubber is a suitable disposal method for this type of chemical waste.[3]

Decontamination of Laboratory Equipment

All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated.

StepProcedure
1. Initial Rinse Carefully rinse the equipment with a suitable solvent in which this compound is soluble. Collect this rinseate as hazardous liquid waste.
2. Washing Wash the equipment with a laboratory-grade detergent and hot water. Use brushes to scrub all surfaces.
3. Final Rinse Rinse the equipment thoroughly with deionized water.
4. Drying Allow the equipment to air dry completely before storage or reuse.

Emergency Procedures

In the event of a spill or exposure, follow these guidelines:

  • Spill: Avoid inhalation of dust from spilled material.[3] Keep unnecessary personnel away. Wear appropriate personal protective equipment. Sweep up solid spills and place into a suitable container for disposal.[4] Avoid discharge into drains, water courses, or onto the ground.[3]

  • Skin Contact: Wash off with soap and plenty of water. Consult a doctor.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]

  • Inhalation: If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[3]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound (Solid or Liquid) C Label as 'Hazardous Waste: This compound' A->C B Contaminated Materials (PPE, Labware) B->C D Collect in Dedicated, Sealed Containers C->D E Store in Secure Satellite Accumulation Area D->E F Contact EHS Office E->F G Arrange Pickup by Licensed Contractor F->G H Transport to Approved Hazardous Waste Facility G->H I Dispose via Incineration H->I

References

Personal protective equipment for handling Heliotrine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Heliotrine N-oxide, a pyrrolizidine (B1209537) alkaloid intended for industrial and scientific research purposes.[1][2] Given that this compound is a pharmaceutical-related compound of unknown potency and comprehensive hazard data is not fully available, a cautious approach is paramount to ensure personnel safety.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPEStandard/SpecificationPurpose
Hands Double Nitrile GlovesASTM D6978Prevents direct skin contact. Double gloving provides an additional layer of protection.
Body Disposable, Solid-Front GownImpermeable, long-sleeved with closed cuffsProtects skin and personal clothing from spills and contamination.
Eyes Tightly Fitting Safety Goggles with Side-ShieldsEN 166 (EU) or NIOSH (US)Protects eyes from splashes and airborne particles.[1]
Face Face ShieldWorn over safety gogglesProvides an additional layer of protection for the entire face, especially during procedures with a high risk of splashing.
Respiratory N95 Respirator (minimum) or Half-Mask Respirator with P100 filterNIOSH-approvedPrevents inhalation of airborne particles. A fit-test is required.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure a controlled environment from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Don appropriate PPE B Prepare work area in a designated fume hood A->B C Verify emergency equipment is accessible (spill kit, eyewash station) B->C D Weigh and handle this compound C->D Proceed to handling E Perform experimental procedure D->E F Decontaminate work surfaces E->F Procedure complete G Segregate and label waste F->G H Doff PPE in the correct order G->H I Dispose of waste through a licensed hazardous material disposal company H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heliotrine N-oxide
Reactant of Route 2
Heliotrine N-oxide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。